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(S)-Glycerol 1,2-dioleate lipid signaling pathway dynamics in mammalian cells

An In-Depth Technical Guide to the Dynamics of the (S)-Glycerol 1,2-dioleate Lipid Signaling Pathway in Mammalian Cells Foreword: Decoding a Pivotal Lipid Messenger In the intricate landscape of cellular communication, l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Dynamics of the (S)-Glycerol 1,2-dioleate Lipid Signaling Pathway in Mammalian Cells

Foreword: Decoding a Pivotal Lipid Messenger

In the intricate landscape of cellular communication, lipid second messengers have emerged from being perceived as simple membrane components to being recognized as critical regulators of signal transduction. Among these, diacylglycerols (DAGs) are central players. This guide focuses specifically on the dynamics of (S)-Glycerol 1,2-dioleate, more commonly known in literature as 1,2-dioleoyl-sn-glycerol, a physiologically significant DAG species. Dysregulation of DAG signaling is implicated in a host of pathologies, including cancer, metabolic diseases, and neurological disorders, making its study paramount for both fundamental research and therapeutic development.[1] This document provides a technical overview of the signaling pathway, field-proven methodologies for its investigation, and the rationale behind these experimental choices, designed for researchers and drug development professionals.

Part 1: The Lifecycle of a Signaling Hub: Synthesis and Metabolic Fate

(S)-Glycerol 1,2-dioleate does not function in a vacuum. Its availability, and thus its signaling potential, is tightly controlled by a balance of synthesis and degradation pathways. Understanding this lifecycle is the first step in dissecting its function.

Upstream Generation: The Role of Phospholipase C

The most well-characterized route for generating signaling pools of DAG is the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated. PLC cleaves PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and DAG, which remains in the plasma membrane to activate its downstream effectors.[1]

Downstream Regulation: The Diacylglycerol Kinase (DGK) Switch

The signaling action of (S)-Glycerol 1,2-dioleate is transient and must be precisely terminated. The primary mechanism for this is its phosphorylation by a family of enzymes known as diacylglycerol kinases (DGKs).[2][3][4] DGKs catalyze the conversion of DAG to phosphatidic acid (PA), another important lipid messenger.[1][5] This enzymatic conversion serves a dual purpose: it attenuates DAG-dependent signaling while simultaneously initiating PA-dependent pathways.[6] The balance between DAG and PA levels is therefore a critical regulatory node in cellular signaling, with the ten mammalian DGK isoforms providing spatial and temporal control over this process.[5][7]

DGK_Metabolic_Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG (S)-Glycerol 1,2-dioleate (1,2-dioleoyl-sn-glycerol) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Metabolic pathway of (S)-Glycerol 1,2-dioleate generation and conversion.

Part 2: The Core Signaling Cascade: Protein Kinase C Activation

The primary and most studied function of (S)-Glycerol 1,2-dioleate is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[8][9]

PKC enzymes are broadly classified based on their activation requirements:[9][10]

  • Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ require both DAG and Ca²+ for activation.

  • Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ are activated by DAG but are calcium-independent.

  • Atypical PKCs (aPKCs): These isoforms are not activated by DAG and are outside the scope of this guide.

Upon its generation, (S)-Glycerol 1,2-dioleate acts as a membrane-bound anchor. It recruits cPKC and nPKC isoforms from the cytosol to the plasma membrane.[10] This translocation, combined with conformational changes induced by DAG binding (and Ca²+ for cPKCs), relieves autoinhibition and activates the kinase. Once active, PKC phosphorylates a multitude of downstream substrate proteins, initiating a cascade of events that culminates in a specific cellular response.[1]

Beyond PKC, it is important to recognize that (S)-Glycerol 1,2-dioleate can also activate other effector proteins, including Protein Kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13s, creating a complex and divergent signaling network.[11][12][13]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG (S)-Glycerol 1,2-dioleate PKC_active Active Membrane-Bound PKC DAG->PKC_active Recruits & Activates PKC_inactive Inactive PKC (cPKC / nPKC) PKC_inactive->PKC_active Translocates & Binds DAG Substrate Downstream Substrates PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrates PKC_active->Phospho_Substrate Response Cellular Responses (e.g., Gene Expression, Proliferation) Phospho_Substrate->Response Initiates Experimental_Workflow A 1. Cell Culture & Stimulation (e.g., with growth factors to activate PLC) B 2. Cell Lysis & Lipid Extraction (e.g., Bligh-Dyer Method) A->B D 4. Parallel Lysate Preparation (For downstream signaling analysis) A->D C 3. Lipid Analysis (LC-MS/MS for DAG quantification) B->C F 6. Data Integration & Interpretation C->F E 5. Downstream Analysis (e.g., Western Blot for p-PKC substrates) D->E E->F

Caption: A typical experimental workflow for studying DAG signaling dynamics.

Protocol 1: Lipid Extraction from Mammalian Cells

Causality: To accurately measure (S)-Glycerol 1,2-dioleate, it must first be quantitatively extracted from the complex cellular matrix, separating it from proteins, aqueous metabolites, and other cellular components. The Bligh-Dyer method is a gold-standard liquid-liquid extraction technique designed for this purpose. [14][15][16]It utilizes a precise ratio of chloroform, methanol, and water to create a biphasic system where lipids partition into the lower chloroform phase.

Step-by-Step Methodology:

  • Preparation: Culture mammalian cells to the desired confluency. After experimental treatment (e.g., stimulation with an agonist), wash the cells twice with ice-cold PBS to remove media components.

  • Cell Lysis & Monophasic System Creation: Add 1 mL of ice-cold methanol to the cell pellet (or plate) and scrape/vortex to lyse the cells and create a cell suspension. Transfer to a glass tube. Add 0.5 mL of chloroform. Vortex thoroughly. At this stage, the single phase of chloroform/methanol ensures complete interaction with the cellular matrix.

  • Phase Separation: Add 0.5 mL of chloroform and vortex. Then, add 0.5 mL of water and vortex again. This final ratio (1:1:0.9 Chloroform:Methanol:Water) is critical for inducing the separation into two distinct phases.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g) for 10 minutes to cleanly separate the phases.

  • Lipid Collection: Three layers will be visible: an upper aqueous/methanol phase, a middle disk of precipitated protein, and a lower organic (chloroform) phase. Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS is the definitive technique for quantifying specific lipid molecular species like 1,2-dioleoyl-sn-glycerol. [1][14]Liquid chromatography (LC) separates the different lipid classes and species from the complex extract. Tandem mass spectrometry (MS/MS) provides two levels of mass filtering, ensuring both high sensitivity and high specificity for unambiguous identification and quantification, even distinguishing between isomers.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the dried lipid extract from Protocol 1 in a suitable solvent (e.g., methanol/chloroform 9:1 v/v). It is crucial to include an internal standard (a non-endogenous, stable isotope-labeled version of DAG) at this stage for accurate quantification.

  • Chromatographic Separation: Inject the sample onto an LC system. A C18 reverse-phase column is commonly used, with a gradient of mobile phases (e.g., water/acetonitrile with formic acid and isopropanol) to separate lipids based on their polarity.

  • Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically Electrospray Ionization - ESI in positive mode).

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Set to select the mass-to-charge ratio (m/z) of the parent ion of 1,2-dioleoyl-sn-glycerol.

    • Q2 (Collision Cell): The selected parent ion is fragmented by collision with an inert gas.

    • Q3 (Third Quadrupole): Set to select the m/z of a specific, characteristic fragment ion.

  • Data Analysis: The intensity of the specific parent-to-fragment transition is measured over time. The area under the resulting chromatographic peak is proportional to the amount of the analyte. Quantify the endogenous DAG by comparing its peak area to that of the known concentration of the internal standard.

Parameter Typical Setting Rationale
Ionization Mode Positive ESIDAGs readily form positive ions (e.g., [M+NH4]+).
LC Column C18 Reverse PhaseProvides good separation of different acyl chain lengths and saturations.
Mobile Phases Acetonitrile/Water & IsopropanolCommon solvents for reverse-phase lipidomics.
MS/MS Mode Multiple Reaction Monitoring (MRM)Offers the highest sensitivity and specificity for targeted quantification.
Flow Rate 0.3 - 0.5 mL/minStandard flow rates compatible with typical analytical columns and ESI. [14]
Column Temperature 40-50 °CEnsures reproducible retention times and good peak shape. [14]
Protocol 3: Probing the Pathway with an Exogenous Activator

Causality: To isolate the effects of the DAG-PKC axis from upstream signaling events, researchers can use cell-permeant analogs of DAG to directly activate PKC. 1,2-Dioleoyl-sn-glycerol itself can be used for this purpose. [8]This allows for a direct assessment of the consequences of PKC activation in a given cellular system.

Step-by-Step Methodology:

  • Stock Solution Preparation: Due to its lipophilic nature, 1,2-dioleoyl-sn-glycerol must be dissolved in an organic solvent. Prepare a high-concentration stock solution in a solvent like ethanol or DMSO.

  • Cell Treatment: Culture cells to the desired state. Dilute the stock solution directly into the cell culture medium to achieve the final working concentration. A typical starting range is 10-50 µM, but this must be optimized for the specific cell type and desired outcome via a dose-response experiment. [8]3. Incubation: Incubate the cells for the desired period (from minutes to hours) to allow for PKC activation and downstream signaling to occur.

  • Assessing Activation: Following incubation, lyse the cells and analyze downstream events. A common and reliable method is to perform a Western blot using antibodies that specifically recognize phosphorylated forms of known PKC substrates (e.g., phospho-MARCKS). An increase in the phosphorylation signal indicates successful PKC activation.

Compound Solubility
1,2-Dioleoyl-sn-glycerol Ethanol: >30 mg/mL
DMSO: >7 mg/mL
DMF: >20 mg/mL
(Data sourced from manufacturer datasheets)
[8][17]

Conclusion: An Integrated Perspective

The (S)-Glycerol 1,2-dioleate signaling pathway is a dynamic and tightly regulated system central to mammalian cell physiology. Its study demands an integrated approach, combining a strong foundational knowledge of its biochemistry with precise and validated analytical techniques. By understanding how this lipid messenger is generated, how it activates its effectors, and how its signal is terminated, researchers can better unravel its role in health and disease. The methodologies outlined in this guide provide a robust framework for quantifying the dynamics of this pathway, empowering scientists and drug developers to probe its function with confidence and precision.

References

  • Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS - Benchchem. (URL: )
  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Analytical Chemistry - ACS Public
  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Analytical Chemistry - ACS Public
  • Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols - Benchchem. (URL: )
  • Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC. (URL: )
  • Protein kinase C - Wikipedia. (URL: )
  • Diacylglycerol Kinases and Its Role in Lipid Metabolism and Rel
  • Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC. (URL: )
  • Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - J-Stage. (URL: )
  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed. (URL: )
  • Divergent and convergent signaling by the diacylglycerol second messenger p
  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. - PNAS. (URL: )
  • Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC. (URL: )
  • Protein Kinase C - Massive Bio. (URL: )
  • Protein Kinase C δ (PKCδ)-extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Signaling Cascade Regulates Glycogen Synthase kinase-3 (GSK-3) Inhibition-Mediated interleukin-10 (IL-10) Expression in Lipopolysaccharide (LPS) - PubMed. (URL: )
  • Protein Kinase C Signaling Pathway - Boster Biological Technology. (URL: )
  • DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic str
  • Diacylglycerol signaling p
  • Protein Kinase C Signaling | Journal of Biotechnology and Biomedical Science. (URL: )
  • DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic str
  • Diacylglycerol Kinases and Its Role in Lipid Metabolism and Rel
  • Advances in Lipid Extraction Methods—A Review - MDPI. (URL: )
  • 1,2-Dioleoyl-sn-glycerol (CAS Number: 24529-88-2) | Cayman Chemical. (URL: )
  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed. (URL: )
  • 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed. (URL: )
  • Diacylglycerol: Structure, Functions, and Analytical Methods - Cre
  • Potential role of diacylglycerol kinases in immune-medi
  • Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. (URL: )
  • Diacylglycerol Kinase ε in Adipose Tissues: A Crosstalk Between Signal Transduction and Energy Metabolism - Frontiers. (URL: )
  • Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC. (URL: )
  • Special procedures | Cyberlipid - gerli. (URL: )
  • Lipid Extraction Techniques Overview | PDF | Gas Chromatography | Nuclear Magnetic Resonance Spectroscopy - Scribd. (URL: )
  • Application Notes: Utilizing 1,2-Dioleoyl-sn-glycerol for Diacylglycerol Kinase Assays - Benchchem. (URL: )
  • Targeting of Diacylglycerol Degradation to M1 Muscarinic Receptors by -Arrestins | Request PDF - ResearchG
  • Microbial Species Involved in Production of 1,2-sn-Diacylglycerol and Effects of Phosphatidylcholine on Human Fecal Microbiota - PMC. (URL: )

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis and Metabolism of (S)-Glycerol 1,2-dioleate

This guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of (S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of (S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic processes, regulatory mechanisms, and cellular significance of this pivotal lipid molecule.

Introduction

(S)-Glycerol 1,2-dioleate is a specific stereoisomer of diacylglycerol (DAG), a class of glycerolipids that play a central role in cellular metabolism and signaling.[1][2][3] As a key intermediate, 1,2-dioleoyl-sn-glycerol stands at a metabolic crossroads, its fate dictated by the cellular context and enzymatic machinery. It can be esterified to form triacylglycerols (TAGs) for energy storage, serve as a precursor for the synthesis of essential membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine, or function as a critical second messenger in signal transduction cascades.[1][4][5] The stereochemistry of (S)-Glycerol 1,2-dioleate, with oleic acid moieties at the sn-1 and sn-2 positions of the glycerol backbone, is crucial for its biological activity, particularly in its role as a signaling molecule.[1][2]

Part 1: Biosynthesis of (S)-Glycerol 1,2-dioleate

The synthesis of 1,2-dioleoyl-sn-glycerol primarily occurs through two major pathways: the de novo glycerol-3-phosphate pathway and the monoacylglycerol pathway. Additionally, it can be generated through the hydrolysis of phospholipids by phospholipase C.[4][6]

The Glycerol-3-Phosphate (Kennedy) Pathway

The most prominent route for the de novo synthesis of 1,2-diacyl-sn-glycerols is the Kennedy pathway, which takes place predominantly in the endoplasmic reticulum of the liver and adipose tissue.[4][6][7] This pathway involves a series of enzymatic acylation steps starting from glycerol-3-phosphate.

Key Enzymatic Steps:

  • Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , utilizing an activated fatty acid (oleoyl-CoA in this case) to form lysophosphatidic acid (LPA).[7][8]

  • Acylation of Lysophosphatidic Acid: Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the esterification of a second oleoyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA), specifically 1,2-dioleoyl-sn-glycero-3-phosphate.[7][9]

  • Dephosphorylation of Phosphatidic Acid: The final step in the formation of 1,2-dioleoyl-sn-glycerol is the dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase (PAP) , also known as lipins.[1][9] This step is a critical regulatory point, channeling the precursor towards either phospholipid or triacylglycerol synthesis.

Experimental Protocol: In Vitro Assay for GPAT and AGPAT Activity

This protocol allows for the measurement of the sequential acylation of glycerol-3-phosphate to phosphatidic acid.

Materials:

  • Microsomal fractions isolated from relevant cells or tissues

  • [¹⁴C]-Glycerol-3-phosphate

  • Oleoyl-CoA

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and oleoyl-CoA.

  • Initiate the reaction by adding [¹⁴C]-Glycerol-3-phosphate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid species (LPA and PA) using TLC.

  • Quantify the radiolabeled LPA and PA using a scintillation counter to determine enzyme activity.

Causality: The inclusion of oleoyl-CoA as the acyl donor ensures the synthesis of oleate-containing lipid species. The use of radiolabeled glycerol-3-phosphate allows for the direct tracking and quantification of the products of the enzymatic reactions.

The Monoacylglycerol Pathway

Predominantly active in the enterocytes of the small intestine following a meal, this pathway facilitates the re-synthesis of triacylglycerols from dietary monoacylglycerols and free fatty acids.[4][6]

Key Enzymatic Steps:

  • Acylation of 2-Monoacylglycerol: Dietary 2-monoacylglycerols are taken up by enterocytes and acylated at the sn-1 position by monoacylglycerol acyltransferase (MGAT) using oleoyl-CoA, forming 1,2-dioleoyl-sn-glycerol.[6][10]

  • Further Acylation to Triacylglycerol: The newly synthesized 1,2-dioleoyl-sn-glycerol is then rapidly acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form triacylglycerol.[4][6]

Phospholipase C-Mediated Hydrolysis

In the context of signal transduction, 1,2-diacyl-sn-glycerols are generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) .[11][12] This reaction is triggered by the activation of various cell surface receptors and produces two second messengers: 1,2-diacyl-sn-glycerol and inositol 1,4,5-trisphosphate (IP3).[11][13] The specific acyl chain composition of the resulting DAG reflects that of the parent phospholipid.[12]

Visualization of Biosynthetic Pathways

Biosynthesis of (S)-Glycerol 1,2-dioleate cluster_kennedy Glycerol-3-Phosphate (Kennedy) Pathway cluster_mono Monoacylglycerol Pathway cluster_plc Phospholipase C Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT + Oleoyl-CoA PA Phosphatidic Acid LPA->PA AGPAT + Oleoyl-CoA DAG (S)-Glycerol 1,2-dioleate PA->DAG PAP (Lipin) MAG 2-Monoacylglycerol DAG2 (S)-Glycerol 1,2-dioleate MAG->DAG2 MGAT + Oleoyl-CoA PIP2 PIP2 DAG3 (S)-Glycerol 1,2-dioleate PIP2->DAG3 PLC IP3 IP3 PIP2->IP3 PLC

Caption: Key biosynthetic routes leading to the formation of (S)-Glycerol 1,2-dioleate.

Part 2: Metabolic Fates of (S)-Glycerol 1,2-dioleate

Once synthesized, (S)-Glycerol 1,2-dioleate can be channeled into several metabolic pathways, each with distinct physiological outcomes. The primary fates include conversion to triacylglycerols for storage, utilization for the synthesis of phospholipids, or acting as a second messenger in signaling cascades.

Conversion to Triacylglycerol

The most common metabolic fate of 1,2-diacyl-sn-glycerols in tissues like adipose and liver is their conversion to triacylglycerols (TAGs), the primary form of energy storage in mammals.[4] This reaction is catalyzed by diacylglycerol acyltransferase (DGAT) , which esterifies a third fatty acid (often oleic acid) to the free hydroxyl group at the sn-3 position of the glycerol backbone.[4][6]

Synthesis of Phospholipids

(S)-Glycerol 1,2-dioleate is a crucial precursor for the synthesis of two major classes of membrane phospholipids: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). This occurs via the CDP-choline and CDP-ethanolamine pathways, respectively, often referred to as a branch of the Kennedy pathway.[4][9]

Key Enzymatic Steps:

  • Phosphatidylcholine Synthesis: The enzyme choline phosphotransferase transfers a phosphocholine group from CDP-choline to the sn-3 hydroxyl of 1,2-dioleoyl-sn-glycerol to form phosphatidylcholine.[4]

  • Phosphatidylethanolamine Synthesis: Similarly, ethanolamine phosphotransferase catalyzes the transfer of a phosphoethanolamine group from CDP-ethanolamine to 1,2-dioleoyl-sn-glycerol to produce phosphatidylethanolamine.[4][14]

Role as a Second Messenger and Its Attenuation

Generated at the plasma membrane by PLC, 1,2-diacyl-sn-glycerols act as potent second messengers by activating a variety of downstream effector proteins.[15][16]

  • Protein Kinase C (PKC) Activation: The most well-characterized function of 1,2-diacyl-sn-glycerol is the activation of protein kinase C (PKC) isoforms.[13][16] Binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of protein substrates involved in processes like cell growth, differentiation, and apoptosis.[13]

  • Other Effector Proteins: Beyond PKC, 1,2-diacyl-sn-glycerol can also activate other signaling proteins, including Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13.[15][16]

The signaling activity of 1,2-diacyl-sn-glycerol is tightly regulated and transient. Its signal is terminated through two primary mechanisms:

  • Phosphorylation to Phosphatidic Acid: Diacylglycerol kinase (DGK) phosphorylates 1,2-diacyl-sn-glycerol to phosphatidic acid (PA), utilizing ATP as the phosphate donor.[17][18][19] This not only attenuates the DAG signal but also generates another important lipid second messenger, PA.[17][20][21]

  • Hydrolysis to Monoacylglycerol: Diacylglycerol lipase (DAGL) hydrolyzes the ester bond at the sn-1 or sn-2 position, releasing a free fatty acid and a monoacylglycerol.[22]

Experimental Protocol: In Vitro Diacylglycerol Kinase (DGK) Assay

This protocol is designed to measure the activity of DGK and can be adapted for screening potential inhibitors.[23]

Materials:

  • Purified DGK enzyme or cell lysates containing DGK

  • 1,2-Dioleoyl-sn-glycerol (DOG) substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., MOPS buffer with MgCl₂, and sodium vanadate)

  • Lipid extraction solvents (chloroform, methanol, HCl)

  • TLC plates

  • Phosphorimager or scintillation counter

Methodology:

  • Prepare a reaction mixture containing the assay buffer, DGK enzyme source, and DOG substrate.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time.

  • Terminate the reaction by adding the lipid extraction solvents.

  • Separate the radiolabeled phosphatidic acid from the unreacted [γ-³²P]ATP using TLC.

  • Quantify the amount of [³²P]-labeled phosphatidic acid formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and using a scintillation counter.

Trustworthiness: The use of a radiolabeled phosphate donor provides a direct and highly sensitive method for quantifying the enzymatic activity. The separation of the product from the substrate and unreacted ATP by TLC ensures the specificity of the measurement.

Visualization of Metabolic Fates

Metabolic Fates of (S)-Glycerol 1,2-dioleate cluster_storage Storage cluster_membrane Membrane Synthesis cluster_signaling Signaling & Attenuation DAG (S)-Glycerol 1,2-dioleate TAG Triacylglycerol DAG->TAG DGAT + Acyl-CoA PC Phosphatidylcholine DAG->PC Choline Phosphotransferase PE Phosphatidylethanolamine DAG->PE Ethanolamine Phosphotransferase PKC PKC Activation DAG->PKC Activates PA Phosphatidic Acid DAG->PA DGK + ATP MAG Monoacylglycerol DAG->MAG DAGL

Caption: Major metabolic pathways utilizing (S)-Glycerol 1,2-dioleate as a substrate.

Quantitative Data Summary

PathwayKey Enzyme(s)Substrate(s)Product(s)Cellular LocationPrimary Function
Biosynthesis
Glycerol-3-P PathwayGPAT, AGPAT, PAPGlycerol-3-Phosphate, Acyl-CoA(S)-Glycerol 1,2-dioleateEndoplasmic ReticulumDe novo synthesis
Monoacylglycerol PathwayMGAT2-Monoacylglycerol, Acyl-CoA(S)-Glycerol 1,2-dioleateIntestinal EnterocytesDietary lipid absorption
Phospholipid HydrolysisPhospholipase C (PLC)Phosphatidylinositol 4,5-bisphosphate (PIP2)(S)-Glycerol 1,2-dioleate, Inositol 1,4,5-trisphosphate (IP3)Plasma MembraneSignal Transduction
Metabolism
TAG SynthesisDiacylglycerol Acyltransferase (DGAT)(S)-Glycerol 1,2-dioleate, Acyl-CoATriacylglycerolEndoplasmic ReticulumEnergy Storage
Phospholipid SynthesisCholine/Ethanolamine Phosphotransferase(S)-Glycerol 1,2-dioleate, CDP-Choline/EthanolaminePhosphatidylcholine/PhosphatidylethanolamineEndoplasmic ReticulumMembrane component synthesis
Signal AttenuationDiacylglycerol Kinase (DGK)(S)-Glycerol 1,2-dioleate, ATPPhosphatidic AcidVariousSignal Termination/Propagation
Signal AttenuationDiacylglycerol Lipase (DAGL)(S)-Glycerol 1,2-dioleateMonoacylglycerol, Free Fatty AcidVariousSignal Termination

Conclusion

(S)-Glycerol 1,2-dioleate is a multifaceted lipid molecule that occupies a central position in cellular biochemistry. Its synthesis and subsequent metabolic fate are intricately regulated, allowing cells to dynamically respond to their metabolic and signaling needs. A thorough understanding of these pathways is essential for researchers in lipidomics, cell signaling, and drug development, as dysregulation of diacylglycerol metabolism is implicated in numerous diseases, including cancer, metabolic syndrome, and cardiovascular disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the complex biology of this critical lipid intermediate.

References

  • Diacylglycerol kinase - Wikipedia. [Link]

  • Cabot, M. C., & Welsh, C. J. (1987). sn-1,2-diacylglycerols and phorbol diesters: uptake, metabolism, and subsequent assimilation of the diacylglycerol metabolites into complex lipids of cultured cells. Journal of cellular biochemistry, 35(3), 231–245. [Link]

  • Pessin, M. S., & Raben, D. M. (1991). Regulation of the metabolism of 1,2-diacylglycerols and inositol phosphates that respond to receptor activation. Pharmacology & therapeutics, 49(1-2), 79–104. [Link]

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  • Slideshare. (2015). Diacylglycerol signaling pathway. [Link]

  • LibreTexts Biology. (2021). 21.2: Biosynthesis of Triacylglycerols. [Link]

  • Botham, K. M., & Mayes, P. A. (2018). Metabolism of Acylglycerols & Sphingolipids. In Harper's Illustrated Biochemistry (31st ed.). AccessMedicine. [Link]

  • Chen, Y., et al. (2023). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. International Journal of Molecular Sciences, 24(24), 17228. [Link]

  • Exton, J. H. (1991). Production of diacylglycerol by exogenous phospholipase C stimulates CTP:phosphocholine cytidylyltransferase activity and phosphatidylcholine synthesis in human neuroblastoma cells. The Journal of biological chemistry, 266(36), 24479–24486. [Link]

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Foundational

A Deep Dive into the In Vitro Binding Affinity of (S)-Glycerol 1,2-dioleate to C1 Domains: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the methodologies and critical considerations for quantifying the binding affinity of (S)-Glycerol 1,2-dioleate (1,2-dioleoyl-sn-glycerol), a key diacylglycerol (D...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the methodologies and critical considerations for quantifying the binding affinity of (S)-Glycerol 1,2-dioleate (1,2-dioleoyl-sn-glycerol), a key diacylglycerol (DAG) species, to C1 domains in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust biophysical assays to characterize this pivotal interaction in cellular signaling.

The Significance of the DAG-C1 Domain Interaction

Diacylglycerols are crucial second messengers generated at cellular membranes in response to a myriad of extracellular stimuli.[1] They exert their biological effects by recruiting and activating a host of effector proteins, a process primarily mediated by a conserved zinc-finger motif known as the C1 domain.[2][3] This domain, approximately 50 amino acids in length, serves as the direct binding site for DAG and its functional analogs, such as the tumor-promoting phorbol esters.[3][4]

The recruitment of C1 domain-containing proteins—including protein kinase C (PKC) isoforms, Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13—to the membrane is a critical step in the propagation of signals that govern cell proliferation, differentiation, apoptosis, and immune responses.[1][5][6][7][8] Given that different C1 domains exhibit distinct affinities for DAG, the quantitative characterization of this binding is paramount for understanding the specificity and hierarchy of DAG-mediated signaling events and for the development of targeted therapeutics.[4][7]

The Cellular Signaling Context of DAG and C1 Domains

The activation of C1 domain-containing proteins by DAG is a central node in many signaling pathways. The following diagram illustrates a generalized pathway leading to the production of DAG and the subsequent recruitment and activation of a C1 domain-containing effector protein.

Generalized DAG Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG (S)-Glycerol 1,2-dioleate (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 C1_effector_cyto Inactive C1 Effector (e.g., PKC, RasGRP) DAG->C1_effector_cyto 4. Recruitment C1_effector_mem Membrane-Associated C1 Effector Downstream Downstream Signaling C1_effector_mem->Downstream 6. Activation C1_effector_cyto->C1_effector_mem 5. Membrane Translocation Receptor Receptor Tyrosine Kinase or GPCR Receptor->PLC 2. Activation Ligand Extracellular Signal Ligand->Receptor 1. Binding

Caption: Generalized DAG signaling pathway.

Core Methodologies for Quantifying Binding Affinity

Several biophysical techniques can be employed to determine the binding affinity of (S)-Glycerol 1,2-dioleate to C1 domains in vitro. The choice of method depends on factors such as the required throughput, the availability of instrumentation, and the specific information sought (e.g., kinetics vs. thermodynamics).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[9][10][11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. For C1 domain-lipid interactions, a common approach is to immobilize lipid vesicles containing (S)-Glycerol 1,2-dioleate onto an L1 sensor chip and flow the purified C1 domain protein over the surface.[2]

SPR Experimental Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Vesicle_Prep Prepare Lipid Vesicles (with and without DAG) Immobilize Immobilize Vesicles on L1 Sensor Chip Vesicle_Prep->Immobilize Protein_Prep Purify C1 Domain Protein Inject Inject C1 Domain (Analyte) at various concentrations Protein_Prep->Inject Immobilize->Inject Measure Measure Association and Dissociation Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Sensorgram Generate Sensorgrams Measure->Sensorgram Regenerate->Inject Next Concentration Fit Fit Data to a Binding Model Sensorgram->Fit Calculate Calculate Kd, kon, koff Fit->Calculate

Caption: SPR Experimental Workflow for C1-DAG Binding.

  • Lipid Vesicle Preparation:

    • Prepare a lipid mixture in chloroform, typically consisting of a background lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and an anionic lipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). A common ratio is 80:20 POPC:POPS.[10]

    • For the experimental vesicles, include a defined mole percentage of (S)-Glycerol 1,2-dioleate (e.g., 2-10 mol%). Prepare control vesicles without DAG.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.[12]

    • Hydrate the lipid film with the desired running buffer (e.g., HBS-EP) at a temperature above the lipid transition temperature.

    • Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by sonication or extrusion.[12][13]

  • SPR Measurement:

    • Equilibrate a Biacore L1 sensor chip with running buffer.

    • Inject the prepared lipid vesicles (0.5 mM total lipid) at a low flow rate (e.g., 2 µL/min) to capture them on the lipophilic surface of the chip.

    • Inject a solution of 0.1 M NaOH to remove any loosely bound or unstable lipid structures.

    • Inject the purified C1 domain protein (analyte) at a range of concentrations over the captured vesicles.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between analyte injections if necessary, using a mild solution like 20 mM NaOH.[14]

  • Data Analysis:

    • Subtract the response from the control surface (vesicles without DAG) from the experimental surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Inclusion of Phosphatidylserine (PS): Many C1 domains require the presence of anionic phospholipids like PS for high-affinity membrane binding.[15][16] PS is thought to provide an initial electrostatic attraction that facilitates the insertion of the C1 domain into the membrane, allowing it to efficiently scan for and bind to DAG.[16][17]

  • Use of an L1 Chip: The L1 chip has a lipophilic surface that allows for the capture of intact lipid vesicles, providing a more biologically relevant membrane environment compared to a simple lipid monolayer.[2][10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19] This technique can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Prepare a solution of the purified C1 domain in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). Degas the solution thoroughly.

    • Prepare a suspension of small unilamellar vesicles (SUVs) containing (S)-Glycerol 1,2-dioleate in the same, degassed buffer. The lipid concentration should be well above the critical micelle concentration.

    • The concentration of the binding partner in the syringe (typically the lipid vesicles) should be 10-20 times higher than the concentration of the protein in the cell.

  • ITC Measurement:

    • Load the C1 domain solution into the sample cell of the calorimeter.

    • Load the lipid vesicle suspension into the injection syringe.

    • Perform a series of small, sequential injections of the lipid vesicles into the sample cell while monitoring the heat change.

    • A control titration of lipid vesicles into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

  • Use of SUVs: Small unilamellar vesicles are often used in ITC because their small size and homogeneity can lead to more consistent and reproducible results.

  • Thorough Degassing: Removing dissolved gases from the solutions is critical to prevent the formation of bubbles in the calorimeter cell, which can create significant artifacts in the data.[20]

Fluorescence-Based Assays

Fluorescence-based assays offer a sensitive and often high-throughput alternative for measuring binding affinity. One common approach is fluorescence anisotropy.[1][21]

This technique relies on the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.[22] In this context, a fluorescently labeled lipid analog or a fluorescent probe embedded in the lipid vesicle can be used. When the large C1 domain protein binds to the vesicle, the rotational motion of the fluorophore is constrained, leading to an increase in fluorescence anisotropy.

  • Probe and Sample Preparation:

    • Prepare lipid vesicles as described for SPR, incorporating a fluorescent lipid probe (e.g., NBD-PE) in addition to (S)-Glycerol 1,2-dioleate.

    • Prepare a series of dilutions of the purified C1 domain protein in the assay buffer.

  • Measurement:

    • In a microplate or cuvette, mix the fluorescently labeled vesicles with the different concentrations of the C1 domain.

    • Incubate to allow the binding to reach equilibrium.

    • Measure the fluorescence anisotropy using a suitable plate reader or fluorometer.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the C1 domain concentration.

    • Fit the data to a binding equation (e.g., a sigmoidal dose-response curve) to determine the Kd.

  • Choice of Fluorophore: The selected fluorophore should have a fluorescence lifetime that is sensitive to changes in rotational correlation time upon protein binding. Its presence should not significantly perturb the lipid bilayer or the protein-lipid interaction.

Quantitative Data Summary

The binding affinity of C1 domains for diacylglycerol can vary significantly depending on the specific C1 domain, the lipid composition of the membrane, and the experimental conditions. The following table summarizes representative binding affinities reported in the literature.

C1 DomainLigand/Membrane CompositionMethodApparent KdReference(s)
PKCα C1b (Wild-Type)5 mol% DAG, 30 mol% PSVesicle Binding Assay~780 µM[11]
PKCα C1b (Y22W mutant)5 mol% DAG, 30 mol% PSVesicle Binding Assay~24 µM[11]
RasGRP1 C10.2 mol% DAG, 10 mol% PSVesicle Binding Assay~47.6 µM (1/21000 M⁻¹)[9]
PKCδ C1b0.2 mol% DAG, 10 mol% PSVesicle Binding Assay~133 µM (1/7500 M⁻¹)[9]
β2-chimaerinPhorbol ester ([³H]PDBu) with PS vesiclesRadioligand Binding~1.9 nM[23]

Note: The table includes data for DAG and the high-affinity DAG analog, phorbol ester, to illustrate the range of affinities. The conversion from M⁻¹ to µM assumes a 1:1 binding stoichiometry.

Conclusion and Future Perspectives

The in vitro determination of the binding affinity of (S)-Glycerol 1,2-dioleate to C1 domains is a critical step in dissecting the intricacies of DAG-mediated signaling. Techniques such as SPR, ITC, and fluorescence anisotropy provide powerful, quantitative tools for this purpose. A thorough understanding of the principles behind these methods and the causal factors influencing experimental design is essential for generating high-quality, reproducible data. Future research will likely focus on developing higher-throughput methods and applying these techniques to a wider array of C1 domains to further unravel the code of lipid-based cellular communication.

References

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Exploratory

Structural Properties of (S)-Glycerol 1,2-dioleate in Artificial Lipid Bilayers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol (DOG), is a pivotal lipid species that transcends its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol (DOG), is a pivotal lipid species that transcends its role as a mere metabolic intermediate. As a potent second messenger, it is a master regulator of cellular signaling and a profound modulator of the physical architecture of cellular membranes.[1] This guide provides a comprehensive technical exploration of the structural impact of DOG on artificial lipid bilayers, a fundamental model system in membrane biophysics. We will dissect the intrinsic properties of the DOG molecule, its orientation and dynamics within the bilayer, and its capacity to induce large-scale structural changes. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven methodologies required to investigate and leverage the unique biophysical effects of this critical lipid.

Part 1: Molecular Profile of (S)-Glycerol 1,2-dioleate

Chemical Structure and Physicochemical Nature

(S)-Glycerol 1,2-dioleate is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position.[2] The oleic acid chains are monounsaturated, each containing a single cis double bond between carbons 9 and 10. This seemingly simple structure imparts a distinct molecular geometry. Unlike the cylindrical shape of most bilayer-forming phospholipids (e.g., phosphatidylcholines), the small, polar hydroxyl headgroup of DOG and its bulky, unsaturated acyl chains confer a conical molecular shape.

This geometry is the primary driver of its most significant biophysical property: the induction of negative spontaneous curvature .[3][4] In a lipid monolayer, this means DOG encourages the surface to curve away from the aqueous phase and towards the hydrophobic region, a critical factor in the formation of non-lamellar lipid phases and highly curved membrane structures.[4][5]

Key Molecular Properties

The fundamental characteristics of (S)-Glycerol 1,2-dioleate are summarized below. Understanding these properties is essential for designing and interpreting experiments involving this lipid.

PropertyValueSource
Systematic Name [(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[2]
Common Acronym 1,2-dioleoyl-sn-glycerol (DOG)
Molecular Formula C₃₉H₇₂O₅[2][6]
Molecular Weight 621.0 g/mol [2][7]
Molecular Shape Conical[3][4]
Key Feature Induces negative spontaneous curvature[3]

Part 2: Incorporation and Dynamics within the Bilayer

Interfacial Conformation and Orientation

When incorporated into a phospholipid bilayer, DOG does not align perfectly with its neighboring phospholipids. Experimental evidence from NMR spectroscopy reveals a specific and functionally important orientation.[8] The glycerol backbone orients itself nearly perpendicular to the plane of the bilayer.[8][9] Its two ester carbonyl groups are positioned near the aqueous interface, where they are hydrated, while the acyl chains penetrate the hydrophobic core.[8] Notably, DOG molecules are situated approximately two CH₂ groups deeper within the hydrophobic interior compared to adjacent phospholipids, effectively embedding them more centrally within the membrane.[10]

Rapid Transbilayer Movement (Flip-Flop)

A hallmark of DAGs, including DOG, is their exceptionally rapid translocation between the two leaflets of a lipid bilayer—a movement known as "flip-flop".[8] This process is orders of magnitude faster than that observed for phospholipids. For instance, at 38°C, the transbilayer movement of a similar diacylglycerol was estimated to have a half-time of approximately 10 milliseconds.[8] This rapid equilibration is crucial for its role as a second messenger, allowing it to rapidly engage with effector proteins on the inner leaflet of the plasma membrane following its generation there. Coarse-grained molecular dynamics simulations support these experimental findings, attributing the rapid flip-flop to the small, weakly polar headgroup which presents a low energetic barrier to crossing the hydrophobic core.[11]

cluster_Bilayer Lipid Monolayer cluster_Aqueous Aqueous Phase cluster_Core Hydrophobic Core PL1 Headgroup Acyl Chains PL2 Headgroup Acyl Chains DOG OH Group Glycerol & Acyl Chains PL3 Headgroup Acyl Chains PL4 Headgroup Acyl Chains

Caption: Orientation of a DOG molecule (red) within a phospholipid monolayer.

Part 3: Profound Impacts on Bilayer Structure and Phase Behavior

The introduction of DOG into a lamellar phospholipid bilayer is a significant perturbation that can dramatically alter its collective properties, from local molecular packing to macroscopic phase structure.

Modulation of Membrane Order and Fluidity

DOG's influence on membrane order is complex and depends on the acyl chain composition of both the DOG and the surrounding phospholipids.[12] As a molecule with a small headgroup, it increases the spacing between the larger phospholipid headgroups, which can decrease hydration at the bilayer surface.[9][10] In fluid-phase bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), DOG has a condensing effect, reducing the area per lipid.[13] This is attributed to its deeper insertion into the hydrophobic region, which allows for more favorable packing of the phospholipid acyl chains.[13]

Driving Non-Lamellar Phase Transitions

Perhaps the most dramatic effect of DOG is its ability to drive lipid systems away from the flat, lamellar (bilayer) phase and towards curved, non-lamellar structures.[4][5] Its intrinsic negative curvature strongly favors the formation of the inverted hexagonal (HII) phase, which consists of water channels surrounded by lipid monolayers arranged in a hexagonal lattice.[4] X-ray diffraction studies have quantitatively shown that as the mole fraction of DOG increases in a dioleoylphosphatidylethanolamine (DOPE) system, the radius of spontaneous curvature decreases significantly, promoting the HII phase.[4] Even at low concentrations (e.g., 2 mol%), DOG can substantially lower the temperature at which the lamellar-to-hexagonal phase transition occurs.[5] This property is fundamental to its role in biological processes that require high membrane curvature, such as membrane fusion and vesicle budding.[1][3]

Lateral Phase Separation and Domain Formation

DOG molecules do not always mix ideally with phospholipids. This non-ideal mixing can lead to in-plane lateral phase separation, resulting in the formation of DOG-rich and DOG-poor domains, even within a fluid lipid bilayer.[9] The formation of these domains concentrates the curvature-inducing and protein-activating properties of DOG into specific regions of the membrane, which is thought to be a key mechanism for localizing and amplifying its signaling functions.[1]

Summary of DOG's Structural Effects
ParameterEffect of Increasing DOG ConcentrationUnderlying Mechanism
Spontaneous Curvature Becomes more negativeConical molecular shape of DOG.[3][4]
Lamellar-to-Hexagonal (Lα → HII) Transition Temperature DecreasesStabilization of the HII phase.[5]
Bilayer Thickness Generally decreasesCondensing effect and deeper insertion of DOG.[13][14]
Area per Phospholipid DecreasesFills interstitial spaces in the hydrophobic core.[13]
Transbilayer Movement Rapid flip-flop is an intrinsic propertySmall, weakly polar headgroup.[8][11]
Lateral Organization Promotes domain formationNon-ideal mixing with phospholipids.[9]

Part 4: Key Methodologies for Characterization

A multi-technique approach is essential for a complete understanding of DOG's effects on lipid bilayers. Each method provides information at a different length and time scale, from bulk thermodynamics to single-molecule dynamics.

Differential Scanning Calorimetry (DSC)
  • Expertise & Causality: DSC is the gold standard for examining the thermotropic (temperature-dependent) phase behavior of lipid systems.[15] By precisely measuring the heat absorbed or released by a sample during a controlled temperature scan, DSC reveals the main phase transition temperature (Tₘ), where the lipid transitions from a rigid gel state to a fluid liquid-crystalline state. The inclusion of DOG alters the packing of the host lipids, which in turn affects the energetics of this transition. A broadening of the transition peak and a shift in Tₘ are indicative of DOG's influence on the cooperativity and stability of the lipid phases.[16][17]

  • Lipid Film Preparation:

    • Co-dissolve 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and DOG (e.g., at 5 mol%) in a chloroform/methanol (2:1, v/v) solvent.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration & Vesicle Formation:

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously above the Tₘ of DMPC (~24°C) to form multilamellar vesicles (MLVs).

  • DSC Sample Preparation:

    • Degas the lipid suspension and the reference buffer under vacuum for 10-15 minutes while stirring.

    • Carefully load a precise volume of the lipid suspension into the DSC sample cell and an identical volume of buffer into the reference cell.

  • Data Acquisition:

    • Equilibrate the system at a temperature below the expected transition (e.g., 10°C).

    • Perform several heating and cooling scans (e.g., from 10°C to 40°C) at a controlled rate (e.g., 1°C/min) to ensure reproducibility.[15]

    • The first scan may differ and is often discarded; subsequent, reproducible scans are used for analysis.

  • Data Analysis:

    • Analyze the thermogram to determine Tₘ (the peak temperature) and the transition enthalpy (ΔH, the area under the peak). Compare these values to a pure DMPC control.

A 1. Prepare Lipid Film (DMPC + DOG in solvent) B 2. Solvent Evaporation (Nitrogen stream + Vacuum) A->B C 3. Hydration with Buffer (Above Tm, Vortexing) B->C D 4. Degas Sample & Reference C->D E 5. Load into DSC Cells D->E F 6. Thermal Scan (Heating/Cooling Cycles) E->F G 7. Analyze Thermogram (Tm, ΔH) F->G cluster_NMR Solid-State NMR Principles Lipid Isotope-Labeled Lipid (e.g., ²H-DMPC, ¹³C-DOG) Bilayer Alignment in Artificial Bilayer Lipid->Bilayer Incorporate Magnet Application of Strong Magnetic Field Bilayer->Magnet Place Spectrum Acquisition of NMR Spectrum Magnet->Spectrum Excite & Detect Data Derivation of Structural Data Spectrum->Data Analyze Splittings & Chemical Shifts Orientation Orientation Data->Orientation Dynamics Dynamics Data->Dynamics Conformation Conformation Data->Conformation

Caption: Conceptual workflow for using solid-state NMR to probe lipid structure.

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
  • Expertise & Causality: GUVs are cell-sized (10-100 µm) vesicles that serve as excellent models for direct visualization of membrane phenomena. [18]Using fluorescence microscopy, one can observe the effects of DOG on a macroscopic scale. By incorporating fluorescent lipid probes that partition preferentially into different lipid phases (e.g., liquid-ordered vs. liquid-disordered), it is possible to directly image the formation of DOG-induced lipid domains. [19][20]This technique provides powerful, visual confirmation of the phase separation suggested by bulk methods.

  • GUV Formation (Electroformation):

    • Prepare a lipid mixture in chloroform (e.g., DPPC/DOPC/Cholesterol) containing the desired mole percentage of DOG and a small amount (~0.5 mol%) of a fluorescent lipid probe (e.g., Rhodamine-DOPE).

    • Spread the lipid solution onto two conductive indium tin oxide (ITO)-coated glass slides.

    • Assemble the slides into a chamber with a silicone spacer and fill with a sucrose solution.

    • Apply a low-frequency AC electric field for several hours to grow GUVs from the lipid films.

  • Imaging:

    • Harvest the GUVs and transfer them to an imaging chamber containing a glucose solution (the density difference helps settle the GUVs).

    • Image the vesicles using a confocal or two-photon fluorescence microscope.

    • Observe the lateral distribution of the fluorescent probe on the GUV equator to identify the presence and morphology of distinct domains. [21][22]

Part 5: Functional Implications in Biomimetic Systems

The structural perturbations induced by DOG are not merely biophysical curiosities; they are directly linked to its profound biological functions.

Facilitating Membrane Fusion

Membrane fusion requires the merging of two separate bilayers, a process that involves highly curved, non-bilayer lipid intermediates. The "stalk-pore" hypothesis posits that fusion proceeds through a "stalk" intermediate where the outer leaflets of the two membranes merge. [5]This structure is characterized by high negative curvature. DOG, by lowering the energetic cost of forming such curved structures, is a potent promoter of membrane fusion. [3][5]Its presence can facilitate the formation of these necessary intermediates, thereby increasing the rate and efficiency of the fusion process. [3][9]This is relevant for understanding neurotransmitter release, viral entry, and mitochondrial network dynamics. [23]

cluster_Role Role of DOG A 1. Apposed Bilayers B 2. Stalk Intermediate (Outer Leaflet Merger) A->B C 3. Hemifusion Diaphragm B->C Role DOG's negative curvature lowers the energy barrier for this transition B->Role D 4. Fusion Pore Formation C->D

Caption: The role of DOG in the stalk-pore model of membrane fusion.

Activating Peripheral Proteins: The Case of PKC

Many signaling proteins are recruited to membranes to perform their functions. Protein Kinase C (PKC) is a classic example. In its inactive state, PKC resides in the cytosol. Upon generation of DOG in the plasma membrane, PKC translocates and binds to the membrane via its C1 domain, which specifically recognizes DAG. [1]The structural changes induced by DOG—increased headgroup spacing, surface dehydration, and the formation of DOG-rich domains—collectively create a membrane environment that is optimal for PKC binding and allosteric activation. [1][9]Therefore, DOG acts not just as a simple ligand, but as a modulator of the membrane matrix itself to control protein function.

Conclusion

(S)-Glycerol 1,2-dioleate is a powerful lipid effector that exerts precise control over the structural and dynamic properties of artificial lipid bilayers. Its conical shape, propensity to induce negative curvature, and rapid transbilayer motion enable it to fluidize membranes, promote non-lamellar phase formation, and organize the lateral landscape of the bilayer into functional domains. These biophysical actions are inextricably linked to its biological roles in mediating membrane fusion and activating key signaling proteins. The experimental framework presented in this guide—spanning calorimetry, diffraction, NMR, and microscopy—provides a robust toolkit for researchers seeking to unravel the complex interplay between DOG and lipid membranes, paving the way for new insights in cell biology and the design of advanced lipid-based drug delivery systems.

References

  • The interfacial conformation and transbilayer movement of diacylglycerols in phospholipid bilayers. PubMed, 15 Jan 1991. [Link]

  • Specific Lipids Supply Critical Negative Spontaneous Curvature—An Essential Component of Native Ca2+-Triggered Membrane Fusion. PMC. [Link]

  • Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion. Sci-Hub. [Link]

  • Interactions of saturated diacylglycerols with phosphatidylcholine bilayers: A 2H NMR study. PubMed. [Link]

  • Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes. PMC. [Link]

  • Interactions of liposome bilayers composed of 1,2-diacyl-3-succinylglycerol with protons and divalent cations. PubMed. [Link]

  • On the Validation of Molecular Dynamics Simulations of Saturated and cis-Monounsaturated Phosphatidylcholine Lipid Bilayers: A Comparison with Experiment. ACS Publications. [Link]

  • Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation—A. Helda - Helsinki.fi, 11 May 2022. [Link]

  • Diacylglycerol at the inner nuclear membrane fuels nuclear envelope expansion in closed mitosis. Company of Biologists journals, 02 Feb 2023. [Link]

  • Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. MDPI, 27 Oct 2022. [Link]

  • Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopi. CORE. [Link]

  • Structure of membrane diacylglycerol kinase in lipid bilayers. ResearchGate. [Link]

  • Structure and Functional Properties of Diacylglycerols in Membranes. PubMed. [Link]

  • Molecular dynamics study of binary POPC bilayers: molecular condensing effects on membrane structure and dynamics. Semantic Scholar. [Link]

  • Lipid domain formation and dynamics in giant unilamellar vesicles explored by fluorescence correlation spectroscopy. MPG.PuRe. [Link]

  • Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. PMC, 19 Mar 2025. [Link]

  • Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol. PMC. [Link]

  • NMR spectroscopy of lipid bilayers. PubMed. [Link]

  • Rapid flip-flop motions of diacylglycerol and ceramide in phospholipid bilayers. ScienceDirect, 01 Dec 2011. [Link]

  • Two Photon Fluorescence Microscopy of Coexisting Lipid Domains in Giant Unilamellar Vesicles of Binary Phospholipid Mixtures. eScholarship.org. [Link]

  • Lipid domain formation and dynamics in giant unilamellar vesicles explored by fluorescence correlation spectroscopy. PubMed. [Link]

  • Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets. bioRxiv, 01 Mar 2026. [Link]

  • Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. PubMed. [Link]

  • Trifunctional Diacylglycerol. Lipid Interactome Repository. [Link]

  • Liquid Domains in Vesicles Investigated by NMR and Fluorescence Microscopy. CORE. [Link]

  • Emerging Diversity in Lipid–Protein Interactions. ACS Publications, 13 Feb 2019. [Link]

  • High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. ResearchGate, 19 May 2011. [Link]

  • Trifunctional lipid probes for comprehensive studies of single lipid species in living cells. PNAS. [Link]

  • GLYCERYL 1,2-DIOLEATE. gsrs. [Link]

  • Practical No 14 Microcalorimetric simulation studies on phase transitions in lipids. Studocu. [Link]

  • An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes. bioRxiv, 17 Jan 2026. [Link]

  • Structure of membrane diacylglycerol kinase in lipid bilayers. PMC, 05 Mar 2021. [Link]

  • X-ray diffraction studies of oriented lipid bilayers. ResearchGate. [Link]

  • X-Ray Diffraction of Lipid Model Membranes. ResearchGate. [Link]

  • 1,2-Dioleoyl-Sn-Glycerol. PubChem. [Link]

  • Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. Soft Matter (RSC Publishing), 28 Sep 2023. [Link]

  • Molecular dynamics simulation studies of lipid bilayer systems*. Biblioteka Nauki. [Link]

  • Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. PubMed. [Link]

  • X-ray diffraction studies of oriented lipid bilayers. PubMed. [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions. ResearchGate. [Link]

  • Molecular dynamics simulations of lipid bilayers containing POPC and POPS with the lipid17 force field, only counterions, and CaCl2 concentrations. the University of Groningen research portal, 14 Nov 2018. [Link]

  • Structure of POPC Lipid Bilayers in OPLS3e Force Field. ACS Publications, 31 Aug 2022. [Link]

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Foundational

The Physiological Concentration and Mechanistic Role of (S)-Glycerol 1,2-dioleate in Neuronal Synapses

Executive Summary (S)-Glycerol 1,2-dioleate, commonly referred to as 1,2-dioleoyl-sn-glycerol (1,2-DOG), is a highly specific and biologically active diacylglycerol (DAG) species. Far from being a mere metabolic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Glycerol 1,2-dioleate, commonly referred to as 1,2-dioleoyl-sn-glycerol (1,2-DOG), is a highly specific and biologically active diacylglycerol (DAG) species. Far from being a mere metabolic intermediate, 1,2-DOG acts as a critical spatiotemporal landmark at the neuronal synapse, orchestrating presynaptic vesicle priming and postsynaptic plasticity. This technical guide synthesizes the quantitative landscape of synaptic 1,2-DOG, details its biophysical mechanisms in recruiting SNARE-assembling chaperones, and provides a field-proven, self-validating protocol for reconstituting 1,2-DOG-dependent synaptic fusion in vitro.

The Quantitative Landscape of Synaptic 1,2-DOG

In resting neuronal membranes, diacylglycerol is maintained at low basal levels to prevent aberrant signaling. Quantitative lipidomic analyses and reconstitution models estimate the physiological concentration of DAG at the plasma membrane to be between 0.4% and 2.0% molar fraction [1].

However, this baseline is highly dynamic. During action potential-driven calcium influx, the activation of Phospholipase C (PLC) triggers the rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This generates a transient, highly localized microdomain of 1,2-DOG at the presynaptic active zone. This localized spike in concentration (reaching up to 2–5 mol% within nanoclusters) is an absolute biophysical prerequisite for the recruitment of C1 domain-containing effector proteins[2].

Table 1: Physiological vs. Reconstituted Lipid Molar Ratios in Synaptic Target Membranes

Lipid SpeciesPhysiological Estimate (mol%)Standard Reconstitution (mol%)Primary Biophysical Function
POPC / DOPC 40 - 50%37 - 68%Bulk membrane matrix; fluidity.
DOPS (PS) 15 - 20%20 - 30%Electrostatic recruitment of Ca2+ sensors.
Cholesterol 20 - 30%20%Membrane rigidity and microdomain formation.
PIP2 1 - 4%1 - 2%Precursor to DAG; binds Synaptotagmin-1.
1,2-DOG (DAG) 0.4 - 2.0% 2.0% Recruits Munc13-1; induces packing defects.

Mechanistic Causality: 1,2-DOG as a Spatial Landmark

The synapse utilizes 1,2-DOG rather than other lipid species for vesicle priming due to the unique geometry of its acyl chains. The bulky, unsaturated oleic acid tails create significant lipid packing defects in the membrane bilayer. These physical defects synergize with electrostatic interactions to recruit essential chaperones[3].

When 1,2-DOG is generated at the active zone, it binds directly to the C1 domain of Munc13-1 (and its invertebrate homolog Unc13). This binding event is causal to synaptic potentiation: it relieves Munc13-1 auto-inhibition and promotes its oligomerization into hexamers[1]. Once hexamerized, Munc13-1 acts as a functional chaperone that transitions the Munc18-1/Syntaxin-1 complex into a fusion-competent ternary SNARE complex, effectively clamping the vesicle for rapid, synchronous release upon calcium entry[2][3].

DAG_Signaling Receptor GPCR / RTK Activation PLC Phospholipase C (PLC) Receptor->PLC Stimulates DAG 1,2-DOG (DAG) Local Spike (2-5 mol%) PLC->DAG Hydrolysis IP3 IP3 (Cytosol) PLC->IP3 PIP2 PIP2 (Membrane) PIP2->PLC Substrate Munc13 Munc13-1 Recruitment & Hexamerization DAG->Munc13 C1 Domain Binding DGK DGKζ / DGKβ (Clearance) DAG->DGK Substrate SNARE Ternary SNARE Complex Assembly Munc13->SNARE Chaperone Activity PA Phosphatidic Acid (PA) DGK->PA Phosphorylation

Diagram 1: Spatiotemporal signaling pathway of 1,2-DOG at the presynaptic active zone.

Regulatory Clearance: Diacylglycerol Kinases (DGKs)

To maintain the fidelity of synaptic transmission, 1,2-DOG signaling must be rapidly terminated. Unregulated DAG levels lead to excessive Protein Kinase C (PKC) activation and subsequent excitotoxicity. Clearance is achieved by Diacylglycerol kinases (specifically DGKζ and DGKβ), which phosphorylate 1,2-DOG to convert it into phosphatidic acid (PA)[4][5].

At excitatory synapses, DGKζ is physically tethered to the postsynaptic density via a direct interaction with the PDZ domain of the scaffolding protein PSD-95 [4]. This precise spatial coupling ensures that 1,2-DOG clearance is perfectly synchronized with receptor activation, maintaining dendritic spine density and preventing pathological membrane destabilization.

Experimental Methodologies: Self-Validating Liposome Reconstitution

To study the biophysics of 1,2-DOG in drug development or structural biology, researchers must reconstitute synaptic vesicles (v-liposomes) and target membranes (t-liposomes) with exact lipid stoichiometry.

The following protocol outlines the generation of t-liposomes containing 2 mol% 1,2-DOG . To ensure this is a self-validating system , the protocol mandates the parallel creation of a 0 mol% DAG control group. If the downstream fusion assay (e.g., FRET-based lipid mixing) shows activity in the 0% DAG group, the system is compromised (likely due to artifactual membrane destabilization), thereby validating the strict DAG-dependence of the Munc13-1 chaperone function.

Step-by-Step Methodology
  • Lipid Mixing: Combine 37% POPC, 20% POPE, 20% DOPS, 20% Cholesterol, 1% PI(4,5)P2, and 2% 1,2-DOG in chloroform[3].

    • Causality: Chloroform ensures the complete dissolution and uniform distribution of the highly hydrophobic oleoyl tails, preventing lipid phase separation prior to vesicle formation.

  • Desiccation: Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for 3 hours.

    • Causality: Nitrogen prevents the oxidation of the unsaturated double bonds in 1,2-DOG. Complete vacuum removal of organic solvent prevents solvent-induced artifacts in membrane curvature.

  • Hydration: Hydrate the lipid film in a physiological buffer (50 mM HEPES, 140 mM KCl, 10% glycerol, 1 mM TCEP, pH 7.4).

    • Causality: TCEP is a critical inclusion; it maintains the cysteines of Munc13-1 and SNARE proteins in a reduced state during subsequent insertion, preventing non-physiological cross-linking.

  • Extrusion: Subject the multilamellar suspension to 15 passes through a polycarbonate filter with 100 nm pores.

    • Causality: Extrusion forces the lipids into ~100 nm unilamellar vesicles, accurately mimicking the high membrane curvature of native synaptic target zones, which is necessary for proper SNARE zippering.

  • Protein Reconstitution & Validation: Insert purified Syntaxin-1/SNAP-25 complexes into the t-liposomes. Perform a FRET-based lipid mixing assay against v-liposomes.

    • Causality: The assay is self-validating. The 2% 1,2-DOG liposomes will exhibit rapid fusion kinetics upon Munc13-1 addition, while the 0% DAG control will remain static, proving that fusion is mechanistically driven by the 1,2-DOG/Munc13-1 interaction rather than baseline membrane instability.

Liposome_Workflow Lipid_Mix 1. Lipid Mixing (incl. 2 mol% 1,2-DOG) Drying 2. N2 Drying & Vacuum Desiccation Lipid_Mix->Drying Hydration 3. Buffer Hydration (HEPES, KCl, TCEP) Drying->Hydration Extrusion 4. Extrusion (~100 nm Pores) Hydration->Extrusion Protein 5. SNARE Protein Reconstitution Extrusion->Protein Validation 6. Fusion Assay (Self-Validation vs 0% DAG) Protein->Validation

Diagram 2: Workflow for the self-validating liposomal reconstitution of 1,2-DOG-dependent fusion.

References

  • [1] Diacylglycerol-dependent hexamers of the SNARE-assembling chaperone Munc13-1 cooperatively bind vesicles. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [2] Monoamine-induced diacylglycerol signaling rapidly accumulates Unc13 in nanoclusters for fast presynaptic potentiation. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [3] A Stimulation Function of Synaptotagmin-1 in Ternary SNARE Complex Formation Dependent on Munc18 and Munc13. Frontiers in Molecular Neuroscience.[Link]

  • [4] Synaptic removal of diacylglycerol by DGKζ and PSD-95 regulates dendritic spine maintenance. The EMBO Journal.[Link]

  • [5] Diacylglycerol kinase β promotes dendritic outgrowth and spine maturation in developing hippocampal neurons. BMC Neuroscience.[Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Researcher's Guide to Delivering (S)-Glycerol 1,2-dioleate into Cultured Neurons

Authored by Senior Application Scientist Introduction: The Challenge and Importance of DAG Signaling in Neurons (S)-Glycerol 1,2-dioleate, also known as 1,2-Dioleoyl-sn-glycerol, is a biologically crucial, naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by Senior Application Scientist

Introduction: The Challenge and Importance of DAG Signaling in Neurons

(S)-Glycerol 1,2-dioleate, also known as 1,2-Dioleoyl-sn-glycerol, is a biologically crucial, naturally occurring stereoisomer of diacylglycerol (DAG).[1][2] In neurobiology, DAG is a pivotal second messenger that is typically generated at the plasma membrane following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases.[3][4] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding DAG and inositol 1,4,5-trisphosphate (IP3).[1][3]

The primary role of DAG is to act as the physiological activator of Protein Kinase C (PKC), a family of serine/threonine kinases.[1][5] The activation of PKC isoforms by DAG initiates a cascade of phosphorylation events that regulate a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity (such as Long-Term Potentiation and Long-Term Depression), gene expression, and cytoskeletal dynamics.[4][6]

However, the experimental manipulation of DAG signaling in cultured neurons presents a significant technical hurdle. (S)-Glycerol 1,2-dioleate is a highly lipophilic and hydrophobic molecule, making it virtually insoluble in aqueous cell culture media.[7][8] This poor solubility can lead to the formation of micelles or precipitates in the culture medium, resulting in inconsistent and non-physiological delivery to the neuronal plasma membrane.[9] This guide provides a detailed protocol for the effective and reproducible delivery of (S)-Glycerol 1,2-dioleate into cultured neurons using a solvent exchange method, along with robust downstream methods to validate its biological activity.

The (S)-Glycerol 1,2-dioleate Signaling Pathway

Successful delivery of (S)-Glycerol 1,2-dioleate to the inner leaflet of the plasma membrane allows it to engage with its primary effectors. The canonical pathway involves the recruitment and activation of novel and conventional PKC isoforms. This interaction relieves autoinhibition and initiates the phosphorylation of numerous downstream substrates.

One of the most well-characterized substrates of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10] Upon PKC activation, MARCKS is phosphorylated, causing it to translocate from the plasma membrane to the cytoplasm.[10] This event is a reliable indicator of successful DAG-mediated PKC activation and can be readily assessed by Western Blotting.

DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG (S)-Glycerol 1,2-dioleate (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active MARCKS_membrane MARCKS (Membrane-bound) PKC_active->MARCKS_membrane Phosphorylates Downstream Neuronal Responses (e.g., Synaptic Plasticity) PKC_active->Downstream Regulates pMARCKS_cyto Phospho-MARCKS (Cytoplasmic) MARCKS_membrane->pMARCKS_cyto Translocates

Caption: Canonical DAG signaling pathway leading to PKC activation and MARCKS phosphorylation.

Protocol: Delivery via Solvent Exchange

This protocol is designed for delivering the highly hydrophobic (S)-Glycerol 1,2-dioleate into cultured neurons, such as primary hippocampal or cortical neurons.[11][12][13] The core principle is the "solvent exchange" method, where the lipid is first dissolved in a water-miscible organic solvent and then rapidly diluted into the aqueous culture medium to create a transient, supersaturated solution that facilitates partitioning into the cell membrane.[14][15][16][17]

Materials and Reagents
ReagentSupplier & Cat. No. (Example)Storage Temperature
(S)-Glycerol 1,2-dioleate (1,2-Dioleoyl-sn-glycerol)Sigma-Aldrich (D0138) or equivalent-20°C
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich (276855) or equivalentRoom Temperature
Neuronal Culture Medium (e.g., Neurobasal + B27)ThermoFisher Scientific or equivalent4°C
Phosphate-Buffered Saline (PBS), sterileThermoFisher Scientific or equivalentRoom Temperature
Cultured primary neurons (e.g., E18 rat hippocampal)In-house prep or commercial37°C, 5% CO₂
Step-by-Step Delivery Protocol

Workflow_Protocol A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Create Intermediate Dilution in Neuronal Medium A->B C 3. Vortex Immediately (Critical Step) B->C D 4. Add Working Solution to Cultured Neurons C->D E 5. Incubate for Desired Time (e.g., 30 min) D->E F 6. Harvest Cells for Downstream Analysis E->F

Caption: Experimental workflow for delivering (S)-Glycerol 1,2-dioleate to cultured neurons.

1. Preparation of Stock Solution (10 mM): a. Allow the vial of (S)-Glycerol 1,2-dioleate (MW: 621.0 g/mol ) to warm to room temperature before opening.[2] b. Prepare a 10 mM stock solution by dissolving the lipid in anhydrous DMSO. For example, dissolve 6.21 mg in 1 mL of anhydrous DMSO. c. Causality: Anhydrous DMSO is used as the solvent because it is water-miscible and an excellent solvent for lipophilic compounds, minimizing precipitation upon dilution.[18] Storing in small aliquots prevents degradation from repeated freeze-thaw cycles. d. Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes and store at -20°C, protected from light.

2. Preparation of Working Solution: a. On the day of the experiment, warm the required volume of neuronal culture medium to 37°C. b. Thaw one aliquot of the 10 mM stock solution. c. Critical Step: To prepare a 10 µM working solution, rapidly inject 1 µL of the 10 mM DMSO stock into 999 µL of the pre-warmed culture medium. It is crucial to dispense the DMSO stock directly into the medium while vortexing or vigorously pipetting to ensure rapid dispersion and prevent precipitation.[9] d. Causality: This rapid dilution creates a transient, high-concentration gradient of the lipid around the cells, promoting its insertion into the plasma membrane before it has a chance to form insoluble aggregates in the aqueous medium.

3. Treatment of Cultured Neurons: a. Aspirate the old medium from the cultured neurons. b. Immediately add the freshly prepared working solution (containing the desired final concentration of (S)-Glycerol 1,2-dioleate) to the cells. For a final concentration of 10 µM, add the entire 1 mL of the prepared working solution to a well of a 12-well plate. c. As a vehicle control, treat a parallel set of neurons with medium containing the same final concentration of DMSO (e.g., 0.1%). d. Incubate the neurons for the desired time period (e.g., 5-60 minutes) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for the specific downstream assay.

Validation of Biological Activity

To confirm the successful delivery and bioactivity of (S)-Glycerol 1,2-dioleate, it is essential to measure the activation of its downstream signaling pathway.

Western Blot for Phospho-MARCKS

This is a reliable method to quantify the activation of PKC.[19]

Protocol:

  • Cell Lysis: After treatment, wash the neurons once with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like MARCKS during sample preparation.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[19]

  • Antibody Incubation: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Causality: BSA is often preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background noise.[20] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MARCKS (e.g., Phospho-MARCKS (Ser152/156)).[10] c. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or total MARCKS) to confirm an increase in MARCKS phosphorylation in treated cells compared to the vehicle control.[22]

PKC Kinase Activity Assay

For a more direct measure of PKC activation, a kinase activity assay can be performed on cell lysates. Commercially available non-radioactive ELISA-based kits provide a safe and reliable method.[23][24] These assays typically use a specific peptide substrate for PKC and an antibody that recognizes the phosphorylated form of the substrate.[23][25] An increase in signal in treated samples compared to controls indicates successful PKC activation.

Troubleshooting

IssuePossible CauseSuggested Solution
Visible precipitate in medium Improper dilution of stock solution; stock solution has gone bad.Ensure rapid and vigorous mixing when diluting the DMSO stock into the medium. Prepare fresh stock solution. Consider a brief sonication of the intermediate dilution before adding to cells, but be cautious of potential effects on medium components.[9]
High cell toxicity/death DMSO concentration is too high; (S)-Glycerol 1,2-dioleate concentration is too high.Ensure the final DMSO concentration does not exceed 0.5%. Perform a dose-response curve for (S)-Glycerol 1,2-dioleate (e.g., 1-50 µM) to find the optimal, non-toxic concentration.
No or weak biological response Ineffective delivery; degradation of the compound; insufficient incubation time.Re-optimize the delivery protocol, ensuring rapid dilution. Use a fresh aliquot of the stock solution. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time for MARCKS phosphorylation.

References

  • Title: Diacylglycerol Signaling Role in Synaptic Plasticity Source: Creative Biolabs URL: [Link]

  • Title: Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition Source: PNAS URL: [Link]

  • Title: Roles of DGKs in neurons: postsynaptic functions? Source: PMC URL: [Link]

  • Title: Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals Source: Current Opinion in Neurobiology URL: [Link]

  • Title: Activation of protein kinase C by tyrosine phosphorylation in response to H2O2 Source: PNAS URL: [Link]

  • Title: Diacylglycerol Kinases in the Coordination of Synaptic Plasticity Source: PMC URL: [Link]

  • Title: Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs Source: Preprints.org URL: [Link]

  • Title: PKC-θ in vitro Kinase Activity Assay Source: Bio-protocol URL: [Link]

  • Title: A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells Source: PMC URL: [Link]

  • Title: Solvent Exchange Method: A Novel Microencapsulation Technique Using Dual Microdispensers Source: Kinam Park's Research Group URL: [Link]

  • Title: A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy Source: PMC URL: [Link]

  • Title: Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency Source: RSC Publishing URL: [Link]

  • Title: What is Solvent Exchange? Source: Organomation URL: [Link]

  • Title: Solvent Exchange Method: A Novel Microencapsulation Technique Using Dual Microdispensers Source: ResearchGate URL: [Link]

  • Title: Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages Source: PMC URL: [Link]

  • Title: Solvent exchange method: a novel microencapsulation technique using dual microdispensers Source: PubMed URL: [Link]

  • Title: A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport Source: PMC URL: [Link]

  • Title: Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids Source: PMC URL: [Link]

  • Title: Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis Source: PMC URL: [Link]

  • Title: Synthesis and dephosphorylation of MARCKS in the late stages of megakaryocyte maturation drive proplatelet formation Source: PMC URL: [Link]

  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad URL: [Link]

  • Title: Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies Source: MDPI URL: [Link]

  • Title: iCell GABANeurons Application Protocol: Using Liposome-mediated Transfection for Gene Delivery Source: FujiFilm Cellular Dynamics URL: [Link]

  • Title: Functional Protein Delivery into Neurons Using Polymeric Nanoparticles Source: PMC URL: [Link]

  • Title: 1,2-Dioleoyl-Sn-Glycerol Source: PubChem URL: [Link]

Sources

Application

Application Note: Preparation of (S)-Glycerol 1,2-Dioleate Liposomes for In Vitro Kinase Assays

Target Audience: Researchers, scientists, and drug development professionals specializing in lipid signaling, kinase biochemistry, and assay development. Introduction & Mechanistic Context The accurate in vitro reconstit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in lipid signaling, kinase biochemistry, and assay development.

Introduction & Mechanistic Context

The accurate in vitro reconstitution of membrane-dependent kinase activity is a cornerstone of targeted drug discovery. Protein Kinase C (PKC) represents a canonical family of lipid-dependent kinases whose activation is tightly regulated by the membrane microenvironment. In living cells, classical and novel PKC isoforms are translocated to the plasma membrane and activated by the lipid second messenger diacylglycerol (DAG) alongside anionic phospholipids like phosphatidylserine (PS)[1].

As a Senior Application Scientist, I approach the preparation of lipid vesicles not merely as a mixture of reagents, but as the engineering of a biomimetic interface. Utilizing (S)-Glycerol 1,2-dioleate (DOG) —a synthetic, oxidation-resistant DAG analog—within a controlled liposomal formulation ensures that the kinase assay accurately reflects physiological membrane docking while maintaining the robust reproducibility required for high-throughput screening and kinetic profiling[2].

PKC_Activation Signal Receptor Activation PLC Phospholipase C (PLC) Signal->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG Diacylglycerol (DAG) Generation PIP2->DAG Ca Intracellular Ca2+ Release PIP2->Ca PKC_Act Active PKC (Membrane-Bound) DAG->PKC_Act Binds C1 Domain PKC_Inact Inactive PKC (Cytosolic) Ca->PKC_Inact Binds C2 Domain PKC_Inact->PKC_Act Translocation to PS/DAG Substrate Substrate Phosphorylation (Kinase Assay Readout) PKC_Act->Substrate

Caption: Mechanism of PKC activation by Diacylglycerol (DAG) and Calcium at the membrane interface.

Experimental Design & Causality

A robust protocol must be built on a foundation of causality—understanding why each component and step is necessary.

Why DOG instead of Endogenous DAG?

In vivo, PKC is frequently activated by endogenous DAGs such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). However, the polyunsaturated arachidonic acid tail is highly susceptible to oxidative degradation during liposome preparation and storage. DOG features two monounsaturated oleic acid tails, providing significantly higher oxidative stability while maintaining the precise stereochemistry required for high-affinity binding to the PKC C1 domain[2].

Why Extrusion over Sonication?

While bath sonication is a common method for vesicle sizing, it produces Small Unilamellar Vesicles (SUVs, ~20–50 nm). The extreme membrane curvature of SUVs can artificially alter lipid packing and exaggerate peripheral protein binding. Extrusion through a 100 nm polycarbonate filter yields Large Unilamellar Vesicles (LUVs), which better mimic the planar geometry of the inner plasma membrane, preventing curvature-induced assay artifacts[3].

Lipid Composition Ratios

A pure DOG/PS vesicle would be highly unstable and non-physiological. A structural matrix lipid, typically Phosphatidylcholine (PC), is required to form the bilayer framework[4]. Table 1 summarizes the optimized lipid ratios for standard PKC assays.

Table 1: Standardized Lipid Compositions for PKC In Vitro Kinase Assays

Lipid ComponentPhysiological RoleRecommended Molar RatioCausality & Experimental Impact
POPC or Egg PC Structural matrix55 - 85 mol%Forms the stable bilayer framework. Prevents phase separation and non-lamellar phase formation induced by high DAG concentrations[2].
DOPS or Brain PS Electrostatic recruitment10 - 40 mol%Provides anionic charge for C2 domain docking. Essential for initial membrane tethering of classical and novel PKCs[5].
DOG Allosteric activator2 - 5 mol%Binds the C1 domain, ejecting the pseudosubstrate from the catalytic cleft. Exceeding 5 mol% can cause vesicle fusion or instability[6].
PIP2 (Optional)Synergistic activator0 - 5 mol%Lowers the required concentration of Ca²⁺ and DOG for maximum PKCα activity. Use when mimicking the inner plasma membrane[6].

Step-by-Step Protocol: Preparation of DOG Liposomes

This protocol is designed as a self-validating system. By strictly controlling solvent removal and vesicle sizing, researchers can eliminate the two most common sources of assay variability: residual solvent denaturation and heterogeneous lipid surface area.

Liposome_Prep Mix 1. Lipid Mixing (PC, PS, DOG in CHCl3) Dry 2. Evaporation (N2 Stream + Vacuum) Mix->Dry Remove Solvent Hydrate 3. Hydration (Kinase Buffer) Dry->Hydrate Add Buffer Vortex 4. MLV Formation (Vortexing > Tm) Hydrate->Vortex Resuspend Extrude 5. Extrusion (100 nm LUVs) Vortex->Extrude Size Reduction Assay 6. Kinase Assay (Add PKC, ATP, Substrate) Extrude->Assay Quality Control

Caption: Step-by-step workflow for DOG liposome preparation and kinase assay integration.

Phase 1: Reagent Preparation & Lipid Mixing

Note: Always use glass syringes and vials. Chloroform rapidly leaches plasticizers from standard microcentrifuge tubes, which will act as uncharacterized kinase inhibitors.

  • Obtain lipid stocks (POPC, DOPS, and DOG) dissolved in chloroform. Store at -20°C or -70°C under an Argon or Nitrogen atmosphere to prevent oxidation[7].

  • In a clean glass vial, combine the lipids to achieve the desired molar ratio (e.g., 65 mol% POPC, 30 mol% DOPS, 5 mol% DOG). Target a total lipid mass that will yield a 1 mM to 5 mM final concentration upon hydration.

Phase 2: Film Formation & Desiccation
  • Gently evaporate the chloroform under a steady, low-pressure stream of high-purity Nitrogen or Argon gas. Rotate the vial continuously to form a thin, uniform lipid film on the lower walls of the vial[7].

  • Critical Step: Place the vial in a vacuum desiccator in the dark for a minimum of 2 hours (preferably overnight). Causality: Even trace amounts of residual chloroform will partition into the hydrophobic core of the resulting liposomes, altering membrane fluidity and directly denaturing the kinase during the assay.

Phase 3: Hydration & MLV Formation
  • Rehydrate the dried lipid film using the intended Kinase Assay Buffer (e.g., 20 mM MOPS or HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)[2],[7].

  • Vortex the suspension vigorously for 5 minutes. Ensure the hydration temperature is above the phase transition temperature (Tm) of the highest-melting lipid component. This process generates a cloudy suspension of Multilamellar Vesicles (MLVs).

Phase 4: Extrusion (Vesicle Sizing)
  • Assemble a mini-extruder with a 100 nm polycarbonate track-etched membrane, flanked by filter supports.

  • Pass the MLV suspension through the extruder a minimum of 11 times (an odd number ensures the final extrudate ends up in the clean, receiving syringe). The solution should transition from cloudy to slightly translucent, indicating the successful formation of 100 nm Large Unilamellar Vesicles (LUVs)[3].

Phase 5: Assay Integration
  • Dilute the extruded LUVs into the final kinase reaction mixture. A standard 200 µL reaction typically contains 0.1 mM total lipid vesicles, 10 mM MgCl₂, 50 µM ATP (spiked with [γ-³²P]ATP or a fluorescent analog), appropriate Ca²⁺ concentrations (e.g., 0.3 mM for classical PKCs), a substrate peptide (e.g., MARCKS peptide), and the purified PKC enzyme[4].

Quality Control & Self-Validation

To ensure the trustworthiness of the assay data, the protocol must be self-validating. Implement the following controls:

  • Dynamic Light Scattering (DLS): Before utilizing a new batch of liposomes, measure the Z-average diameter and Polydispersity Index (PDI) via DLS. Acceptable LUVs should have a diameter of 90–120 nm and a PDI < 0.2. Variability in vesicle size alters the accessible surface area of DOG, leading to a high inter-assay coefficient of variation (CV).

  • Lipid-Free Control: Run the kinase assay in the absence of liposomes to establish the basal, membrane-independent background phosphorylation rate.

  • PS-Only Control (No DOG): Prepare a parallel batch of liposomes omitting DOG (e.g., 70 mol% POPC, 30 mol% DOPS). This isolates the DAG-dependent activation window from the baseline electrostatic membrane binding[1].

References

  • 2 - NIH / PMC 2.1 - Molecular Biology of the Cell

  • 4 - Biochemistry (ACS) 4.6 - PLOS One 5.3 - ResearchGate

  • 5 - AACR Journals

  • 7 - Newton Lab / UCSD

Sources

Method

Advanced Solvent Selection and Delivery Strategies for (S)-Glycerol 1,2-dioleate in Cell Culture Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol Scientific Rationale & Thermodynamic Challenges (S)-Glycerol 1,2-dioleate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Methodological Protocol

Scientific Rationale & Thermodynamic Challenges

(S)-Glycerol 1,2-dioleate, commonly referred to as 1,2-dioleoyl-sn-glycerol (1,2-DOG), is a highly hydrophobic diacylglycerol (DAG) analog. In biological systems, DAGs serve as critical second messengers located on the plasma membrane, primarily responsible for the activation of Protein Kinase C (PKC) 1. Recent studies also demonstrate that exogenous addition of DAG to culture media rapidly induces macropinocytosis and enhances Wnt/β-catenin signaling 2.

The Solubilization Paradox: Introducing a highly hydrophobic lipid with two long oleoyl chains into an aqueous cell culture medium incurs a massive entropic penalty. If the lipid is introduced improperly, the hydrophobic effect drives the acyl chains to aggregate, leading to micelle formation or outright precipitation. As a Senior Application Scientist, I frequently observe that direct addition of 1,2-DOG in organic solvents leads to micro-precipitation, resulting in irreproducible dose-response curves. To ensure scientific integrity, researchers must select a delivery architecture that circumvents this thermodynamic barrier while preserving cellular viability.

Quantitative Physicochemical Profiling

To select the optimal delivery method, we must first establish the absolute limits of solvent compatibility in in vitro systems.

Table 1: Solvent Compatibility & Toxicity Limits for 1,2-DOG

SolventMax Stock ConcentrationRecommended Final Assay Limit (v/v)Mechanistic Causality / Notes
DMSO 100 mg/mL (161 mM)≤ 0.1%Exceeding 0.1% in long-term assays induces cytotoxicity, protein unfolding, and alters basal signaling 3.
Ethanol 50 mg/mL (80.5 mM)≤ 0.1%Higher concentrations cause membrane fluidization, confounding lipid-based signaling assays 1.
Chloroform >100 mg/mL0% (Evaporate only)Strictly used as a volatile carrier for lipid film preparation. Highly toxic to live cells 4.

Table 2: Delivery Strategy Decision Matrix

Delivery ArchitecturePrimary AdvantagePrimary LimitationBest Suited For
Direct Solvent (DMSO) Rapid preparation, high throughput.High risk of lipid precipitation in media.Short-term assays (<24h), robust immortalized cell lines.
BSA-Conjugation Physiological delivery; no solvent toxicity.Complex preparation; BSA may bind other drugs.Long-term assays, primary cells, metabolic studies.
Liposomal Formulation True membrane integration; biomimetic.Requires specialized extrusion equipment.Membrane fusion studies, structural biology.

Protocol Architectures

Every protocol described below is designed as a self-validating system . This means the workflow includes built-in quality control steps to ensure the biological effect observed is due to 1,2-DOG and not an artifact of the solvent or preparation method.

Architecture 1: Direct Solvent Delivery (DMSO)

Causality: 1,2-DOG is highly hygroscopic and viscous. Spontaneous dissolution in DMSO is inefficient; therefore, ultrasonic energy is required to disrupt intermolecular lipid-lipid interactions and achieve a homogenous 161 mM stock 1.

Step-by-Step Methodology:

  • Stock Preparation: Weigh out 10 mg of 1,2-DOG. Add 161 μL of newly opened, anhydrous DMSO to achieve a 100 mM stock.

  • Ultrasonication: Sonicate the vial in a water bath at room temperature for 10-15 minutes until the solution is completely clear.

  • Stepwise Dilution: Do not add the stock directly to the full volume of media. Pre-warm the cell culture media to 37°C. Perform a 1:10 intermediate dilution of the stock in DMSO, followed by dropwise addition into the pre-warmed media while vortexing vigorously.

  • Final Concentration: Ensure the final DMSO concentration in the culture well is ≤ 0.1% v/v 3.

Self-Validation Check: Turbidity Assay: Measure the absorbance of the final media at 600 nm. An increase in OD600 compared to a vehicle control indicates lipid precipitation. If precipitation occurs, switch to Architecture 2. Vehicle Control: Always run a parallel control with 0.1% DMSO to establish a baseline for cell viability.

Architecture 2: BSA-Conjugated Physiological Delivery

Causality: Bovine Serum Albumin (BSA) possesses multiple hydrophobic binding pockets. By complexing 1,2-DOG with BSA, the hydrophobic oleoyl chains are shielded from the aqueous environment, preventing aggregation and mimicking endogenous lipid transport mechanisms 5. This eliminates the need for organic solvents in the final assay.

Step-by-Step Methodology:

  • Lipid Film Generation: Dissolve 1,2-DOG in a 95:5 Methanol:Water solution (or Chloroform) at 0.5 mg/mL. Transfer the desired amount to a glass vial. Evaporate the solvent under a gentle stream of dry nitrogen gas while rotating the vial to create a thin, uniform lipid film on the glass wall .

  • BSA Preparation: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in serum-free cell culture media or water. Pre-warm to 37°C . Note: Standard FBS contains endogenous lipids that will compete for binding sites.

  • Hydration & Conjugation: Add the pre-warmed BSA solution to the glass vial containing the lipid film. Incubate at 37°C for 30–60 minutes, vortexing and sonicating occasionally to facilitate complete dissolution and complexation .

  • Sterilization: Filter the complex through a 0.22 μm low-protein-binding syringe filter before adding to cells.

Self-Validation Check: Lipotoxicity Control: Treat a control well with the equivalent concentration of FA-Free BSA (without 1,2-DOG) to ensure the carrier protein itself does not alter cellular bioenergetics or autophagic flux [[6]]().

Architecture 3: Biomimetic Liposomal Formulation

Causality: For assays requiring direct membrane fusion (e.g., studying lipid transport or tethering activities), 1,2-DOG can be co-formulated with helper lipids like DOPC or DOPE. This creates unilamellar vesicles that fuse with the plasma membrane, delivering the DAG analog directly into the lipid bilayer without carrier proteins [[4]]().

Step-by-Step Methodology:

  • Lipid Mixing: In a glass vial, mix 1,2-DOG with a helper lipid (e.g., DOPC) in chloroform at the desired molar ratio 4.

  • Drying: Evaporate the chloroform under N2 gas, then place the vial in a vacuum desiccator for 2 hours to remove trace organic solvents 4.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) and incubate at 37°C for 30 minutes 4.

  • Vesicle Generation: Subject the mixture to 10 cycles of freezing (liquid nitrogen) and thawing (37°C water bath) to generate multilamellar vesicles 4. Extrude 11 times through a 100 nm polycarbonate membrane to form uniform small unilamellar vesicles (SUVs).

Self-Validation Check: Dynamic Light Scattering (DLS): Measure the liposomes via DLS. A valid preparation must yield a Z-average diameter of ~100 nm with a Polydispersity Index (PDI) < 0.2.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream cellular consequences of successful 1,2-DOG incorporation into the plasma membrane, highlighting its dual role in PKC activation and macropinocytosis-driven Wnt signaling enhancement.

G DOG (S)-Glycerol 1,2-dioleate (1,2-DOG) Membrane Plasma Membrane Incorporation DOG->Membrane Delivery via BSA/Liposomes PKC Protein Kinase C (PKC) Activation Membrane->PKC DAG Analog Binding Macropinocytosis Macropinocytosis Stimulation Membrane->Macropinocytosis Actin Polymerization Wnt Wnt/β-catenin Signaling Enhancement Macropinocytosis->Wnt Endosomal Trafficking

Mechanistic pathway of 1,2-DOG incorporation and downstream signaling activation.

References

  • National Institutes of Health (PMC). In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins.[Link]

  • National Institutes of Health (PMC). Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis.[Link]

  • National Institutes of Health (PMC). Cell Culture Models of Fatty Acid Overload: Problems and Solutions.[Link]

Sources

Application

Application Note: Quantitative Analysis of (S)-Glycerol 1,2-dioleate in Tissue Samples by LC-MS/MS

Introduction: The Challenge of Quantifying a Key Lipid Messenger (S)-Glycerol 1,2-dioleate, also known as 1,2-sn-dioleoylglycerol, is a critical diacylglycerol (DAG) species involved in fundamental cellular processes. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Quantifying a Key Lipid Messenger

(S)-Glycerol 1,2-dioleate, also known as 1,2-sn-dioleoylglycerol, is a critical diacylglycerol (DAG) species involved in fundamental cellular processes. As a second messenger, it activates key signaling proteins, including Protein Kinase C (PKC), thereby regulating pathways involved in cell growth, differentiation, and metabolism. Altered levels of specific DAGs in tissues like skeletal muscle, liver, and adipose are strongly correlated with metabolic dysregulation, including insulin resistance and type 2 diabetes[1][2]. Consequently, the accurate quantification of (S)-Glycerol 1,2-dioleate in biological matrices is of paramount importance for both basic research and the development of therapeutic interventions.

This application note provides a comprehensive, field-proven protocol for the robust extraction, separation, and quantification of (S)-Glycerol 1,2-dioleate from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the critical challenges of isomeric separation and ionization efficiency, offering a self-validating workflow designed for accuracy and reproducibility.

Experimental Workflow Overview

The entire process, from tissue collection to final data analysis, is designed to minimize analytical variability and ensure the integrity of the results. The use of an appropriate internal standard from the earliest stage is central to this philosophy.

DAG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Tissue 1. Tissue Sample (Flash-Frozen) IS Addition of Internal Standard (IS) Tissue->IS Homogenize 2. Bead-Based Homogenization IS->Homogenize Extract 3. Biphasic Lipid Extraction (MTBE) Homogenize->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LC 5. Reversed-Phase LC (Isomer Separation) Dry->LC MS 6. Positive ESI-MS/MS (MRM Detection) LC->MS Quant 7. Quantification (Peak Area Ratio: Analyte/IS) MS->Quant

Caption: Workflow for (S)-Glycerol 1,2-dioleate quantification.

Protocol 1: Tissue Homogenization and Lipid Extraction

Rationale: The primary goal of this stage is the quantitative and reproducible recovery of DAGs from the complex tissue matrix while preventing their enzymatic degradation. Flash-freezing tissue immediately upon collection is a non-negotiable first step to halt lipase activity[7]. The choice of extraction method is critical; biphasic systems like Methyl-tert-butyl ether (MTBE) or Folch (chloroform/methanol) are superior for recovering neutral lipids like DAGs compared to simple protein precipitation[8][9]. The MTBE method is presented here as it is effective and uses less hazardous solvents than the Folch method[9].

The cornerstone of quantitative accuracy is the addition of a suitable internal standard (IS) before homogenization. This accounts for any analyte loss during the multi-step extraction and sample handling process. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 1,2-dioleoyl-sn-glycerol-d5). A more accessible and highly effective alternative is a structurally similar DAG with odd-chain fatty acids, which is not present endogenously (e.g., 1,2-diheptadecanoyl-sn-glycerol, DAG 17:0/17:0)[10].

Materials:

  • Frozen tissue sample (~10-30 mg)

  • Pre-chilled 2 mL screw-cap tubes containing ceramic beads

  • Internal Standard (IS) stock solution (e.g., 10 µg/mL DAG 17:0/17:0 in methanol)

  • LC-MS grade methanol (MeOH), MTBE, and water

  • Bead mill homogenizer (e.g., Precellys, FastPrep)

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Preparation: Pre-chill all solvents and equipment on ice.

  • Weighing: On dry ice, weigh approximately 10-30 mg of frozen tissue into a pre-chilled, tared 2 mL bead-beater tube. Record the exact weight.

  • Internal Standard Spiking: Add a known volume (e.g., 20 µL) of the IS stock solution directly to the tissue in the tube. This step is critical for accurate quantification.

  • Homogenization: Add 225 µL of chilled methanol to the tube. Homogenize using a bead mill (e.g., 2 cycles of 30 seconds at 6,000 Hz), ensuring the sample remains cold.

  • Extraction (MTBE Method): a. To the homogenate, add 750 µL of chilled MTBE. Vortex vigorously for 1 minute. b. Incubate on a shaker at 4°C for 15 minutes. c. To induce phase separation, add 188 µL of LC-MS grade water. Vortex for 30 seconds[11]. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.

  • Collection: Carefully transfer the upper organic phase (~500-600 µL) to a clean 1.5 mL glass vial, being careful not to disturb the protein pellet.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol 90:10 v/v). Vortex thoroughly to ensure all lipids are redissolved. Transfer to an autosampler vial.

Protocol 2: Chromatographic Separation

Rationale: This is arguably the most critical step for ensuring analytical specificity. The goal is to separate (S)-Glycerol 1,2-dioleate from its 1,3-regioisomer. While baseline separation can be challenging, it is achievable on modern reversed-phase columns[12][13]. The separation is based on the slight difference in polarity and shape between the 1,2- and 1,3-isomers. The 1,3-isomer is generally less polar and will have a longer retention time on a C18 column. The addition of an ammonium salt to the mobile phase is crucial for promoting the formation of the [M+NH4]+ adduct, which provides a stable and abundant precursor ion for MS/MS analysis[14].

Instrumentation and Conditions:

ParameterRecommended Setting
UHPLC System Standard high-pressure binary pump system
Column C18 Reversed-Phase Column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm)
Column Temperature 55 °C
Mobile Phase A 60:40 Acetonitrile:Water (v/v) + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile (v/v) + 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
2.5
12.0
14.0
14.1
16.0

Protocol 3: Mass Spectrometry Detection

Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification. Ionization is performed using Electrospray Ionization (ESI) in positive ion mode. A key consideration for DAGs is their propensity to form multiple adducts, primarily with ammonium ([M+NH4]+) and sodium ([M+Na]+)[14]. Failure to account for all major adducts can lead to significant underestimation of the true concentration. For robust quantification, it is essential to monitor the MRM transitions for both the ammonium and sodium adducts and sum their peak areas. The most abundant and stable precursor ion is typically the ammonium adduct when using an ammonium-containing mobile phase. The primary fragmentation pathway involves the neutral loss of one of the fatty acid chains.

Instrumentation and MRM Parameters:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimize for specific instrument
MRM Transitions See table below
AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Adduct Type
(S)-Glycerol 1,2-dioleate (C39H72O5)638.6339.35025[M+NH4]+
(S)-Glycerol 1,2-dioleate (C39H72O5)643.5339.35028[M+Na]+
IS: DAG 17:0/17:0 (C37H72O5)610.6313.35025[M+NH4]+

Note: The product ion (m/z 339.3 for dioleate) corresponds to the loss of one oleic acid molecule and ammonia from the precursor ion ([M+H-C18H34O2]+)[15]. Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte (sum of [M+NH4]+ and [M+Na]+ adducts) and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of a certified (S)-Glycerol 1,2-dioleate standard into a surrogate matrix (e.g., a lipid-stripped tissue homogenate). Each calibrator must contain the same constant amount of internal standard as the tissue samples.

  • Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard and each unknown tissue sample.

  • Regression: Plot the Peak Area Ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x or 1/x² weighting to generate a calibration curve. The curve should have a correlation coefficient (r²) > 0.99.

  • Concentration Determination: Determine the concentration of (S)-Glycerol 1,2-dioleate in the reconstituted sample extract by interpolating its Peak Area Ratio onto the calibration curve.

  • Final Quantification: Calculate the final concentration in the tissue, accounting for the initial tissue weight and the reconstitution volume. The final result is typically expressed as pmol/mg or nmol/g of tissue.

Final Calculation Example: Concentration (pmol/mg) = (Conc. from Curve [pmol/µL] * Reconstitution Volume [µL]) / Tissue Weight [mg]

References

  • Alshehry, Z., et al. (2021). Tissue-specific lipid extraction protocols intended for tailored mass spectrometry analysis and precision medicine. Metabolites. Available at: [Link]

  • Eom, T., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Poveda, C., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

  • Itabashi, Y., et al. (1990). Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. Yukagaku. Available at: [Link]

  • Han, X., & Gross, R. W. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry. Available at: [Link]

  • Han, X., & Gross, R. W. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. ACS Publications. Available at: [Link]

  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites. Available at: [Link]

  • Deng, Y., et al. (2016). Analysis of diacylglycerols by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry: Double bond location and isomers separation. Journal of Chromatography A. Available at: [Link]

  • Lee, H. Y., et al. (2013). Measurements of diacylglycerols in skeletal muscle by atmospheric pressure chemical ionization mass spectrometry. Lipids in Health and Disease. Available at: [Link]

  • Becalski, A., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of AOAC International. Available at: [Link]

  • Bergman, B. C., et al. (2012). Skeletal Muscle Triglycerides, Diacylglycerols, and Ceramides in Insulin Resistance: Another Paradox in Endurance-Trained Athletes? Diabetes. Available at: [Link]

  • Ulmer, C. Z., et al. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543716, 1,2-Dioleoyl-Sn-Glycerol. PubChem. Available at: [Link]

Sources

Method

(S)-Glycerol 1,2-dioleate handling and storage guidelines for lipidomics research

An in-depth technical guide for the handling, storage, and experimental preparation of (S)-Glycerol 1,2-dioleate in lipidomics research. The Biological and Chemical Context of 1,2-Dioleoyl-sn-glycerol (S)-Glycerol 1,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the handling, storage, and experimental preparation of (S)-Glycerol 1,2-dioleate in lipidomics research.

The Biological and Chemical Context of 1,2-Dioleoyl-sn-glycerol

(S)-Glycerol 1,2-dioleate, widely known in lipidomics as 1,2-dioleoyl-sn-glycerol (18:1 DAG), is a fundamental diacylglycerol species. In biochemical signaling, DAG functions as a physiological second messenger that remains localized within the hydrophobic core of the plasma membrane, where it facilitates the translocation and activation of Protein Kinase C (PKC)[1],.

Because short-chain and unsaturated diacylglycerols mimic the biological effects of tumor-promoting phorbol diesters, 18:1 DAG requires stringent handling protocols to protect both the researcher from accidental exposure and the lipid from rapid structural degradation[1].

Causality of Instability: Why 1,2-DAG Degrades

To design a self-validating handling protocol, researchers must first understand the thermodynamic and environmental vulnerabilities of the 1,2-DAG molecule.

  • Acyl Migration (Isomerization): The most critical threat to 1,2-DAG is spontaneous acyl migration. The acyl group at the sn-2 position can migrate to the sn-3 position, forming 1,3-dioleoyl-sn-glycerol (1,3-DAG). Because only sn-1,2 isomers are physiologically active in most biological responses, this migration effectively neutralizes the lipid's signaling utility[1]. Storing the lipid in a non-polar solvent (like chloroform) at sub-zero temperatures kinetically traps the molecule, minimizing this thermodynamic shift[1],.

  • Oxidative Cleavage: The two oleoyl (18:1) chains contain double bonds that are highly susceptible to auto-oxidation. Exposure to ambient oxygen, UV light, or transition metals will lead to lipid peroxidation, generating truncated aldehydes and peroxides.

  • Plasticizer Leaching: Chloroform aggressively dissolves lipophilic plasticizers (e.g., phthalates, slip agents) from standard laboratory plastics (e.g., Eppendorf tubes, plastic pipette tips). These contaminants co-elute with lipids during LC-MS/MS, causing severe ion suppression and spectral interference[1],[2].

Quantitative Storage Guidelines

To maintain molecular integrity, 1,2-DAG must be shielded from aqueous environments (which promote ester hydrolysis), room temperature (which accelerates acyl migration), and plastics.

Table 1: Physicochemical Storage Parameters for 1,2-Dioleoyl-sn-glycerol

ParameterSpecification / ConditionCausality / Rationale
Optimal Storage Temp -20°C to -80°CLow thermal energy kinetically slows acyl migration and oxidative degradation[1],[3].
Primary Storage Solvent ChloroformNon-polar environments reduce the thermodynamic drive for acyl migration[1],.
Vessel Material Amber Glass with PTFE-lined capsPrevents UV-induced oxidation and eliminates plasticizer leaching into the solvent[1],[2].
Aqueous Shelf-life < 24 HoursAqueous environments promote rapid hydrolysis and unpredictable liposomal aggregation[4].
Biological Saturation 20 to 250 µMMost in vitro cellular responses to DAG saturate within this concentration range[1].

Safety and Decontamination Protocol

Due to its phorbol-ester-like tumor-promoting properties, 1,2-DAG must be neutralized after use.

  • Saponification Procedure: Treat all solutions, glass syringes, and reusable vessels with 1N NaOH prior to washing or discarding. The strong alkaline environment catalyzes the saponification (base-promoted hydrolysis) of the ester bonds, irreversibly cleaving the oleoyl chains from the glycerol backbone and destroying the diacylglycerol's biological activity[1],.

Step-by-Step Methodology: Preparation for Cellular Delivery and Liposomes

This workflow ensures the safe transfer of 1,2-DAG from a stable organic stock into an aqueous biological system without inducing toxicity or lipid degradation.

Phase 1: Aliquotting and Drying

  • Glassware Preparation: Ensure all Hamilton syringes and vials are pre-rinsed with chloroform and dried. Never use plastic pipette tips to transfer the chloroform lipid stock[2],[5].

  • Transfer: Withdraw the required volume of 1,2-DAG stock solution (e.g., 10 mg/mL in chloroform) and transfer it to a sterile glass vial[5].

  • Inert Evaporation: Dry the lipid sample under a gentle, steady stream of high-purity nitrogen or argon gas to form a thin lipid film at the bottom of the vial. This displaces oxygen and prevents oxidative damage during drying[1],[2].

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for a minimum of 2 hours (or overnight) to remove trace organic solvent. Residual chloroform or acetonitrile can cause severe cytotoxicity in cell-based assays[4],[5].

Phase 2: Reconstitution (Choose A or B)

  • Option A: Direct Cellular Delivery (In Vitro Assays) Dissolve the dried lipid film in a minimal volume of ethanol or DMSO. Immediately dilute this mixture into the desired aqueous culture medium. Ensure the final vehicle concentration remains below 0.1% to prevent solvent-induced physiological artifacts[1],[4].

  • Option B: Liposome/Vesicle Formation Hydrate the lipid film with an appropriate aqueous buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4). Agitate for 1 hour, followed by 10 cycles of rapid freeze-thawing (using liquid nitrogen and a 37°C water bath). Extrude the mixture through a polycarbonate filter to form uniform Large Unilamellar Vesicles (LUVs)[2],[5].

Self-Validation Check: Always use aqueous preparations within 24 hours. Do not freeze aqueous liposomes containing 1,2-DAG, as ice crystal formation will rupture the vesicles and cause irreversible aggregation[4],[5].

Workflow Visualization

DAG_Workflow A Stock 1,2-DAG (Chloroform, -20°C) B Aliquot into Glass Vial (PTFE Cap) A->B Avoid Plastics C Evaporate Solvent (N2 Gas Stream) B->C D Lipid Film Formation C->D Vacuum Desiccation (2h) E Hydration (Aqueous Buffer) D->E For Vesicle Prep G Cellular Delivery (Ethanol/DMSO vehicle) D->G For in vitro assay F Vortex / Extrusion (Liposome Formation) E->F Freeze-Thaw Cycles H Decontamination (1N NaOH Saponification) F->H Post-experiment G->H Post-experiment

Caption: Standardized handling, preparation, and decontamination workflow for 1,2-DAG lipidomics.

References

  • Avanti Polar Lipids: 18:1 DG 800811 1-2-dioleoyl-sn-glycerol Handling and Storage. Available at:[Link]

  • National Institutes of Health (PMC): In vitro studies of membrane permeability induced by amyloidogenic polypeptides using large unilamellar vesicles. Available at:[Link]

  • National Institutes of Health (PMC): In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins. Available at:[Link]

Sources

Application

Fluorescent tagging techniques for (S)-Glycerol 1,2-dioleate intracellular tracking

Topic: Fluorescent Tagging Techniques for (S)-Glycerol 1,2-dioleate Intracellular Tracking Abstract: (S)-Glycerol 1,2-dioleate (1,2-DOG) is a pivotal diacylglycerol (DAG) isomer, acting as a critical second messenger in...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Fluorescent Tagging Techniques for (S)-Glycerol 1,2-dioleate Intracellular Tracking

Abstract: (S)-Glycerol 1,2-dioleate (1,2-DOG) is a pivotal diacylglycerol (DAG) isomer, acting as a critical second messenger in cellular signaling and a key intermediate in lipid metabolism. Understanding its spatiotemporal dynamics is essential for elucidating pathways related to cell growth, proliferation, and disease. However, visualizing this small, transient lipid within the complex architecture of a living cell presents significant technical challenges. This guide provides an in-depth analysis of three principal strategies for fluorescently tagging and tracking 1,2-DOG: direct labeling with fluorescent lipid analogs, minimally-perturbative bioorthogonal "click" chemistry, and real-time monitoring of endogenous pools with genetically encoded biosensors. We offer detailed, field-tested protocols for each approach, complete with validation steps and an expert discussion of the causality behind experimental choices to empower researchers in selecting and implementing the optimal strategy for their scientific questions.

Introduction: The Challenge of Visualizing a Key Lipid Messenger

Diacylglycerols (DAGs) are not merely structural components of membranes; they are potent signaling molecules. Upon generation, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), DAGs like 1,2-DOG recruit and activate key proteins, most notably Protein Kinase C (PKC), at cellular membranes.[1][2] This event triggers a cascade of downstream phosphorylation events that regulate a vast array of cellular processes. Furthermore, 1,2-DOG is a central node in neutral lipid metabolism, serving as the immediate precursor for the synthesis of triacylglycerols (TAGs) for energy storage in lipid droplets, and various phospholipids essential for membrane biogenesis.[3]

The biological function of 1,2-DOG is inextricably linked to its precise location and concentration. Visualizing these dynamics in living cells is paramount but challenging. Lipids are small, metabolically active, and their behavior can be easily perturbed by the addition of bulky reporter molecules.[4][5] An ideal labeling strategy must therefore balance the need for a strong, detectable signal with the imperative to maintain the native biological behavior of the lipid. This guide explores the leading methodologies to achieve this balance, providing researchers with the tools to illuminate the life of 1,2-DOG within the cell.

Comparative Analysis of Tagging Strategies

The choice of a labeling strategy is the most critical decision for the experimental design and will dictate the types of questions that can be answered. Three primary approaches exist, each with a distinct set of advantages and limitations.

Strategy 1: Direct Labeling with Fluorescent Analogs

This is the most direct method, involving the introduction of a 1,2-DOG molecule that has been chemically synthesized with a fluorescent dye covalently attached to one of its acyl chains or the glycerol backbone.

  • Causality & Rationale: The logic is straightforward—what you see is the molecule you added. This approach is excellent for "pulse-chase" experiments to follow the uptake, trafficking, and ultimate metabolic fate of an exogenous pool of DAG.

  • Common Fluorophores:

    • BODIPY™ (Boron-dipyrromethene): This class of dyes is a workhorse for lipid tracking. BODIPY dyes are bright, highly photostable, and their fluorescence is relatively insensitive to the polarity of their environment, resulting in a consistently strong signal.[6][][] They are efficiently incorporated into cellular lipids and are available with a wide range of spectral properties.[6][9]

    • NBD (Nitrobenzoxadiazole): NBD is an alternative fluorophore whose emission is sensitive to the local environment.[10] This property can be exploited to study membrane properties, but it also means signal intensity can vary with location. NBD is generally less photostable than BODIPY and its bulkier structure has a higher potential to alter lipid behavior.[10][11][12]

  • Limitations: The primary drawback is the potential for artifacts. A large fluorophore can alter the lipid's partitioning into membranes, its recognition by enzymes, and its ultimate subcellular destination, meaning the analog may not perfectly mimic the endogenous molecule.[3][4][5]

Strategy 2: Bioorthogonal Labeling via Click Chemistry

This sophisticated two-step technique uncouples the metabolic labeling from the fluorescent detection, minimizing perturbation during the biological part of the experiment.

  • Causality & Rationale: The core principle is to introduce a lipid analog containing a small, biologically inert chemical handle (e.g., a terminal alkyne).[13] This minimally modified lipid is incorporated into cellular pathways much like its native counterpart.[14] Only after the biological process of interest has occurred are the cells fixed and the "handle" is detected by covalently attaching a fluorescent reporter molecule using a highly specific and efficient "click" reaction.[15][16]

  • The Process:

    • Metabolic Incorporation: Cells are incubated with a precursor like an alkyne-tagged glycerol or fatty acid, which is then used by the cell's machinery to synthesize DAGs and other lipids.

    • Fix, Permeabilize, and "Click": The cells are fixed to halt cellular processes. A click reaction cocktail, containing a fluorescent dye with the complementary azide handle and a copper(I) catalyst, is added. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable, covalent bond, attaching the fluorophore only where the alkyne handle was incorporated.[15]

  • Limitations: The standard protocol requires cell fixation, making it an endpoint assay. While excellent for high-resolution snapshots of lipid distribution, it cannot be used to track the dynamics of a single lipid molecule over time in a living cell. However, live-cell compatible click reactions are an emerging area of research.[17]

Strategy 3: Genetically Encoded Biosensors

This elegant strategy visualizes the consequences of endogenous DAG production in real-time without introducing any modified lipids.

  • Causality & Rationale: Instead of labeling the lipid itself, this method involves expressing a chimeric protein within the cell. The protein consists of a fluorescent protein (like GFP or YFP) fused to a protein domain that naturally binds to DAG, such as the C1 domain from PKC.[2][18]

  • Mechanism of Action: In its resting state, the biosensor is diffusely located in the cytosol. When a signaling event triggers the localized production of DAG at a membrane, the C1 domain binds to the DAG, causing a rapid translocation of the entire fluorescent biosensor from the cytosol to that specific membrane.[1][2] This change in fluorescence localization from diffuse to punctate is the readout, indicating the precise time and place of DAG signaling.

  • Limitations: This method is an indirect measure of DAG concentration and does not provide information on the fate of individual DAG molecules. The sensor itself could potentially buffer DAG levels if overexpressed, and it may not distinguish between different DAG isomers or other lipids that can also bind to the C1 domain.[2][18]

Summary of Strategies
FeatureFluorescent Analogs (e.g., BODIPY-DOG)Bioorthogonal Click ChemistryGenetically Encoded Biosensors (e.g., YFP-C1)
Principle Direct labeling of an exogenous lipidTwo-step metabolic labeling and chemical detectionIndirect detection via translocation of a binding protein
Cell State Live or FixedPrimarily FixedLive Only
Target Exogenous, labeled DAG poolMetabolically incorporated DAG poolEndogenous, unlabeled DAG pool
Key Advantage Tracks the fate of a specific moleculeMinimally perturbative metabolic tagReal-time tracking of signaling events
Key Disadvantage Potential for fluorophore-induced artifactsTypically an endpoint assayIndirect; does not track lipid metabolism
Temporal Resolution High (video-rate imaging)Low (snapshot at time of fixation)High (tracks signaling in seconds)
Spatial Resolution High (diffraction-limited)High (diffraction-limited)High (diffraction-limited)

Experimental Protocols & Methodologies

Protocol 1: Live-Cell Tracking of 1,2-DOG with a BODIPY™ Analog

This protocol details the use of a commercially available BODIPY-conjugated DAG analog to visualize its uptake and trafficking in real-time.

dot

Caption: Workflow for fluorescent analog labeling.

A. Materials

  • BODIPY™ FL C12-Diacylglycerol or similar fluorescent DAG analog

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Organelle-specific vital dyes (e.g., ER-Tracker™ Red, MitoTracker™ Deep Red, LipidSpot™ 610)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal laser scanning microscope

B. Protocol Steps

  • Cell Seeding: The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Preparation (Complexing with BSA): This step is critical for ensuring the lipid is soluble and delivered effectively to the cells. a. Prepare a 1 mg/mL stock solution of fatty acid-free BSA in PBS. b. Prepare a 1 mM stock solution of the BODIPY-DOG analog in ethanol or DMSO. c. In a microfuge tube, add a small volume of the BODIPY-DOG stock (e.g., 2 µL). d. Add a 100-fold molar excess of the BSA solution (e.g., ~300 µL for a final lipid concentration of ~5-10 µM in the loading buffer). e. Vortex briefly and incubate at 37°C for 15-30 minutes to allow the lipid to complex with the BSA.

  • Cell Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the prepared BODIPY-DOG/BSA complex, diluted in serum-free medium or imaging medium, to the cells. A final concentration of 1-5 µM is a good starting point. c. Incubate at 37°C for 15-60 minutes. Shorter incubation times are recommended to primarily label the plasma membrane and early endocytic pathway. Longer times will allow for metabolic processing and trafficking to organelles like the ER and lipid droplets.

  • Washing and Co-staining: a. Aspirate the labeling solution and wash the cells 2-3 times with warm imaging medium to remove unincorporated probe. b. If co-localization is desired, incubate the cells with organelle-specific dyes (e.g., ER-Tracker™, LipidSpot™) according to the manufacturer's instructions, typically for 15-30 minutes.[19] c. Replace with fresh, pre-warmed imaging medium for visualization.

  • Live-Cell Imaging: a. Immediately transfer the dish to a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). b. For a BODIPY™ FL probe, use ~488 nm excitation and collect emission between ~500-550 nm. c. Acquire images, including time-lapse series, to observe the dynamic trafficking of the fluorescent DAG.

C. Validation and Controls

  • Control: Perform a mock labeling with the BSA-vehicle solution (containing ethanol/DMSO but no lipid) to ensure no autofluorescence is induced.

  • Validation: Co-localize the BODIPY-DOG signal with known organelle markers to confirm its subcellular destination. For example, early accumulation in the ER and subsequent appearance in lipid droplets (co-localizing with LipidSpot™) would be expected.[20][21]

Protocol 2: Bioorthogonal Labeling of DAG using Click Chemistry

This protocol enables the visualization of metabolically incorporated DAG analogs at a specific time point.

dot

Caption: Principle of two-step bioorthogonal labeling.

A. Materials

  • Click-compatible lipid precursor, e.g., Alkyne-Glycerol or an ω-alkynyl fatty acid.

  • Azide-fluorophore (e.g., Azide-Alexa Fluor™ 488).

  • Copper(II) sulfate (CuSO₄).

  • Copper-chelating ligand (e.g., THPTA).

  • Reducing agent: Sodium Ascorbate.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

  • Wash Buffer: PBS containing 3% BSA.

  • Nuclear counterstain (e.g., DAPI).

B. Protocol Steps

  • Metabolic Labeling: a. Seed and grow cells as in Protocol 1. b. Incubate cells with the alkyne-tagged lipid precursor (e.g., 25-100 µM of alkyne-glycerol) in complete medium for 4-24 hours. The optimal time and concentration must be determined empirically.

  • Fixation and Permeabilization: a. Wash cells three times with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15] c. Wash three times with PBS. d. Permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes. e. Wash three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. a. For a 1 mL reaction volume, combine the following in order: i. 885 µL PBS ii. 10 µL of 10 mM Azide-Fluorophore stock in DMSO (Final: 100 µM) iii. 20 µL of 20 mM CuSO₄ stock in water (Final: 400 µM) iv. 25 µL of 50 mM THPTA ligand stock in water (Final: 1.25 mM) v. 50 µL of 100 mM Sodium Ascorbate stock in water (Final: 5 mM) [Source for concentrations: BenchChem protocol adaptation][15] b. Vortex the cocktail gently. c. Remove PBS from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.[15]

  • Washing and Imaging: a. Remove the click reaction cocktail and wash the cells three times with Wash Buffer (PBS + 3% BSA). b. (Optional) Counterstain nuclei with DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount with an appropriate mounting medium and image using a confocal or widefield fluorescence microscope.

C. Validation and Controls

  • Negative Control: A crucial control is to run a parallel sample of cells that were not incubated with the alkyne precursor but are subjected to the entire fixation, permeabilization, and click reaction protocol. This will reveal any non-specific binding of the azide-fluorophore.

  • Positive Control: If available, use a cell line or condition known to have high lipid turnover to confirm the efficiency of metabolic incorporation and clicking.

Protocol 3: Real-Time Monitoring of Endogenous DAG with a C1 Biosensor

This protocol uses transient transfection to express a fluorescent biosensor that reports on the location of endogenous DAG production.

dot

Caption: Mechanism of a genetically encoded DAG biosensor.

A. Materials

  • Plasmid DNA encoding a DAG biosensor (e.g., YFP-C1aPKC).

  • High-quality transient transfection reagent (e.g., Lipofectamine™ 3000).

  • Cell line and culture reagents.

  • Agonist to stimulate DAG production (e.g., Phorbol 12,13-dibutyrate (PDBu) as a direct DAG analog, or Carbachol to activate PLC-coupled receptors).[2]

  • Confocal microscope with environmental chamber.

B. Protocol Steps

  • Transfection: a. Seed cells in glass-bottom imaging dishes 24 hours prior to transfection. b. Transfect cells with the YFP-C1aPKC plasmid according to the transfection reagent manufacturer's protocol. Aim for a low-to-moderate transfection efficiency to ensure you can image individual cells without excessive background from neighboring cells.

  • Expression: a. Incubate cells for 24-48 hours post-transfection to allow for expression of the biosensor. b. Before imaging, change the medium to a live-cell imaging medium.

  • Imaging and Stimulation: a. Place the dish on the microscope stage (37°C, 5% CO₂). b. Locate a healthy, transfected cell. The fluorescence should appear diffuse throughout the cytosol and nucleus.[18] c. Set up a time-lapse acquisition, acquiring one frame every 5-15 seconds. d. Acquire 5-10 baseline images to establish the pre-stimulation state. e. Gently add the agonist to the dish. For example, add PDBu to a final concentration of 200 nM. f. Continue acquiring images for 5-15 minutes and observe the translocation of the YFP-C1aPKC sensor from the cytosol to the plasma membrane and/or perinuclear structures.[2]

  • Data Analysis: a. Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time to plot the kinetics of DAG production.

C. Validation and Controls

  • Positive Control: Stimulation with a phorbol ester like PDBu, which directly binds and activates the C1 domain, should robustly induce translocation and confirms the sensor is functional.[2]

  • Negative Control: Transfect cells with a plasmid encoding a sensor with a mutated, non-DAG-binding C1 domain. This sensor should remain cytosolic even after stimulation.

  • Cellular Health: Monitor cell morphology throughout the experiment. Only analyze data from cells that remain healthy and adherent.

Concluding Remarks

The selection of a fluorescent tagging strategy for (S)-Glycerol 1,2-dioleate is a critical experimental decision that must be guided by the specific biological question at hand. For researchers wishing to follow the metabolic journey of an exogenous pool of DAG, fluorescent analogs provide a direct and powerful tool, with the caveat of potential artifacts. For obtaining high-resolution spatial maps of where DAG is metabolized without perturbing its function, bioorthogonal click chemistry is an unparalleled endpoint method. Finally, for investigating the transient, dynamic "hotspots" of endogenous DAG signaling in real-time, genetically encoded biosensors are the method of choice. By understanding the principles, advantages, and limitations of each technique, and by employing the rigorous protocols and validation steps outlined here, researchers can confidently and accurately illuminate the multifaceted roles of this essential lipid messenger.

References

  • Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes.
  • for Fluorescent Labeling of Lipids with 7-Ethynylcoumarin Chemistry. Benchchem.
  • Labeling Lipids for Imaging in Live Cells. CSH Protocols.
  • Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid–mitochondria interactions. RSC Publishing.
  • Live Cell Fluorescent Lipid Probes. Cytoskeleton, Inc.
  • Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC.
  • Super-Resolution Microscopic Imaging of Lipid Droplets in Living Cells via Carbonized Polymer Dot-Based Polarity-Responsive Nanoprobe. PMC.
  • Novel Click chemistry technology for ultrafast analysis of intracellular lipids. EurekAlert!.
  • Recent Advances in Fluorescent Probes for Lipid Droplets. MDPI.
  • Lipid expansion microscopy uses the 'power of click chemistry'. Cornell Chronicle.
  • Imaging diacylglycerol dynamics
  • Imaging Plant Lipids with Fluorescent Reporters. MDPI.
  • The use of click chemistry in sphingolipid research. Company of Biologists journals.
  • Fluorescent Probes and Lipids. Avanti Polar Lipids.
  • Simultaneous Detection of Ca2+ and Diacylglycerol Signaling in Living Cells. PLOS ONE.
  • Fluorescent Probes & Labeled Lipids: FAQ Guide. Avanti Research.
  • De novo labeling and trafficking of individual lipid species in live cells. PMC.
  • In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes. Oxford Academic.
  • Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis. PMC.
  • Applications of BODIPY–Sphingolipid Analogs to Study Lipid Traffic and Metabolism in Cells.
  • Probing Glycerolipid Metabolism using a Caged Clickable Glycerol-3-Phosph
  • BODIPY Design, Synthesis & Functionaliz
  • Mastering BODIPY Fluorescent Labeling: Key Tips & Uses. BOC Sciences.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (S)-Glycerol 1,2-dioleate in aqueous assay buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in lipid signaling research: the aqueou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in lipid signaling research: the aqueous insolubility of (S)-Glycerol 1,2-dioleate (also known as 1,2-dioleoyl-sn-glycerol or DOG).

This guide provides the mechanistic causality behind your experimental failures, self-validating protocols to ensure reproducibility, and authoritative grounding for your assay designs.

Section 1: The Mechanistic Root of the Problem

Why does 1,2-Dioleoyl-sn-glycerol crash out of your assay buffer? In biochemical signaling, DOG functions as a critical second messenger, remaining embedded within the plasma membrane due to its extreme hydrophobicity[1]. When researchers attempt to use DOG in vitro as an activator for Protein Kinase C (PKC) or as a substrate for Diacylglycerol Kinase (DGK), they often face immediate lipid precipitation[1][2].

  • Thermodynamic Causality: Unlike standard phospholipids, which possess a bulky, charged phosphate headgroup that readily interacts with water to form stable bilayers, DOG is a neutral glyceride. It consists of two long, hydrophobic oleoyl (C18:1) chains attached to a small, uncharged glycerol backbone[1]. The tiny polar surface area of the glycerol headgroup cannot shield the massive hydrophobic bulk of the acyl chains from the aqueous environment. Consequently, DOG cannot form stable micelles or liposomes on its own. To minimize thermodynamically unfavorable water-lipid contacts, it undergoes rapid phase separation, precipitating as oil droplets or forming inverted non-lamellar phases.

  • Assay Implication: If DOG aggregates, it becomes physically inaccessible to the active sites of water-soluble or membrane-associated enzymes. This leads to false-negative results, artificially low reaction kinetics, and high well-to-well variability[2][3].

Pathway PIP2 PIP2 (Membrane) PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cytosol Release PKC Protein Kinase C (PKC) DAG->PKC Allosteric Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Enzymatic Substrate PA Phosphatidic Acid (PA) DGK->PA ATP-dependent Phosphorylation

Biochemical signaling pathway of Diacylglycerol (DAG) as a second messenger and enzyme substrate.

Section 2: Troubleshooting FAQs

Q1: I diluted my DOG chloroform stock directly into my aqueous Tris buffer, and it immediately turned cloudy. Is the lipid degraded? A1: No, the lipid is likely intact, but it has precipitated. Direct injection of organic lipid solutions into aqueous buffers causes rapid solvent exchange, forcing the highly hydrophobic DOG to aggregate instantly. To introduce DOG into an aqueous system, you must use a carrier system—either by forming mixed micelles with a detergent or by incorporating it into liposomes with a bilayer-forming lipid like Phosphatidylserine (PS)[2][4].

Q2: Can I just dissolve DOG in DMSO or Ethanol and add it directly to my cells or assay? A2: For cellular delivery, yes, but with strict limitations. You can dry the chloroform stock under a nitrogen stream, dissolve the residue in a small volume of DMSO or ethanol, and rapidly dilute it into the culture medium[5]. However, the final organic solvent concentration must remain below 0.1-0.5% (v/v) to prevent cellular toxicity. Most biological responses in cells saturate between 20 to 250 µM[5]. Warning: For precise in vitro enzymatic kinetics, this method is fundamentally flawed as it creates irreproducible, heterogeneous dispersions.

Q3: What is "surface concentration" (mol%), and why does it matter for my DGK/PKC assay? A3: When using mixed micelles (e.g., DOG + Triton X-100), enzymes do not respond to the bulk molarity of the lipid in the test tube; they respond to the surface concentration—the molar ratio of DOG relative to the detergent molecules within a single micelle[3]. If you increase the bulk DOG concentration without proportionally increasing the detergent, you alter the micelle's physical shape and surface properties, which can artificially skew your Michaelis-Menten kinetics[3]. Always calculate and report the mol% of your lipid.

Section 3: Validated Preparation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the validation steps, as they are the primary checkpoints for troubleshooting downstream assay failures.

Protocol A: Preparation of Detergent-Lipid Mixed Micelles (Optimized for DGK/PKC Assays)

This protocol utilizes non-ionic detergents to shield the hydrophobic tails of DOG, creating a stable, optically clear microenvironment that mimics a membrane surface[4][6].

  • Aliquot & Dry: Transfer the required volume of DOG stock (in chloroform) into a glass vial. Crucial: Avoid plastic tubes at this stage, as chloroform will leach plasticizers into your sample, which can inhibit sensitive kinases[5].

  • Solvent Evaporation: Evaporate the chloroform under a gentle, steady stream of ultra-pure Nitrogen gas until a thin, uniform lipid film forms at the bottom of the vial[5].

  • Vacuum Desiccation (Validation Step): Place the vial in a vacuum desiccator for 1-2 hours to remove trace chloroform.

    • Self-Validation: Weigh the glass vial before adding the stock and after desiccation. A stabilized mass matching the theoretical yield confirms complete solvent removal. Residual chloroform will denature your assay enzymes.

  • Detergent Hydration: Resuspend the lipid film in your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing an appropriate non-ionic detergent like Triton X-100 or Octyl β-D-glucopyranoside (OG)[2][6]. Pro-Tip: For PKC assays, include 15 mol% Phosphatidylserine (PS) in the initial chloroform mixture before drying[4].

  • Vortex & Solubilize: Vortex vigorously for 2-5 minutes until the film is completely lifted from the glass.

  • Optical Validation: Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank. A successful mixed micelle preparation will be optically clear (OD600 < 0.05). If the solution is turbid, the detergent-to-lipid ratio is too low; add more detergent and re-vortex.

Protocol B: Preparation of Small Unilamellar Vesicles (SUVs)

Use this protocol for assays requiring a biologically relevant membrane bilayer without detergents, which can sometimes strip peripheral membrane proteins[7].

  • Lipid Mixing: Mix DOG and a matrix lipid (e.g., DOPC or Phosphatidylserine) in chloroform at a defined molar ratio (e.g., 5 mol% DOG, 95 mol% DOPC)[6][7].

  • Film Formation: Dry under Nitrogen and vacuum desiccate as described in Protocol A.

  • Aqueous Hydration: Add your detergent-free aqueous assay buffer. Vortex vigorously to form cloudy Multilamellar Vesicles (MLVs).

  • Sonication (Validation Step): Place the vial in a bath sonicator (or use a probe sonicator on ice) until the cloudy suspension transitions to a translucent/clear liquid[7].

    • Self-Validation: The shift from opaque to translucent visually confirms the breakdown of MLVs into SUVs (typically 20-50 nm in diameter).

  • Equilibration: Allow the SUVs to equilibrate at room temperature for 30 minutes before adding them to your enzymatic assay.

Workflow Stock DOG in Chloroform (Glass Vial) Dry N2 Stream & Vacuum Desiccation Stock->Dry Film Dry Lipid Film Dry->Film Solvent Removal MicellePath Add Detergent Buffer (e.g., Triton X-100) Film->MicellePath LiposomePath Add Aqueous Buffer (with Matrix Lipids) Film->LiposomePath Vortex Vigorous Vortexing MicellePath->Vortex Sonicate Bath Sonication LiposomePath->Sonicate MixedMicelles Mixed Micelles (Optically Clear) Vortex->MixedMicelles OD600 < 0.05 SUVs Small Unilamellar Vesicles (Translucent) Sonicate->SUVs Size: 20-50 nm

Workflow for solubilizing hydrophobic 1,2-Dioleoyl-sn-glycerol (DOG) in aqueous assay buffers.

Section 4: Quantitative Data & Solubilization Strategies

Table 1: Comparison of Solubilization Methods for 1,2-Dioleoyl-sn-glycerol

Solubilization MethodCarrier / MatrixVisual AppearancePrimary ApplicationKey Limitation
Mixed Micelles Triton X-100, Octyl GlucosideOptically Clear (OD600 < 0.05)In vitro enzymatic assays (PKC, DGK)High detergent concentrations may denature sensitive peripheral proteins.
SUVs (Liposomes) Phosphatidylserine (PS), DOPCTranslucentMembrane-binding studies, physiological assaysProne to fusion/aggregation over time; requires sonication equipment.
Solvent Dilution DMSO, EthanolCloudy/Turbid (Suspension)Cellular delivery (in vivo/cell culture)Highly irreproducible for kinetics; strict maximum 0.5% solvent limit.

References

  • 18:1 DG 800811 1-2-dioleoyl-sn-glycerol - Avanti Polar Lipids , avantiresearch.com, 5

  • 18:1 DG chloroform 99 (TLC) Avanti Polar Lipids - Sigma-Aldrich , sigmaaldrich.com, 1

  • 18:1 DG 99 (TLC) neat oil Avanti Polar Lipids , sigmaaldrich.com,

  • Application Notes: Utilizing 1,2-Dioleoyl-sn-glycerol for Diacylglycerol Kinase Assays , benchchem.com, 2

  • Diacylglycerol directly stimulates the insulin receptor tyrosine kinase , ucsd.edu,4

  • Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid... , nih.gov, 6

  • Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species , nih.gov, 7

  • Analysis of a Novel Diacylglycerol Kinase from Dictyostelium discoideum: DGKA , acs.org, 3

Sources

Optimization

Technical Support Center: Optimizing (S)-Glycerol 1,2-dioleate for Maximal PKC Activation

Welcome to the technical support center for the optimal use of (S)-Glycerol 1,2-dioleate, a potent analog of the endogenous second messenger diacylglycerol (DAG), for the direct activation of Protein Kinase C (PKC).[1] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimal use of (S)-Glycerol 1,2-dioleate, a potent analog of the endogenous second messenger diacylglycerol (DAG), for the direct activation of Protein Kinase C (PKC).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficacy of your PKC activation experiments. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the critical scientific principles underpinning these experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Glycerol 1,2-dioleate and how does it activate PKC?

(S)-Glycerol 1,2-dioleate, also known as 1,2-Dioleoyl-sn-glycerol, is a high-purity, biologically active lipid that mimics the structure of endogenous diacylglycerol (DAG).[1][2] In cellular signaling, DAG is a critical second messenger produced from the hydrolysis of phospholipids like phosphoinositide (PI) and phosphatidylcholine (PC).[3] (S)-Glycerol 1,2-dioleate, like endogenous DAG, activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][4][5] This activation occurs when the C1 domain of these PKC isoforms binds to DAG at the plasma membrane, leading to a conformational change that removes the pseudosubstrate domain from the catalytic site and initiates a downstream phosphorylation cascade.[5][6]

Q2: Why is choosing the correct concentration of (S)-Glycerol 1,2-dioleate so critical?

The optimal concentration of (S)-Glycerol 1,2-dioleate is paramount for achieving robust and reproducible PKC activation without inducing off-target effects or cytotoxicity. An insufficient concentration will result in sub-maximal or undetectable PKC activation, while an excessive concentration can lead to non-physiological responses, including the downregulation of certain PKC isoforms or the activation of other signaling pathways.[7] Furthermore, the ideal concentration is not a fixed value; it is highly dependent on the specific cell type, the PKC isoform(s) being targeted, and the overall experimental conditions.[1] Therefore, a dose-response experiment is always recommended to determine the optimal concentration for your specific system.[1]

Q3: How do I properly dissolve and handle (S)-Glycerol 1,2-dioleate for my experiments?

(S)-Glycerol 1,2-dioleate is a lipid and requires careful handling to ensure its stability and solubility. It is readily soluble in organic solvents such as DMSO and ethanol.[1][8] For cell culture experiments, it is common practice to prepare a concentrated stock solution in sterile DMSO. When preparing the final working concentration in aqueous cell culture media, it is crucial to minimize the final DMSO concentration, typically keeping it below 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] It is also advisable to add the DMSO stock directly to the media with rapid mixing to prevent precipitation of the lipid.[9] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8][10]

Q4: What are the key differences between (S)-Glycerol 1,2-dioleate and other PKC activators like phorbol esters?

While both (S)-Glycerol 1,2-dioleate and phorbol esters (e.g., PMA) activate PKC by binding to the C1 domain, they have distinct properties. (S)-Glycerol 1,2-dioleate is an analog of the natural ligand, and its effect is typically more transient as it can be metabolized by cellular enzymes.[11] In contrast, phorbol esters are not readily metabolized and can lead to prolonged and sometimes irreversible PKC activation, which may not reflect physiological signaling events.[11] Phorbol esters are also known to activate other proteins containing C1 domains, leading to a broader range of cellular effects.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PKC Activation 1. Sub-optimal (S)-Glycerol 1,2-dioleate concentration: The concentration used may be too low for the specific cell type or PKC isoform.[1] 2. Poor solubility/precipitation: The compound may have precipitated out of the cell culture medium. 3. Degraded (S)-Glycerol 1,2-dioleate: Improper storage or handling may have led to degradation. 4. Inactive PKC enzyme: The PKC in your cells may not be functional.1. Perform a dose-response curve: Test a range of concentrations (e.g., 5 µM to 100 µM) to identify the optimal concentration for your system.[1][7] 2. Optimize solubilization: Ensure the final DMSO concentration is low and add the stock solution to the medium with vigorous mixing.[9] Consider using a vehicle control with the same DMSO concentration. 3. Use fresh aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Include a positive control: Use a known potent PKC activator like a phorbol ester (PMA) to confirm that the PKC signaling pathway is intact in your cells.
High Background Signal in Control Wells 1. Contaminated reagents: Buffers, media, or other reagents may be contaminated. 2. Autofluorescence: The assay plate or the compound itself might be autofluorescent in fluorescence-based assays.[13] 3. Non-specific antibody binding: In assays like Western blotting or ELISA, the antibodies may be binding non-specifically.1. Use high-purity reagents: Ensure all solutions are freshly prepared with high-quality reagents. 2. Use appropriate plates: For fluorescence assays, use black-walled, clear-bottom plates to minimize background.[13] Test for compound autofluorescence by measuring the signal of the compound in media alone. 3. Optimize antibody concentrations and blocking: Titrate your primary and secondary antibodies and optimize blocking conditions (e.g., type of blocking buffer, incubation time).
Inconsistent Results Between Experiments 1. Variability in cell conditions: Cell passage number, density, and health can affect the response. 2. Inconsistent reagent preparation: Minor variations in the preparation of (S)-Glycerol 1,2-dioleate dilutions can lead to different effective concentrations. 3. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.[13] 4. Fluctuations in incubation time and temperature: Inconsistent incubation parameters can alter the extent of PKC activation.[13]1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are seeded at a consistent density and are healthy at the time of the experiment. 2. Prepare fresh dilutions: Make fresh dilutions of (S)-Glycerol 1,2-dioleate for each experiment from a reliable stock. 3. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated regularly and use reverse pipetting for viscous solutions like DMSO stocks. 4. Maintain consistent incubation conditions: Use a calibrated incubator and a timer to ensure consistent incubation times and temperatures.
Unexpected Cellular Morphology Changes or Cytotoxicity 1. High concentration of (S)-Glycerol 1,2-dioleate: Excessive concentrations can be toxic to some cell types. 2. High DMSO concentration: The final concentration of the solvent may be causing cellular stress.[9] 3. Prolonged incubation: Continuous activation of PKC can lead to apoptosis or other forms of cell death in some contexts.1. Perform a toxicity assay: Determine the maximum non-toxic concentration of (S)-Glycerol 1,2-dioleate for your cells using a viability assay (e.g., MTT, Trypan Blue). 2. Maintain low DMSO levels: Keep the final DMSO concentration below 0.1-0.5% and include a vehicle control.[9] 3. Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time required to achieve maximal PKC activation.

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response Experiment for Optimal (S)-Glycerol 1,2-dioleate Concentration

This protocol outlines the steps to determine the optimal concentration of (S)-Glycerol 1,2-dioleate for PKC activation in your specific cell line.

Materials:

  • (S)-Glycerol 1,2-dioleate

  • Sterile DMSO

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • PKC activity assay kit (e.g., colorimetric, fluorescent, or luminescent)[14] or reagents for Western blot analysis of a downstream PKC substrate.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of (S)-Glycerol 1,2-dioleate Stock Solution: Prepare a 10 mM stock solution of (S)-Glycerol 1,2-dioleate in sterile DMSO.

  • Preparation of Working Dilutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of (S)-Glycerol 1,2-dioleate. Include a vehicle-only control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C. This time may need to be optimized.

  • PKC Activity Measurement: Lyse the cells and measure PKC activity according to the manufacturer's instructions of your chosen assay kit or proceed with protein extraction for Western blot analysis.

  • Data Analysis: Plot the PKC activity (or phosphorylation of a downstream target) as a function of the (S)-Glycerol 1,2-dioleate concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration for maximal activation.

Data Summary Table: Recommended Starting Concentrations

The optimal concentration of (S)-Glycerol 1,2-dioleate is cell-type dependent. The following table provides a general guideline for starting concentrations based on published data for similar DAG analogs.

Cell TypeDAG AnalogConcentration RangeReference
Myoblasts(±)-1,2-Diolein50 µM[1]
GH3 pituitary cells1-Oleoyl-2-acetyl-sn-glycerol (OAG)4-60 µM (half-maximal at ~25 µM)[1]
Neuronal cells1,2-dioctanoyl-s,n-glycerol (diC8)5-60 µM[7]
Human sperm1,2-Dioleoyl-sn-glycerol50 µM[2]
Endometrial cancer cells1,2-dioleoyl-sn-glycerol25 µg/ml (~40 µM)[15]

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1]

Visualizing the Pathway and Workflow

PKC Activation Pathway

PKC_Activation ext_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag (S)-Glycerol 1,2-dioleate (DAG Analog) pip2->dag pkc Inactive PKC dag->pkc binds & activates active_pkc Active PKC pkc->active_pkc downstream Downstream Substrates active_pkc->downstream phosphorylates response Cellular Response downstream->response

Caption: Simplified signaling pathway of PKC activation by (S)-Glycerol 1,2-dioleate.

Experimental Workflow for Optimizing Concentration

Experimental_Workflow start Start: Seed Cells prep_stock Prepare (S)-Glycerol 1,2-dioleate Stock Solution (DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Different Concentrations prep_dilutions->treat_cells incubate Incubate (e.g., 15-30 min) treat_cells->incubate measure Measure PKC Activity (Assay Kit or Western Blot) incubate->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze determine Determine Optimal Concentration analyze->determine

Caption: Workflow for determining the optimal (S)-Glycerol 1,2-dioleate concentration.

References

  • Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols - Benchchem.
  • Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research. Available at: [Link]

  • Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry. Available at: [Link]

  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PubMed. Available at: [Link]

  • Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. PMC. Available at: [Link]

  • Synthetic Diacylglycerols (DAG) and DAG-Lactones as Activators of Protein Kinase C (PK-C). Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. Available at: [Link]

  • A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation. PMC. Available at: [Link]

  • 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. PubMed. Available at: [Link]

  • Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. PMC. Available at: [Link]

  • Multiple sources of diacylglycerol (DAG), and DAG-mediated PKC activation could contribute to renal fibrosis. ResearchGate. Available at: [Link]

  • Diacylglycerol. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. Available at: [Link]

  • Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. PNAS. Available at: [Link]

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link]

  • Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. PMC. Available at: [Link]

  • An optimized protein kinase C activating diacylglycerol combining high binding affinity (Ki) with reduced lipophilicity (log P). PubMed. Available at: [Link]

  • Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine. PubMed. Available at: [Link]

  • 1,2-DIOLEOYL-SN-GLYCEROL. Three Chongqing Chemdad Co. Available at: [Link]

  • Role of Protein Kinase C in the Signal Pathways That Link Na /K -ATPase to ERK1/2*. Journal of Biological Chemistry. Available at: [Link]

  • Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling. PMC. Available at: [Link]

  • Hydrogen bonding interaction of DAG at the C1 domain of PK-Cδ in the alternative binding modes of sn-1 and sn-2. ResearchGate. Available at: [Link]

  • 1,2-Dioleoyl-Sn-Glycerol | C39H72O5. PubChem. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • Characterization of Dimethylsulfoxide / Glycerol Mixtures: A Binary Solvent System for the Study of “Friction-Dependence” on the Photophysics of Molecular Rotors. arXiv. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Troubleshooting

Minimizing oxidation and degradation of (S)-Glycerol 1,2-dioleate during sample preparation

Welcome to the Technical Support Center for lipidomics and drug formulation professionals. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to prevent the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics and drug formulation professionals. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to prevent the degradation of (S)-Glycerol 1,2-dioleate during sample preparation.

The Dual Threat: Mechanistic Overview of 1,2-DOG Instability

(S)-Glycerol 1,2-dioleate (1,2-DOG) is a critical diacylglycerol (DAG) utilized in liposome formulation and cellular signaling assays. However, its molecular architecture presents two distinct vulnerabilities that must be controlled during sample preparation:

  • Acyl Migration (Isomerization): 1,2-DOG possesses an empty hydroxyl group at the sn-3 position. This allows the oleoyl chain at the sn-2 position to spontaneously migrate, forming 1,3-dioleoyl-sn-glycerol. Because the 1,3-isomer minimizes steric hindrance between the bulky acyl chains, it is thermodynamically favored[1].

  • Oxidation: The unsaturated double bonds within the two oleoyl chains are prime targets for lipid peroxidation, a radical-driven chain reaction catalyzed by oxygen, light, and transition metals[2].

Degradation DAG (S)-Glycerol 1,2-dioleate (1,2-DOG) Oxidation Lipid Peroxidation (Hydroperoxides) DAG->Oxidation O2, Light, Radicals Migration Acyl Migration (1,3-DOG Isomerization) DAG->Migration Heat, Polar Solvents Hydrolysis Hydrolysis (Monoacylglycerol + FFA) DAG->Hydrolysis H2O, pH extremes

Primary degradation pathways of 1,2-DOG and their environmental catalysts.

Troubleshooting Guide: Diagnosing 1,2-DOG Degradation

Q: Why is my 1,2-DOG peak splitting or showing a secondary peak with the identical mass in LC-MS? A: You are observing acyl migration. The secondary peak is 1,3-DOG. This occurs if the sample was exposed to heat, stored in a polar solvent (like methanol or aqueous buffers), or exposed to silica gel during Thin-Layer Chromatography (TLC). Polar solvents stabilize the cyclic transition state required for the acyl group to migrate from sn-2 to sn-3[1].

Q: Why are there +32 m/z adducts in my mass spectra for 1,2-DOG? A: This indicates lipid peroxidation (the addition of two oxygen atoms forming a hydroperoxide). It happens when lipids are dried without an inert gas, stored in clear glass (UV exposure), or processed without a radical-scavenging antioxidant like BHT[3].

Q: Why did my lyophilized 1,2-DOG powder turn gummy and yellow upon opening? A: Unsaturated lipids are extremely hygroscopic. Opening a cold vial in a humid room causes immediate condensation. The introduced water initiates hydrolysis and accelerates oxidation, turning the powder gummy[4]. Always allow vials to reach room temperature before breaking the seal.

Self-Validating Experimental Protocol: Extraction & Handling

To ensure absolute scientific integrity, this protocol utilizes a Self-Validating System . By spiking in a deuterated internal standard (1,2-DOG-d5) at the very first step, you can mathematically prove the integrity of your workflow. If the final LC-MS analysis shows >5% conversion of 1,2-DOG-d5 to 1,3-DOG-d5, the extraction conditions were compromised by heat or polar solvents, and the data should be rejected.

Methodology: Biphasic Extraction of 1,2-DOG from Biological Matrices

  • Enzymatic Quenching: Flash-freeze the biological sample in liquid nitrogen (-196°C).

    • Causality: Endogenous lipases and diacylglycerol kinases will rapidly metabolize DAGs at room temperature. Cryogenic freezing halts all enzymatic activity[2].

  • Antioxidant Fortification: Prepare a cold (-20°C) extraction solvent of Chloroform:Methanol (1:1 v/v) containing 10 µM Butylated hydroxytoluene (BHT)[3].

    • Causality: BHT acts as a sacrificial radical scavenger, terminating auto-oxidation chain reactions before they can attack the oleoyl double bonds.

  • Internal Standard Spike: Add 10 pmol of 1,2-DOG-d5 directly to the extraction solvent.

    • Causality: This acts as your self-validation checkpoint to monitor procedural isomerization.

  • Homogenization & Partitioning: Homogenize the tissue in the solvent on ice. Add pure LC-MS grade chloroform and LC-MS grade water to induce phase separation (modified Folch method). Centrifuge at 11,000 × g for 15 min at 4°C[3].

    • Causality: 1,2-DOG will partition into the lower non-polar chloroform layer, separating it from polar metabolites, proteins, and the highly polar methanol.

  • Inert Drying: Collect the lower organic phase and evaporate the solvent under a gentle stream of dry Argon or Nitrogen gas.

    • Causality: Removing oxygen prevents oxidation. Removing residual methanol is critical because polar protic solvents catalyze acyl migration[1].

  • Storage: Immediately reconstitute the dried lipid film in pure, anhydrous chloroform. Transfer to an amber glass vial with a Teflon-lined cap. Purge the headspace with Argon and store at -20°C or -80°C[4].

Workflow Start Biological Sample (Tissue/Cells) Quench Quench Enzymatic Activity (Flash Freeze in LN2) Start->Quench Prevent lipolysis Extract Lipid Extraction (CHCl3:MeOH + 10 µM BHT) Quench->Extract Cold solvents Purify Phase Separation (Collect Organic Phase) Extract->Purify Centrifugation Dry Dry under Argon/N2 Gas Purify->Dry Remove polar solvents Store Store at -20°C to -80°C (in Chloroform, Amber Vial) Dry->Store Inert atmosphere

Workflow for 1,2-DOG extraction and storage to minimize degradation.

Quantitative Data: Storage Parameters & Degradation Rates

The following table summarizes the causal relationship between storage conditions and 1,2-DOG degradation rates, synthesizing empirical data on acyl migration and hydrolysis[1][5].

Storage ConditionSolvent / MatrixTempPrimary Degradation RiskTime to 50% Degradation (t1/2)
Optimal Pure Chloroform (Argon purged)-20°CMinimal> 1 Year
Sub-optimal Chloroform:Methanol (1:1)4°CAcyl Migration (to 1,3-DOG)~ Days to Weeks
High Risk Aqueous Buffer (pH 7.4)4°CHydrolysis & Migration5 - 7 Days
High Risk Aqueous Buffer (pH 7.0)62°CRapid Acyl Migration1 - 2 Hours
Destructive Dry Silica Gel (TLC Plate)24°CRapid Acyl Migration< 1 Hour
FAQs for Drug Development Professionals

Q: Can I store 1,2-DOG in aqueous solutions or buffers for liposome preparation? A: No. Lipids stored in aqueous buffers (even at physiological pH 7.4 and 4°C) are only stable for 5-7 days before undergoing hydrolysis to generate lysolipids and free fatty acids[5]. For liposome formulation, store the lipid as a dried film or in chloroform, and only hydrate with aqueous buffers immediately prior to extrusion.

Q: Are plastic microcentrifuge tubes acceptable for short-term lipid storage? A: Absolutely not. Organic solvents like chloroform will rapidly leach plasticizers and impurities (e.g., slip agents, phthalates) from polystyrene, polyethylene, or polypropylene tubes, severely contaminating your sample[4]. Always use glass vials with Teflon-lined closures.

Q: Should I order 1,2-DOG as a dry powder or in a chloroform solution? A: Because 1,2-DOG contains unsaturated fatty acids, it is highly hygroscopic and unstable as a powder. It will absorb moisture from the air and degrade. It is strongly recommended to purchase and store unsaturated lipids as pre-dissolved chloroform solutions[4].

References
  • Avanti Polar Lipids - Storage and Handling of Lipids. 4

  • Creative Proteomics - Protocol for Lipid Sample Preparation for Biomedical Research. 3

  • Chem Phys Lipids (PubMed) - Acyl migration in 1,2-dipalmitoyl-sn-glycerol. 1

  • Lipids (PMC) - A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts. 2

  • Avanti Polar Lipids - Can I Store My Lipid In An Aqueous Solution?5

Sources

Optimization

Lipidomics Technical Support Center: Optimizing (S)-Glycerol 1,2-dioleate Extraction

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible extraction of diacylglycerols (DAGs) like (S)-Glycerol 1,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible extraction of diacylglycerols (DAGs) like (S)-Glycerol 1,2-dioleate (1,2-DOG) from complex cell lysates.

This molecule presents a unique dual-challenge: it is highly susceptible to both thermodynamic isomerization and oxidative degradation. This guide provides a mechanistic breakdown, a self-validating extraction protocol, and advanced troubleshooting strategies to ensure absolute quantitative integrity in your lipidomics workflows.

Mechanistic Insights: The Vulnerability of 1,2-DOG

To successfully extract 1,2-DOG, you must first understand the physical chemistry driving its degradation during standard sample preparation:

  • Thermodynamic Isomerization (Acyl Migration): The acyl group at the sn-2 position of the glycerol backbone is prone to spontaneous intramolecular migration to the sn-3 position, forming the thermodynamically more stable 1,3-DOG. This reaction proceeds via a five-membered cyclic intermediate. Protic solvents (like the methanol and water used in standard extractions) act as hydrogen-bond donors, stabilizing this transition state and accelerating the migration 1.

  • Auto-Oxidation: The oleoyl chains of 1,2-DOG contain C9 double bonds. The allylic hydrogens adjacent to these double bonds have low bond dissociation energies, making them prime targets for radical abstraction and subsequent lipid peroxidation 2.

  • Phase Trapping: Traditional methods (Folch, Bligh & Dyer) utilize chloroform, which is denser than water. This forces the lipid-rich organic phase to the bottom of the tube, requiring you to pierce the precipitated protein interface to retrieve your sample. This physical action causes dripping losses and traps neutral lipids like 1,2-DOG in hydrophobic protein pockets 3.

The Self-Validating MTBE Extraction Protocol

To overcome these challenges, we replace the traditional Folch method with a modified Methyl tert-butyl ether (MTBE) extraction.

The Self-Validating Principle: A protocol is only as reliable as its internal controls. To create a self-validating system, this workflow incorporates a non-endogenous internal standard (e.g., 1,2-DAG 15:0/15:0) at the lysis stage. By monitoring the LC-MS/MS chromatogram for the appearance of 1,3-DAG 15:0/15:0, you establish an internal metric that definitively quantifies the exact percentage of acyl migration occurring strictly during sample preparation, isolating it from biological isomerization [[4]]().

Step-by-Step Methodology

All steps must be performed on ice or at 4°C unless otherwise noted.

  • Lysis & Quenching: Lyse cell pellets in 100 µL of cold LC-MS grade water using mechanical homogenization (e.g., bead beating) at 4°C. Causality: Cold temperatures kinetically halt endogenous lipase activity and spontaneous acyl migration.

  • Antioxidant & Standard Spiking: Add 10 µL of internal standard mix (containing 1,2-DAG 15:0/15:0) spiked with 0.01% (w/v) Butylated hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, donating a hydrogen atom to lipid peroxyl radicals to form a resonance-stabilized phenoxyl radical, thereby terminating the lipid peroxidation chain reaction5.

  • Solvent Addition: Add 1.5 mL of cold MTBE:Methanol (10:3, v/v). Vortex vigorously for 2 minutes at 4°C. Causality: MTBE is a highly hydrophobic, aprotic solvent. It minimizes the hydrogen-bonding stabilization required for acyl migration compared to heavy methanol/chloroform mixtures.

  • Phase Separation: Add 300 µL of cold LC-MS grade water to induce phase separation. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully pipette the upper organic phase (MTBE). Causality: Because MTBE (0.74 g/mL) is less dense than water, the lipid-rich phase floats. This allows for unobstructed, high-yield recovery without piercing the protein pellet3.

  • Concentration: Transfer the upper phase to a new glass vial and evaporate under a gentle stream of Nitrogen gas at <30°C. Causality: Nitrogen displaces oxygen to prevent late-stage oxidation, and low heat prevents thermal isomerization.

Workflow Visualization

Workflow Start Cell Lysate (Contains Target 1,2-DOG) Spike Add Internal Standard (15:0/15:0 DAG) & 0.01% BHT Antioxidant Start->Spike Extract Add MTBE:MeOH (10:3) Vortex 2 min at 4°C Spike->Extract Prevents Auto-oxidation PhaseSep Add H2O to induce phase separation Centrifuge at 4,000 x g, 4°C Extract->PhaseSep Cold temp minimizes Acyl Migration Upper Upper Organic Phase (MTBE) Contains 1,2-DOG & Neutral Lipids PhaseSep->Upper Low density MTBE Lower Lower Aqueous Phase Contains Proteins & Polar Metabolites PhaseSep->Lower High density H2O/MeOH Dry Evaporate under N2 gas (Max Temp: 30°C) Upper->Dry Store Resuspend in Hexane/Chloroform Store at -80°C Dry->Store Prevents thermal isomerization

Optimized MTBE lipid extraction workflow for 1,2-DOG, highlighting critical stabilization steps.

Quantitative Method Comparison

The following table summarizes the quantitative advantages of transitioning from traditional methods to the MTBE protocol for DAG extraction, synthesized from cross-laboratory standardization studies 67.

MetricFolch MethodBligh & Dyer MethodMTBE Method (Matyash)
Solvent System Chloroform:MeOH:H2O (8:4:3)Chloroform:MeOH:H2O (2:2:1.8)MTBE:MeOH:H2O (10:3:2.5)
Organic Phase Density Heavy (Bottom layer)Heavy (Bottom layer)Light (Top layer)
DAG Recovery Rate 70 - 80%75 - 85%> 90%
Acyl Migration Risk High (Prolonged MeOH contact)HighLow (Rapid separation)
Throughput Suitability Low (Manual interface piercing)Low (Manual interface piercing)High (Automated liquid handling)

Troubleshooting & FAQs

Q1: My LC-MS/MS is showing an artificially high ratio of 1,3-DOG to 1,2-DOG. How do I fix this? A: This is the hallmark of acyl migration. If your internal standard (15:0/15:0) also shows a 1,3-DAG peak, the isomerization is happening during your extraction. To fix this: Ensure all solvents are pre-chilled to 4°C, minimize the time the sample spends in the methanol-containing phase before water addition, and never exceed 30°C during the nitrogen drying step.

Q2: I'm losing neutral lipid recovery when scaling down my sample size. Why? A: If you are using Folch or Bligh & Dyer, neutral lipids like 1,2-DOG easily become trapped in the hydrophobic pockets of the precipitated protein disc at the aqueous/organic interface. When working with small volumes, the physical loss of piercing this disc is magnified. Switch to the MTBE method; because the organic phase floats on top, you completely bypass the protein interface, ensuring near-quantitative recovery 3.

Q3: How do I confirm if my 1,2-DOG is undergoing lipid peroxidation during extraction? A: Check your mass spectra for species with +16 Da (hydroxide formation) or +32 Da (hydroperoxide formation) mass shifts relative to the 1,2-DOG parent ion. If present, immediately implement 0.01% BHT into your extraction solvent. Ensure you are not storing dried lipid films exposed to ambient air; always resuspend in an aprotic solvent (like hexane) and store at -80°C.

Q4: The phase separation is cloudy or has a thick emulsion at the interface. What went wrong? A: Emulsions are typically caused by incomplete cell lysis or an excessively high protein-to-solvent ratio. Ensure complete mechanical homogenization before solvent addition. If the emulsion persists, increase the centrifugation speed to 4,000 x g for 15 minutes at 4°C to force the separation of the MTBE and aqueous layers.

Sources

Troubleshooting

Addressing background noise in (S)-Glycerol 1,2-dioleate HPLC-MS/MS analysis

Welcome to the technical support guide for the HPLC-MS/MS analysis of (S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC-MS/MS analysis of (S)-Glycerol 1,2-dioleate, also known as 1,2-dioleoyl-sn-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established scientific principles and extensive field experience to ensure the integrity and reliability of your analytical results.

I. Troubleshooting Guide: Diagnosing and Resolving Background Noise

High background noise is a common and frustrating issue in LC-MS/MS analysis, as it can obscure analyte peaks and compromise the sensitivity and accuracy of quantification.[1][2][3][4] This guide provides a systematic approach to identifying and eliminating the sources of background noise specific to the analysis of diacylglycerols like (S)-Glycerol 1,2-dioleate.

Q1: My baseline is consistently high and noisy across the entire chromatogram. What is the likely cause and how do I fix it?

A consistently high and noisy baseline typically points to widespread chemical contamination.[3] The source could be your solvents, the LC system, or the MS source itself.

Causality: Contaminants that are continuously introduced into the system will elevate the baseline across the entire run. These can be ionizable compounds from various sources that are detected by the mass spectrometer.[2]

Troubleshooting Workflow:

Troubleshooting_High_Baseline A Start: High & Noisy Baseline B Prepare Fresh Mobile Phase (New LC-MS Grade Solvents & Vials) A->B C Problem Resolved? B->C D Isolate LC from MS (Divert Flow to Waste) C->D No K END: Problem Solved C->K Yes E MS Background Drops? D->E F Contamination is in LC System E->F Yes G Contamination is in MS Source E->G No H Systematically Clean LC: - Flush with Isopropanol Mix - Replace Solvent Inlet Frits - Check/Replace Column F->H I Clean Ion Source: - Follow Manufacturer's Protocol G->I J END: System Clean H->J I->J

Caption: A logical workflow for diagnosing high baseline noise.

Step-by-Step Protocol: Isolating the Contamination Source

  • Prepare Fresh Mobile Phase: Use brand new, sealed bottles of LC-MS grade solvents (e.g., water, acetonitrile, isopropanol, methanol) and additives (e.g., ammonium formate, ammonium acetate).[5][6] Use new, clean glassware to prepare the mobile phases. If the noise disappears, the old mobile phase was the source.

  • Isolate the LC System: If fresh mobile phase does not solve the issue, divert the flow from the LC column directly to waste, bypassing the mass spectrometer.

  • Evaluate MS Background: If the background noise in the MS significantly drops, the contamination originates from your LC system (solvents, tubing, injector, or column).[3]

  • Evaluate MS Source: If the high background persists with the LC disconnected, the issue is likely within the MS ion source, which may require cleaning.[3]

Q2: I'm observing significant "ghost peaks" and a rising baseline during my gradient elution. What should I investigate?

This pattern is a classic sign of contaminants accumulating on the column during the initial, highly aqueous phase of the gradient and then eluting as the organic solvent concentration increases.[7]

Common Sources & Solutions:

Source of ContaminationProbable Cause & ExplanationRecommended Solution & Protocol
Solvents & Additives Even high-purity solvents can contain low-level contaminants like alkylated amines or plasticizers.[8][9] Water is a frequent source of contamination if not of the highest purity.[7]Always use LC-MS grade solvents from reputable suppliers. Test new solvent batches by running a blank gradient. If contamination is suspected, open a new bottle.[1][9]
Plasticware Plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) can leach from polypropylene tubes, pipette tips, and vial caps.[8][10]Minimize the use of plasticware. Opt for glass or certified low-binding polypropylene labware. Pre-rinse all plastic consumables with the analysis solvent before use to remove surface contaminants.[8][11]
System Carryover Residue from previous analyses, especially of "dirtier" samples, can be retained in the injector, loop, or column and elute in subsequent runs.[1]Implement a rigorous wash protocol for the autosampler and injector. A strong wash solution (e.g., a mix of isopropanol, acetonitrile, and methanol) is often effective. Injecting several blanks after a high-concentration sample can confirm if carryover is occurring.
Column Contamination The analytical column can accumulate non-eluted compounds from previous injections, which then "bleed" off in later runs.[7]If the column is suspected, replace it with a new one of the same type. If the noise disappears, the old column was contaminated. A dedicated column for a specific assay can prevent cross-contamination.
Q3: My mass spectra show a series of peaks with regular mass differences (e.g., +44 Da). What are these?

These repeating patterns are often indicative of polymeric contaminants.

Causality: Polymers consist of repeating monomer units, which, when ionized, produce a characteristic series of peaks separated by the mass of the monomer.

Common Polymeric Contaminants:

  • Polyethylene Glycols (PEGs): Appear as a series of peaks separated by 44 Da (the mass of the ethylene glycol monomer). PEGs are ubiquitous and can be found in detergents, lubricants, and some drug formulations.[3][10]

  • Polysiloxanes: These originate from silicone-based products, such as pump oils and septa. They also produce characteristic repeating units in the mass spectrum.

Solution: A thorough system cleaning is required. This involves flushing the entire LC system with a strong solvent mixture, such as 25:25:25:25 water:acetonitrile:methanol:isopropanol with 0.1% formic acid, followed by cleaning the MS ion source.[3]

II. Frequently Asked Questions (FAQs)

Ionization and Adduct Formation

Q4: What is the best ionization mode and what adducts should I be looking for with (S)-Glycerol 1,2-dioleate?

For diacylglycerols, positive mode Electrospray Ionization (ESI) is standard. Due to their relatively nonpolar nature, diacylglycerols do not ionize well on their own.[12] Therefore, the formation of adducts with cations from the mobile phase is crucial for their detection.

  • Ammonium Adducts [M+NH4]+: This is the most common and generally preferred adduct for diacylglycerol analysis.[13][14] Adding a volatile ammonium salt like ammonium acetate or ammonium formate (typically 5-10 mM) to the mobile phase readily forms these adducts.[13][15][16][17][18] The fragmentation of these adducts in MS/MS is highly characteristic, involving the neutral loss of a fatty acyl group as a carboxylic acid plus ammonia, which is excellent for structural confirmation and quantification.[13]

  • Lithium Adducts [M+Li]+: The use of lithium adducts can enhance ionization efficiency and provide specific fragmentation patterns.[12][19] The strength of cation binding to acylglycerols follows the order Li+ > Na+ > K+ > NH4+.[19] This can be advantageous in complex matrices.

  • Sodium [M+Na]+ and Potassium [M+K]+ Adducts: These are often present as background ions and can be less desirable as they may produce less informative fragments compared to ammonium adducts.

Sample Preparation

Q5: What are the best practices for sample preparation to minimize background interference?

A robust sample preparation protocol is critical to remove interfering matrix components, such as phospholipids, which can cause ion suppression.[10][17]

Recommended Protocol: Modified Bligh-Dyer Liquid-Liquid Extraction

This is a widely used method for lipid extraction from biological matrices like plasma.[18]

  • Sample Aliquoting: In a clean glass centrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled diacylglycerol).

  • Monophasic Mixture Creation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 30 seconds.

  • Phase Separation Induction:

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution (or LC-MS grade water). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for injection.[18]

Sample_Prep_Workflow A Start: Plasma Sample B Add Internal Standard A->B C Add Chloroform:Methanol (1:2) B->C D Vortex C->D E Add Chloroform D->E F Vortex E->F G Add 0.9% NaCl F->G H Vortex G->H I Centrifuge (3000 x g, 10 min) H->I J Collect Lower Organic Layer I->J K Dry Under Nitrogen J->K L Reconstitute in Mobile Phase K->L M Inject for LC-MS/MS L->M

Caption: Workflow for lipid extraction from plasma.

LC-MS/MS System Optimization

Q6: How can I optimize my LC and MS parameters for (S)-Glycerol 1,2-dioleate analysis?

Optimization is key to achieving high sensitivity and specificity.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for separating diacylglycerol species.[15][18]

  • Mobile Phase: A typical mobile phase system consists of:

    • Solvent A: Acetonitrile/Water or Methanol/Water with 10 mM ammonium formate or acetate.[5][15][17]

    • Solvent B: Isopropanol/Acetonitrile with 10 mM ammonium formate or acetate.[5][15][17]

  • Gradient: A gradient elution starting with a lower percentage of Solvent B and ramping up is necessary to separate diacylglycerols based on their fatty acid chain lengths and degrees of unsaturation.

Mass Spectrometry:

  • Ion Source Parameters: Optimize the ESI source parameters, including gas flows (nebulizer and drying gas) and temperature, to maximize the signal for your specific analyte and flow rate.[20] The desolvation temperature can be particularly critical.[20]

  • MRM Transitions: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion will be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of the oleic acid moiety plus ammonia.

    • Precursor Ion (m/z): Calculated for C39H72O5 + NH4+

    • Product Ion (m/z): Corresponding to the neutral loss of oleic acid (C18H34O2) and ammonia (NH3).

III. References

  • Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. AOCS. [Link]

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Common LC/MS Contaminants. Agilent. [Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers. [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. [Link]

  • Identification of molecular species of simple lipids by normal phase liquid chromatography–positive electrospray tandem mass spectrometry, and application of developed methods in comprehensive analysis of low erucic acid rapeseed oil lipids. ScienceDirect. [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. ACS Publications. [Link]

  • Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. ACS Publications. [Link]

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Center for Biotechnology Information. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • How do I identify contamination in my LC-MS system and what should I do? Providion. [Link]

  • High background after preventative maintenance. Chromatography Forum. [Link]

  • Laser Desorption/Ionization Mass Spectrometry (LDI-MS) of Lipids with Iron Oxide Nanoparticle-Coated Targets. National Center for Biotechnology Information. [Link]

  • Common Causes of Baseline Noise. Overbrook Services. [Link]

  • High-Specificity and Sensitivity Imaging of Neutral Lipids Using Salt-Enhanced MALDI TIMS. National Center for Biotechnology Information. [Link]

  • A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes. National Center for Biotechnology Information. [Link]

  • 1,2-Dioleoylglycerol method for pancreatic lipase catalytic activity in serum. ResearchGate. [Link]

  • Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? Cardiff University. [Link]

  • Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry. MDPI. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. Agilent. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry. [Link]

  • Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography. Shimadzu. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Long-Term PKC Activation: (S)-Glycerol 1,2-Dioleate vs. PMA

Executive Summary Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that act as central signaling nodes for cell proliferation, differentiation, and apoptosis. For decades, researchers have relied...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that act as central signaling nodes for cell proliferation, differentiation, and apoptosis. For decades, researchers have relied on phorbol esters like Phorbol 12-myristate 13-acetate (PMA) to activate PKC. However, PMA introduces a critical experimental paradox: while it is a potent acute activator, prolonged exposure (>12–24 hours) paradoxically leads to the complete depletion (downregulation) of the enzyme.

To study true long-term, sustained physiological PKC signaling without inducing enzyme degradation, drug development professionals and researchers must utilize metabolizable diacylglycerol (DAG) analogs such as (S)-Glycerol 1,2-dioleate (1,2-DOG) . This guide objectively compares the mechanistic divergence between 1,2-DOG and PMA, providing self-validating experimental protocols to achieve sustained PKC activation.

Mechanistic Divergence: The "Long-Term" Paradox

The structural differences between exogenous phorbol esters and physiological DAG analogs dictate entirely different long-term fates for the PKC enzyme.

The PMA Trap: Irreversible Anchoring and Degradation

PMA binds the C1 domain of conventional (cPKC) and novel (nPKC) isoforms with an affinity orders of magnitude higher than endogenous DAG. Because PMA is highly lipophilic and completely resistant to cellular lipases and DAG kinases, it irreversibly anchors PKC to the plasma membrane.

The Causality of Downregulation: This prolonged "open" conformation expels the autoinhibitory pseudosubstrate domain but simultaneously exposes the enzyme's critical priming phosphorylation sites (the activation loop, turn motif, and hydrophobic motif) to phosphatases such as PHLPP and PP2A. Once dephosphorylated, the destabilized PKC is rapidly ubiquitinated and routed to the proteasome for degradation, as demonstrated by [1]. Thus, long-term PMA treatment is actually a model for PKC depletion , not sustained activation.

The 1,2-DOG Advantage: Dynamic Cycling and Evasion

1,2-DOG is a physiological lipid that binds the C1 domain to induce membrane translocation. Unlike PMA, 1,2-DOG is rapidly metabolized by DAG kinases into phosphatidic acid (PA).

The Causality of Sustained Activation: Because of this rapid metabolism, PKC dynamically cycles between the membrane and the cytosol. This "breathing" prevents the sustained exposure of the hinge region to phosphatases. When 1,2-DOG is repeatedly administered to maintain the activation signal, classical PKCs (like PKCα) evade the endolysosomal and proteasomal degradation pathways. This allows for robust, sustained physiological signaling without enzyme depletion [1]. This sustained activation is critical for studying long-term ion channel regulation, such as the constitutive activity of acetylcholine-regulated potassium channels (IKACh) [2], and prolonged angiogenic responses [3].

Visualizing the Activation and Degradation Pathways

PKC_LongTerm cluster_PMA PMA Pathway (Pathological) cluster_DOG 1,2-DOG Pathway (Physiological) Inactive Inactive Cytosolic PKC PMA PMA Binding (Non-metabolizable) Inactive->PMA High Affinity DOG 1,2-DOG Binding (Rapidly Metabolized) Inactive->DOG Physiological Affinity Membrane_PMA Irreversible Membrane Anchoring PMA->Membrane_PMA Dephos Dephosphorylation (PHLPP/PP2A) Membrane_PMA->Dephos Exposes Priming Sites Degradation Proteasomal Degradation (Downregulation) Dephos->Degradation >12-24h Exposure Membrane_DOG Dynamic Membrane Cycling DOG->Membrane_DOG Repeated Dosing Sustained Sustained Physiological Activation Membrane_DOG->Sustained Evades Degradation Sustained->Inactive DAG Kinase Metabolism

Divergent long-term fates of PKC activated by PMA vs. 1,2-DOG.

Comparative Performance Data

Parameter(S)-Glycerol 1,2-Dioleate (1,2-DOG)Phorbol 12-Myristate 13-Acetate (PMA)
Chemical Nature Endogenous DAG analogExogenous phorbol ester (croton oil derivative)
Metabolic Stability Low (Rapidly converted to PA by DAG kinases)Extremely High (Resistant to cellular metabolism)
C1 Domain Affinity Moderate (Physiological)Very High (Pathological)
Membrane Dynamics Reversible, dynamic cyclingIrreversible trapping
Long-Term Effect (>24h) Sustained activation (requires repeated dosing)Complete downregulation (proteasomal degradation)
Primary Application Studying physiological sustained signalingAcute maximal activation or long-term PKC depletion

Experimental Workflows: Self-Validating Protocols

To objectively validate the divergent long-term effects of 1,2-DOG and PMA on PKC stability, researchers must employ a self-validating system. The following protocol utilizes Cycloheximide (CHX) to isolate degradation kinetics from de novo protein synthesis, and MG132 to confirm proteasomal causality.

Protocol: Assessing Long-Term PKC Downregulation vs. Sustained Activation

Step 1: Cell Preparation & Quiescence

  • Seed target cells (e.g., IEC-18 intestinal crypt cells or SH-SY5Y neuroblastoma cells) in 6-well plates.

  • Grow to 80% confluency, then serum-starve for 24 hours to establish a quiescent baseline, ensuring basal PKC is fully phosphorylated and localized to the cytosol.

Step 2: Inhibitor Pre-treatment (The Validation Controls)

  • Pre-treat all wells with 200 μM Cycloheximide (CHX) for 30 minutes. Causality: This halts new protein synthesis, ensuring that any measured loss in total PKC reflects the degradation of existing protein.

  • In parallel control wells, co-treat with 10 μM MG132 . Causality: This blocks the 26S proteasome, validating that PMA-induced downregulation is proteasome-dependent.

Step 3: Agonist Stimulation Divide the plate into three distinct treatment arms:

  • Vehicle Control: Add 0.1% DMSO.

  • PMA Arm (Downregulation): Add a single dose of 100 nM PMA. Causality: Due to its metabolic stability, a single dose is sufficient to trap PKC at the membrane for >24 hours.

  • 1,2-DOG Arm (Sustained Activation): Add 25 μg/mL 1,2-DOG. Crucial Step: Because 1,2-DOG is rapidly metabolized, you must replenish the media with fresh 1,2-DOG every 1 hour for the duration of the experiment to maintain the activation signal without triggering the degradation pathway.

Step 4: Time-Course Lysis & Analysis

  • Harvest cells at 0h, 1h, 6h, and 24h post-stimulation using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve lysates via SDS-PAGE and perform a Western Blot probing for total PKCα and a loading control (e.g., GAPDH).

Expected Outcomes:

  • PMA Arm: Will show a >90% loss of total PKCα protein by the 24h mark (rescued in the MG132 control wells).

  • 1,2-DOG Arm: Despite continuous activation via repeated dosing, total PKCα levels will remain comparable to the vehicle control, confirming intrinsic resistance to long-term desensitization.

References

  • Lum, M. A., Barger, C. J., Hsu, A. H., Leontieva, O. V., Black, A. R., & Black, J. D. (2016). "Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation." Journal of Biological Chemistry, 291(12), 6331–6346. URL:[Link]

  • Makary, S., Voigt, N., Maguy, A., Wakili, R., Nishida, K., Harada, M., Dobrev, D., & Nattel, S. (2011). "Differential Protein Kinase C Isoform Regulation and Increased Constitutive Activity of Acetylcholine-Regulated Potassium Channels in Atrial Remodeling." Circulation Research, 109(9), 1031-1043. URL:[Link]

  • Tsopanoglou, N. E., Pipili-Synetos, E., & Maragoudakis, M. E. (1993). "Protein kinase C involvement in the regulation of angiogenesis." Journal of Vascular Research, 30(4), 202-208. URL:[Link]

Comparative

Comparative Analysis of Diacylglycerol Analogs: (S)-Glycerol 1,2-dioleate vs. 1-stearoyl-2-arachidonoyl-sn-glycerol

Diacylglycerols (DAGs) are indispensable lipid second messengers that regulate a myriad of cellular processes, predominantly through the recruitment and activation of proteins containing C1 domains, such as Protein Kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Diacylglycerols (DAGs) are indispensable lipid second messengers that regulate a myriad of cellular processes, predominantly through the recruitment and activation of proteins containing C1 domains, such as Protein Kinase C (PKC), RasGRPs, and Munc13[1][2]. In the realm of lipid signaling research and drug development, the choice of DAG species used in assays fundamentally impacts experimental outcomes.

This guide provides a rigorous comparative analysis between the primary endogenous DAG, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) , and the widely utilized synthetic analog, (S)-Glycerol 1,2-dioleate (1,2-Dioleoyl-sn-glycerol, 1,2-DOG) .

Mechanistic Divergence: Endogenous Precision vs. Experimental Robustness

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

SAG is the predominant physiological DAG species generated upon Phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane[3]. Its asymmetric structure—a saturated stearic acid (18:0) at the sn-1 position and a highly polyunsaturated arachidonic acid (20:4) at the sn-2 position—confers unique membrane dynamics.

While SAG is a highly potent allosteric activator of PKC[4], its polyunsaturated nature makes it highly susceptible to oxidation. Furthermore, specific lipid-metabolizing enzymes, such as Diacylglycerol Kinase epsilon (DGKε), exhibit strict acyl-chain specificity. DGKε preferentially phosphorylates SAG over other DAG species to rapidly terminate DAG signaling and convert it into Phosphatidic Acid (PA)[3][5].

(S)-Glycerol 1,2-dioleate (1,2-DOG)

1,2-DOG features two symmetric monounsaturated oleic acid chains (18:1/18:1). While it can occur naturally in trace amounts, it is predominantly employed as an exogenous, cell-permeable experimental analog[6]. 1,2-DOG effectively binds the C1 domains of conventional and novel PKC isozymes, triggering membrane translocation and robust kinase activation[6][7].

The primary advantage of 1,2-DOG lies in its chemical stability. The lack of polyunsaturated chains renders it significantly more resistant to oxidative degradation during prolonged in vitro assays compared to SAG. However, because it lacks the arachidonoyl moiety, it is a poor substrate for highly specific regulatory enzymes like DGKε[5], making it ideal for sustained PKC activation without rapid metabolic clearance.

G Receptor Receptor Activation (GPCR / RTK) PLC Phospholipase C (PLC) Activation Receptor->PLC Gq/11 or Tyrosine Kinase PIP2 PIP2 Hydrolysis PLC->PIP2 SAG Endogenous SAG (1-stearoyl-2-arachidonoyl-sn-glycerol) PIP2->SAG Cleavage PKC PKC C1 Domain Membrane Translocation SAG->PKC Binds C1 Domain DOG Exogenous 1,2-DOG (Experimental Analog) DOG->PKC Binds C1 Domain (In Vitro/Ex Vivo) Target Downstream Substrate Phosphorylation PKC->Target Kinase Activation

Fig 1: DAG-mediated PKC activation pathway comparing endogenous SAG and exogenous 1,2-DOG.

Quantitative Data Comparison

The following table synthesizes the structural and functional parameters of both lipid species to guide reagent selection in assay development.

Parameter1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)(S)-Glycerol 1,2-dioleate (1,2-DOG)
Acyl Chain Structure 18:0 / 20:4 (Asymmetric, Polyunsaturated)18:1 / 18:1 (Symmetric, Monounsaturated)
Physiological Role Primary endogenous second messenger[3]Trace endogenous; primarily experimental[6]
PKC Activation Potency Very High (Highly optimized for C1 domains)[4]High (Broadly activates cPKC and nPKC)[6][7]
Oxidation Stability Low (Arachidonic acid is highly prone to oxidation)High (Oleic acid provides robust shelf-life)
Metabolic Clearance Rapid (Preferred substrate for DGKε)[3][5]Slow (Poor substrate for specific DGKs)[5]
Primary Application Native signaling studies, DGK specificity assaysRoutine in vitro kinase assays, structural studies

Self-Validating Experimental Methodologies

To accurately study these lipids, experimental design must account for their extreme hydrophobicity. Attempting to assay PKC or DGK activity by simply adding DAG to an aqueous buffer results in uncontrolled aggregation and irreproducible kinetics. The following protocols utilize mixed micelle systems to ensure causality: the lipids are presented on a uniform, membrane-like 2D surface, allowing C1 domains to dock in a physiologically relevant manner[1][7].

Protocol 1: Mixed Micelle PKC Kinase Activity Assay

Objective: To quantify the activation of PKC isoforms by 1,2-DOG vs. SAG. Self-Validation Mechanism: Includes a lipid-free negative control to establish basal kinase activity and an autophosphorylation readout to verify enzyme viability[7].

Step-by-Step Methodology:

  • Lipid Film Preparation: In a glass tube, combine 140 μM phosphatidylserine (PS) and 4 μM of either 1,2-DOG or SAG dissolved in chloroform[7].

    • Causality Note: Glass must be used because highly hydrophobic lipids will adsorb to standard polypropylene plastics, artificially lowering the effective concentration.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film.

    • Causality Note: Nitrogen purging is critical when using SAG to prevent the oxidation of the highly reactive arachidonoyl chain.

  • Micelle Resuspension: Resuspend the lipid film in 50 μl of Kinase Buffer (50 mM Tris/HCl [pH 7.5], 10 mM MgCl2) containing 0.1% Triton X-100. Sonicate in a water bath for 5 minutes until the solution is clear[7].

  • Kinase Reaction: Add 1 μg of purified PKC enzyme, 50 μM ATP, 10 μCi of [γ-32P]ATP, and a specific substrate peptide (e.g., Myelin Basic Protein fragment)[6][7].

  • Incubation & Termination: Incubate the reaction at 30°C for 20 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper squares[6].

  • Washing & Quantification: Wash the P81 squares three times in 0.5% phosphoric acid to remove unreacted [γ-32P]ATP. Quantify the 32P incorporation into the substrate peptide using a scintillation counter.

Workflow Step1 1. Lipid Film Preparation (DAG + Phosphatidylserine) Step2 2. Mixed Micelle Formation (Resuspend in Triton X-100) Step1->Step2 Nitrogen drying prevents SAG oxidation Step3 3. Kinase Reaction (Add PKC, ATP, Substrate Peptide) Step2->Step3 Mimics plasma membrane for C1 docking Step4 4. Reaction Termination (Spot on P81 Paper) Step3->Step4 30°C for 20 min Step5 5. Quantification (Measure 32P via Scintillation) Step4->Step5 Phosphoric acid wash removes free ATP

Fig 2: Workflow for the Mixed Micelle PKC Kinase Assay ensuring hydrophobic lipid solubility.

Protocol 2: Diacylglycerol Kinase (DGK) Substrate Specificity Assay

Objective: To demonstrate the acyl-chain specificity of DGKε by comparing the phosphorylation rates of SAG versus 1,2-DOG. Self-Validation Mechanism: Utilizes a mock-transfected cell lysate as a negative control to ensure the measured PA production is exclusively driven by the recombinant DGKε[1].

Step-by-Step Methodology:

  • Micelle Assembly: Prepare mixed micelles containing 7.5 mM Triton X-100 and 0.38 mol % of either SAG or 1,2-DOG as the lipid substrate[3].

  • Enzyme Addition: Introduce enriched lysates from Sf21 cells overexpressing DGKε-His6. Set up a parallel reaction using mock baculovirus-infected Sf21 cells[1][3].

  • Catalytic Initiation: Initiate the reaction by adding 0.1 mM [γ-32P]ATP. Incubate for 10 minutes at 25°C[3][5].

  • Lipid Extraction (Bligh-Dyer Method): Terminate the reaction by adding a CHCl3/CH3OH mixture (1:1, v/v). Wash the organic phase with 1% HClO4 to force the phosphorylated product (32P-PA) into the organic layer while leaving unreacted ATP in the aqueous phase[5].

    • Causality Note: Unlike the PKC assay which measures peptide phosphorylation, DGK phosphorylates the lipid itself. Therefore, organic extraction is mandatory to isolate the lipid product from the aqueous buffer.

  • Analysis: Dry the organic phase and assess the incorporation of 32P into Phosphatidic Acid via Cerenkov counting[5]. Results will demonstrate that DGKε specific activity is significantly higher when utilizing SAG compared to 1,2-DOG, validating its role as an arachidonoyl-specific metabolic regulator.

References

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Validation

A Senior Application Scientist's Guide to the Validation of (S)-Glycerol 1,2-dioleate Isomer Purity using NMR Spectroscopy

In the realm of pharmaceutical development and materials science, the precise characterization of excipients is not merely a matter of regulatory compliance but a fundamental cornerstone of product safety and efficacy.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and materials science, the precise characterization of excipients is not merely a matter of regulatory compliance but a fundamental cornerstone of product safety and efficacy.[1][2][3] (S)-Glycerol 1,2-dioleate, a chiral diacylglycerol, serves as a critical component in various formulations. Its isomeric purity is paramount, as the presence of its regioisomer, 1,3-dioleoyl-rac-glycerol, or its enantiomer, (R)-Glycerol 1,2-dioleate, can significantly alter the physicochemical properties and biological performance of the final product.[4][5][6] This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the isomeric purity of (S)-Glycerol 1,2-dioleate, with a primary focus on the robust and elegant solution offered by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Isomeric Purity

Diacylglycerols (DAGs) are pivotal intermediates in lipid metabolism and cellular signaling.[7][8] In pharmaceutical formulations, the specific stereochemistry of an excipient like (S)-Glycerol 1,2-dioleate can influence drug solubility, bioavailability, and stability. The Food and Drug Administration (FDA) mandates rigorous characterization of excipients, particularly for novel formulations or when used in parenteral, ophthalmic, or otic drug products.[4][9] Therefore, a validated, quantitative method to determine isomeric purity is a non-negotiable aspect of quality control.

NMR Spectroscopy: A First-Principles Approach to Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the structural elucidation and quantification of molecular isomers.[10] Its ability to probe the precise chemical environment of each atom in a molecule provides a detailed fingerprint, allowing for the differentiation of even closely related structures like the 1,2- and 1,3-dioleate isomers.[11][12][13][14]

The Chemical Shift as a Diagnostic Tool

The key to distinguishing between 1,2- and 1,3-diacylglycerol isomers lies in the unique chemical shifts of the protons and carbons within the glycerol backbone.[12][15][16][17]

  • In the 1,2-isomer: The two acyl groups are attached to the sn-1 and sn-2 positions of the glycerol moiety. This results in a distinct electronic environment for the protons and carbons at each position.

  • In the 1,3-isomer: The acyl groups are on the sn-1 and sn-3 positions, creating a plane of symmetry through the sn-2 carbon. This symmetry leads to equivalent chemical shifts for the sn-1 and sn-3 positions.

This fundamental difference in molecular symmetry is readily observable in both ¹H and ¹³C NMR spectra.

Visualizing the Workflow: from Sample to Purity Assessment

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis sample Weigh (S)-Glycerol 1,2-dioleate sample dissolve Dissolve in deuterated solvent (e.g., CDCl3) sample->dissolve internal_std Add internal standard (optional, for qNMR) dissolve->internal_std load_sample Load sample into NMR spectrometer internal_std->load_sample Transfer to NMR tube acquire_1H Acquire ¹H NMR spectrum load_sample->acquire_1H acquire_13C Acquire ¹³C NMR spectrum load_sample->acquire_13C process_spectra Process spectra (phasing, baseline correction) acquire_1H->process_spectra acquire_13C->process_spectra identify_signals Identify characteristic signals for 1,2- and 1,3-isomers process_spectra->identify_signals integrate Integrate signals identify_signals->integrate calculate Calculate isomer ratio and purity integrate->calculate

Caption: Workflow for Isomer Purity Validation by NMR.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for the validation of (S)-Glycerol 1,2-dioleate isomer purity using both ¹H and ¹³C NMR.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the (S)-Glycerol 1,2-dioleate sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
  • For quantitative analysis (qNMR), add a known amount of a suitable internal standard that has signals that do not overlap with the analyte signals.

2. NMR Data Acquisition:

  • Transfer the solution to a standard 5 mm NMR tube.
  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Higher field strengths will provide better signal dispersion.[12]
  • Acquire a proton-decoupled ¹³C NMR spectrum. The use of an inverse-gated decoupling pulse sequence is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[18]

3. Spectral Analysis and Quantification:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • ¹H NMR:
  • Identify the signals corresponding to the glycerol backbone protons. For the 1,2-isomer, the proton on the C-2 carbon typically appears around 5.2 ppm.[12] The protons on C-1 and C-3 will have distinct signals in the 4.0-4.5 ppm range.[12]
  • The 1,3-isomer will show a different splitting pattern and chemical shifts in this region due to its symmetry.
  • Integrate the characteristic signals for both the 1,2- and 1,3-isomers. The ratio of the integrals will provide the relative amounts of each isomer.
  • ¹³C NMR:
  • Identify the signals for the glycerol backbone carbons. The chemical shifts for the carbons in the 1,2- and 1,3-isomers will be different.[13][14] The wider chemical shift range of ¹³C NMR often provides better resolution and less signal overlap compared to ¹H NMR.[19][20][21]
  • Integrate the well-resolved signals corresponding to each isomer. The ratio of these integrals gives the isomeric purity.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, other analytical techniques can also be employed for isomer analysis. A comparative overview is essential for selecting the most appropriate method for a given application.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Differentiates isomers based on the distinct chemical environments of their nuclei.Separates isomers based on their differential interactions with a stationary phase.Distinguishes isomers based on their mass-to-charge ratio and fragmentation patterns.
Sample Prep Simple dissolution in a deuterated solvent.Can require derivatization to enhance separation or detection.[8][22][23]Often coupled with a separation technique like HPLC or GC; may require derivatization.[7][22]
Resolution Excellent for structural isomers. Chiral shift reagents or derivatization may be needed for enantiomers.[24][25]Can achieve good separation of regio- and enantiomers, especially with chiral columns.[26][27]Can differentiate regioisomers based on fragmentation, but enantiomers are typically indistinguishable without chiral chromatography.[28][29][30][31][32]
Quantification Inherently quantitative, especially with an internal standard (qNMR).Requires calibration with standards for accurate quantification.Can be quantitative but is often more complex due to variations in ionization efficiency.
Speed Relatively fast acquisition times (minutes to hours).Analysis times can be longer, depending on the separation method.[29]Rapid analysis, especially with direct infusion techniques.
Cost High initial instrument cost, but lower running costs.Moderate instrument cost.High instrument cost, particularly for high-resolution instruments.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.

Visualizing the Decision Matrix: Choosing the Right Tool

G cluster_considerations Key Considerations cluster_methods Recommended Method start Need to determine isomer purity of (S)-Glycerol 1,2-dioleate quant Quantitative or Qualitative? start->quant enant Need to resolve enantiomers? quant->enant Quantitative lcms LC-MS quant->lcms Qualitative sample_vol Sample amount limited? enant->sample_vol No hplc Chiral HPLC enant->hplc Yes nmr NMR Spectroscopy sample_vol->nmr No sample_vol->hplc Yes

Caption: Decision matrix for selecting an analytical method.

Conclusion: The Authoritative Power of NMR

For the validation of (S)-Glycerol 1,2-dioleate isomer purity, NMR spectroscopy offers a unique combination of structural detail, quantitative accuracy, and methodological simplicity. While techniques like HPLC and MS have their merits, particularly in specific applications such as high-throughput screening or when dealing with complex matrices, NMR provides a more direct and unambiguous assessment of isomeric composition. Its non-destructive nature also allows for the preservation of valuable samples for further analysis. By following a well-defined and validated NMR protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical excipient, thereby safeguarding the integrity of their final products.

References

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  • Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PMC. (n.d.). Available at: [Link]

  • High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. SpringerLink. (2011). Available at: [Link]

  • HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. ACS Publications. (2006). Available at: [Link]

  • Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. ACS Publications. (2009). Available at: [Link]

  • Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. ResearchGate. (n.d.). Available at: [Link]

  • Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. (2005). Available at: [Link]

  • An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1H NMR spectroscopy. PMC. (2021). Available at: [Link]

  • Regiospecific Analysis of Triacylglycerols by Ultrahigh-Performance-Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ACS Publications. (2019). Available at: [Link]

  • How to Approach Excipient Qualification with the FDA. Premier Research. (2022). Available at: [Link]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. ACS Publications. (2007). Available at: [Link]

  • Quantification of Diacylglycerol by Mass Spectrometry. ResearchGate. (n.d.). Available at: [Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers. (2022). Available at: [Link]

  • Do Excipients Matter to Clinical Pharmacology and Therapeutics? American Society for Clinical Pharmacology & Therapeutics. (2017). Available at: [Link]

  • Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. UTUPub. (2023). Available at: [Link]

  • 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. MDPI. (2023). Available at: [Link]

  • Analysis of marine dietary supplements using NMR spectroscopy. ResearchGate. (2015). Available at: [Link]

  • Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. ScienceDirect. (2024). Available at: [Link]

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  • Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Semantic Scholar. (2022). Available at: [Link]

  • 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. PubMed. (2023). Available at: [Link]

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  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. (n.d.). Available at: [Link]

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Comparative

Functional Differences Between (S)-Glycerol 1,2-dioleate and 1,3-dioleoyl-glycerol in Cell Signaling

As lipid signaling research and targeted drug development advance, the stereochemistry and regiochemistry of secondary messengers have proven to be as critical as their primary chemical formulas. Diacylglycerols (DAGs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid signaling research and targeted drug development advance, the stereochemistry and regiochemistry of secondary messengers have proven to be as critical as their primary chemical formulas. Diacylglycerols (DAGs) are central to these pathways, primarily through their regulation of Protein Kinase C (PKC).

This guide provides an objective, data-driven comparison between the physiological enantiomer (S)-Glycerol 1,2-dioleate (commonly referred to as 1,2-dioleoyl-sn-glycerol or 1,2-DOG) and its structural isomer 1,3-dioleoyl-glycerol (1,3-DOG). By dissecting their mechanistic divergence, we provide researchers with the causal reasoning necessary to select the correct isomer for assay development, target validation, and negative control design.

Mechanistic Divergence in Cell Signaling

The functional disparity between 1,2-DOG and 1,3-DOG stems entirely from their spatial configuration, which dictates their ability to dock into specialized lipid-binding domains and act as enzymatic substrates.

Protein Kinase C (PKC) Activation

1,2-DOG is a biologically active analog of endogenous DAG. It acts as a potent, direct activator of conventional and novel PKC isoforms by binding to their C1 domains 1[1]. The sn-1,2 stereochemistry allows the lipid to perfectly coordinate with the C1 domain's hydrophilic cleft while remaining anchored in the membrane, triggering the conformational change required to expel the autoinhibitory pseudosubstrate sequence from the kinase's active site.

Conversely, 1,3-DOG features a symmetrical sn-1,3 configuration. This structural variance introduces severe steric hindrance at the C1 domain interface. Consequently, 1,3-DOG is non-physiological and induces only minimal PKC activation—approximately 30% activation even at highly saturated concentrations of 50 µM 2[2]. Because of this, 1,3-DOG is highly valuable as a negative control to prove that observed cellular phenotypes are driven by specific PKC signaling rather than non-specific membrane fluidization.

Metabolic Fate: Diacylglycerol Kinase (DGK)

The signaling lifespan of DAG is tightly regulated by Diacylglycerol Kinase (DGK), which phosphorylates DAG to yield phosphatidic acid (PA), effectively terminating the PKC signal3[3]. DGK is highly stereoselective; it rapidly processes 1,2-DOG but poorly recognizes 1,3-DOG. This makes 1,3-DOG metabolically inert to DGK, allowing researchers to isolate lipase-driven catabolic pathways without the confounding variable of rapid PA conversion.

Signaling cluster_12 Physiological Pathway (1,2-DOG) cluster_13 Non-Physiological Pathway (1,3-DOG) DOG12 1,2-Dioleoyl-sn-glycerol PKC12 PKC C1 Domain Docking (High Affinity) DOG12->PKC12 Effect12 Robust Kinase Activation (100% Efficacy) PKC12->Effect12 DOG13 1,3-Dioleoyl-glycerol PKC13 Steric Hindrance at C1 Domain DOG13->PKC13 Effect13 Minimal Activation (~30% at 50 µM) PKC13->Effect13

Fig 1: Differential PKC activation pathways comparing physiological 1,2-DOG against 1,3-DOG.

Quantitative Comparison

To facilitate experimental design, the structural and functional parameters of both isomers are summarized below.

Feature(S)-Glycerol 1,2-dioleate (1,2-DOG)1,3-dioleoyl-glycerol (1,3-DOG)
Common Synonyms 1,2-Dioleoyl-sn-glycerol, 1,2-Diolein1,3-Diolein
CAS Number 24529-88-22465-32-9
Stereochemistry sn-1,2 configuration (Physiological)sn-1,3 configuration (Symmetrical)
PKC Activation Efficacy High (Primary endogenous analog)Weak (~30% activation at 50 µM)
DGK Substrate Viability Excellent (Rapidly converted to PA)Poor (Sterically hindered for DGK)
Primary Research Utility Potent PKC activator in vitro/in vivoNegative control for stereospecificity

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols have been engineered as self-validating systems. They incorporate internal controls and explain the causality behind critical biochemical steps.

Protocol A: In Vitro PKC Isozyme Activation Assay

Objective: To quantitatively compare the specific activation of PKC by 1,2-DOG versus 1,3-DOG.

Causality & Design: DAGs are highly hydrophobic. To present them to the PKC C1 domain in a physiologically relevant manner, they must be incorporated into mixed micelles using Triton X-100 and Phosphatidylserine (PS) 4[4]. This mimics plasma membrane curvature and provides the necessary PS co-factor.

Self-Validating Controls:

  • Positive Control: PMA (Phorbol 12-myristate 13-acetate) to confirm baseline kinase viability.

  • Negative Control: Micelles containing only PS and Triton X-100 (no DAG) to establish basal kinase activity.

  • Specificity Control: 1,3-DOG acts as the stereoisomer negative control to prove that activation by 1,2-DOG is stereospecific.

Methodology:

  • Lipid Vesicle Preparation: Mix 15 mol% PS and 5 mol% of either 1,2-DOG or 1,3-DOG in a chloroform/methanol solution 4[4].

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a uniform thin lipid film5[5].

  • Micelle Formation: Resuspend the lipid film in a buffer containing 0.1% Triton X-100 and 10 mM Tris-HCl. Sonicate until the solution is clear, indicating successful mixed micelle formation 4[4].

  • Kinase Reaction: In a 12.5 µL reaction volume, combine 24 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.2 mM CaCl2, 56 µg/mL myelin basic protein (MBP) substrate, and 0.05 µg of purified PKC 5[5].

  • Initiation: Add [γ-32P] ATP to initiate the reaction and incubate at 30°C for 10 minutes.

  • Termination & Readout: Spot the reaction onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unreacted ATP, and measure 32P incorporation via liquid scintillation counting 5[5].

AssayWorkflow Micelle 1. Micelle Prep (Triton X-100 + PS) Dosing 2. Isomer Dosing (1,2-DOG vs 1,3-DOG) Micelle->Dosing Reaction 3. Kinase Reaction (+ PKC & [γ-32P] ATP) Dosing->Reaction Readout 4. Scintillation (Measure 32P) Reaction->Readout

Fig 2: Self-validating in vitro kinase assay workflow for comparing DAG isomer efficacies.

Protocol B: Diacylglycerol Kinase (DGK) Substrate Specificity Assay

Objective: To evaluate the metabolic processing of DAG isomers by DGK.

Causality & Design: Direct measurement of the DGK product (phosphatidic acid, PA) is analytically challenging. This assay utilizes a coupled enzymatic system: a lipase hydrolyzes the generated PA to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide. The H2O2 reacts with a fluorometric probe, providing a highly sensitive, non-isotopic readout 3[3].

Self-Validating Controls:

  • Positive Control: Recombinant DAGK with 1,2-DOG substrate to confirm assay functionality 3[3].

  • Negative Control: Omission of ATP in the kinase buffer to rule out background lipase or auto-oxidation activity.

Methodology:

  • Substrate Preparation: Prepare 10 mM stock solutions of 1,2-DOG and 1,3-DOG 3[3].

  • Kinase Reaction: In a 96-well plate, combine 20 µL of DAG substrate, 10 µL of Kinase Buffer (containing ATP), and 10 µL of the DGK sample. Incubate at 37°C for 30 minutes 3[3].

  • Coupled Hydrolysis: Add 40 µL of Lipase Solution to each well to hydrolyze the newly formed PA. Incubate at 37°C for 30 minutes 3[3].

  • Fluorometric Detection: Add the glycerol-3-phosphate oxidase and fluorometric probe mixture. Measure fluorescence at Ex. 530-560 nm / Em. 585-595 nm3[3].

References

  • DAG Kinase Activity Assay Kit . Cell Biolabs. [Link]

  • Diacylglycerol directly stimulates the insulin receptor tyrosine kinase . Newton Lab (UCSD). [Link]

  • Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species . NIH PMC.[Link]

Sources

Validation

A Researcher's Guide to (S)-Glycerol 1,2-dioleate: A Comparative Analysis of Synthetic vs. Naturally Derived Sources for Lipidomic Profiling

This guide provides an in-depth technical comparison between synthetic and naturally derived (S)-Glycerol 1,2-dioleate (1,2-dioleoyl-sn-glycerol), a pivotal diacylglycerol (DAG) in lipidomics research and cellular signal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between synthetic and naturally derived (S)-Glycerol 1,2-dioleate (1,2-dioleoyl-sn-glycerol), a pivotal diacylglycerol (DAG) in lipidomics research and cellular signaling. We will explore the fundamental differences originating from their sources, the consequential impact on their purity and composition, and the critical implications for their application in high-sensitivity analytical techniques like mass spectrometry. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed selection based on experimental goals and the demand for scientific rigor.

Introduction: The Significance of (S)-Glycerol 1,2-dioleate in Biological Systems

(S)-Glycerol 1,2-dioleate is a specific stereoisomer of diacylglycerol, a class of glycerolipids that play a central role as metabolic intermediates and crucial second messengers in cellular signaling pathways.[1][2] Generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAG activates key enzymes like Protein Kinase C (PKC), influencing a myriad of cellular processes including proliferation, differentiation, and apoptosis.

Given its biological importance, the accurate identification and quantification of specific DAG species like (S)-Glycerol 1,2-dioleate are paramount in lipidomic studies aiming to understand disease states such as cancer, metabolic disorders, and neurodegenerative diseases.[3][4] This necessitates the use of well-characterized standards, bringing the choice between synthetic and naturally derived sources to the forefront of experimental design.

Fundamental Differences: Source, Purity, and Composition

The primary distinction between synthetic and natural (S)-Glycerol 1,2-dioleate lies in their origin, which dictates their ultimate purity, composition, and consistency.[5]

  • Naturally Derived (S)-Glycerol 1,2-dioleate: This form is typically extracted from botanical oils, such as olive or soybean oil, where it exists within a complex matrix of other lipids.[5][6] The isolation process involves hydrolysis of triglycerides followed by purification steps. However, these natural sources are inherently heterogeneous.[7] They contain a mixture of various diacylglycerol species with different fatty acid chains, as well as positional isomers (e.g., 1,3-dioleate) and other lipid classes like monoacylglycerols and triacylglycerols.[8][9] This compositional variability can differ from batch to batch depending on the natural source and the extraction methods employed.[7]

  • Synthetic (S)-Glycerol 1,2-dioleate: This form is produced through controlled, multi-step chemical or enzymatic synthesis.[10] The process allows for the precise attachment of two oleic acid chains to a glycerol backbone with a defined stereochemistry ((S)- or sn-1,2).[11] This results in a product of high purity with a well-defined molecular structure.[5][8] Synthetic production ensures exceptional batch-to-batch consistency, a critical requirement for reproducible scientific research and pharmaceutical applications.[7][8] While some methods may use natural precursors like glycerol, the subsequent purification and acylation steps yield a highly defined final product.[12]

The following diagram illustrates the conceptual difference in composition between the two sources.

cluster_0 Naturally Derived Source cluster_1 Synthetic Source N1 (S)-Glycerol 1,2-dioleate N2 Other DAGs (e.g., 18:0/18:1) N3 Positional Isomers (1,3-dioleate) N4 Monoacylglycerols N5 Triacylglycerols N6 Other Lipid Species S1 (S)-Glycerol 1,2-dioleate (>99% Purity)

Caption: Compositional overview of natural vs. synthetic sources.

Comparative Analysis: Key Performance Metrics

The choice between synthetic and natural (S)-Glycerol 1,2-dioleate significantly impacts experimental outcomes. The following table summarizes the key differentiators.

FeatureSynthetic (S)-Glycerol 1,2-dioleateNaturally Derived (S)-Glycerol 1,2-dioleate
Purity & Consistency High purity (>99%), excellent batch-to-batch consistency.[7][8]Variable purity, composition can fluctuate between batches.[5][7]
Isomeric Purity High stereochemical and positional purity (sn-1,2).Contains a mixture of positional isomers (1,2- and 1,3-) and potentially other stereoisomers.[9]
Potential Contaminants Minimal; primarily trace amounts of reagents from synthesis.Complex mixture of other lipids, fatty acids, and compounds from the source material.[6][8]
Cost & Scalability Generally higher cost due to multi-step synthesis.Often more cost-effective for large-scale, non-analytical applications.[8]
Performance in Lipidomics Ideal as an internal or external standard for accurate quantification and identification.[13]Unreliable as a standard; potential for isobaric interference and analytical artifacts.[8][13]
The Critical Role in Lipidomic Profiling via Mass Spectrometry

Lipidomics aims to identify and quantify the thousands of lipid species in a biological system, a task heavily reliant on high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC).[13][14] In this context, the use of high-purity standards is not just recommended—it is essential for generating trustworthy and reproducible data.

Synthetic (S)-Glycerol 1,2-dioleate as the Gold Standard: The high purity and defined structure of synthetic (S)-Glycerol 1,2-dioleate make it the unequivocal choice for an analytical standard.[8] In an LC-MS/MS workflow, it provides a single, sharp chromatographic peak with a specific mass-to-charge ratio (m/z) and a predictable fragmentation pattern. This allows for:

  • Accurate Quantification: It serves as a reliable internal standard to correct for variations in sample extraction and instrument response, enabling precise quantification of endogenous DAGs.[2]

  • Unambiguous Identification: Its known retention time and fragmentation spectrum confirm the identity of the target analyte in a complex biological matrix, helping to resolve ambiguities from isobaric species (molecules with the same mass but different structures).[13]

Challenges with Naturally Derived Material: Using a naturally derived product as a standard introduces significant analytical challenges. The inherent mixture of different lipid species results in multiple chromatographic peaks or a broad, unresolved peak.[8] This can lead to:

  • Inaccurate Quantification: It is impossible to assign the signal from a heterogeneous mixture to a single component, making accurate quantification unreliable.

  • Misidentification: Co-eluting lipids with similar masses can interfere with the target signal, leading to false positives or an overestimation of the analyte's concentration.

  • Poor Reproducibility: Batch-to-batch variability makes it impossible to create consistent calibration curves for longitudinal or multi-site studies.[7]

Experimental Protocol: Comparative Purity Analysis by LC-MS/MS

To empirically validate the differences in purity, the following protocol provides a robust method for comparing synthetic and naturally derived (S)-Glycerol 1,2-dioleate. This protocol is designed as a self-validating system, where the high resolution of the mass spectrometer confirms both identity and purity.

Objective: To assess and compare the purity and compositional profile of synthetic and naturally derived (S)-Glycerol 1,2-dioleate samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of each sample (synthetic and natural) in 1 mL of a suitable solvent mixture (e.g., chloroform:methanol, 1:1 v/v) to create 1 mg/mL stock solutions.

    • Prepare working solutions by diluting the stock solutions to 10 µg/mL in methanol:isopropanol (1:1 v/v).

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[14]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from ~30% B to 100% B over 15-20 minutes to resolve lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan MS and data-dependent MS/MS (ddMS2).

    • Scan Range: m/z 150-1000.

    • Expected Ion: Look for the ammonium adduct [M+NH4]+ for (S)-Glycerol 1,2-dioleate at an expected m/z of approximately 638.58.

  • Data Analysis:

    • Compare the total ion chromatograms (TICs) of the synthetic and natural samples. The synthetic sample should exhibit a single major peak at the expected retention time. The natural sample may show multiple peaks or a broad peak.

    • Extract the ion chromatogram for the expected m/z.

    • Analyze the mass spectrum of the major peak(s). For the synthetic sample, the spectrum should be clean with the dominant expected ion. For the natural sample, analyze the spectra of all major peaks to identify other co-eluting lipid species.

    • Examine the MS/MS fragmentation data to confirm the identity of the diacylglycerol structure.

The workflow for this comparative analysis is visualized below.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation P1 Synthetic Sample (10 µg/mL) A1 HPLC/UPLC Separation (C18 Reversed-Phase) P1->A1 P2 Natural Sample (10 µg/mL) P2->A1 A2 ESI-MS Detection (Positive Mode) A1->A2 A3 Data-Dependent MS/MS A2->A3 D1 Compare Chromatograms (Purity Assessment) A3->D1 D2 Analyze Mass Spectra (Impurity Identification) A3->D2 D3 Confirm Structure (Fragmentation Analysis) A3->D3

Caption: Experimental workflow for comparative analysis.

Authoritative Context: The Diacylglycerol Signaling Pathway

To fully appreciate the importance of using a precise molecular tool, it is crucial to understand the biological context. (S)-Glycerol 1,2-dioleate is a key node in a fundamental signaling pathway.

Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG (S)-Glycerol 1,2-dioleate (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Proliferation) PKC->CellularResponse Phosphorylates Substrates

Caption: The canonical diacylglycerol (DAG) signaling pathway.

This pathway highlights how a specific lipid molecule, DAG, acts as a critical switch. Studying this pathway requires tools that can precisely mimic or measure this molecule without introducing confounding variables from impurities.

Conclusion and Recommendations

The choice between synthetic and naturally derived (S)-Glycerol 1,2-dioleate is a critical decision that directly impacts the validity and reproducibility of lipidomic research.

  • For quantitative lipidomics, use as an analytical standard, and studies of specific molecular interactions, synthetic (S)-Glycerol 1,2-dioleate is the only appropriate choice. Its high purity, defined structure, and batch-to-batch consistency are essential for generating accurate, reliable, and reproducible data.[7][8]

  • Naturally derived (S)-Glycerol 1,2-dioleate should be avoided for quantitative applications. Its inherent heterogeneity and compositional variability make it unsuitable as an analytical standard.[5][13] Its use may be considered only in specific, non-analytical contexts where a complex, undefined lipid mixture is explicitly required, or for large-scale industrial applications where cost is the primary driver and precise composition is not critical.[15]

By selecting the appropriate high-purity synthetic standard, researchers can ensure the integrity of their data and contribute to the advancement of our understanding of lipid biology and its role in health and disease.

References

  • Benchchem. A Comparative Analysis of Synthetic Versus Natural 1-Palmitoyl-sn-glycero-3-phosphocholine for Research and Pharmaceutical Appli. Benchchem.
  • Avanti Polar Lipids. What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids?. Avanti Polar Lipids.
  • Benchchem. A Comparative Analysis of Natural vs. Synthetic C10-12 Triglycerides. Benchchem.
  • Ingredient Sourcing Solutions. What's the risk? Synthetic vs natural chemical ingredients. Ingredient Sourcing Solutions. Published May 05 2025.
  • Lipoid. Natural versus synthetic phospholipids. Lipoid.
  • Valadon P, Egron MJ, Samama JP. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Chem Phys Lipids. 1995;77(2):131-137.
  • PubChem. 1,2-Dioleoyl-Sn-Glycerol. PubChem.
  • AOCS Lipid Library. Lipidomic Analysis of Glycerolipids. AOCS Lipid Library. Published July 23 2019.
  • MDPI. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. MDPI. Published March 28 2022.
  • Royal Society of Chemistry. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources. Chemical Science.
  • UND School of Medicine & Health Sciences. Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences.
  • Dennis EA, Deems RA, Harkewicz R, et al. Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids. PMC.
  • King's College London. Lipid profiling and lipidomics. OpeN-Global.
  • PubMed. Lipidomic profiling in patients with familial hypercholesterolemia: Abnormalities in glycerolipids and oxysterols. PubMed. Published August 27 2024.
  • Roy, M. C., et al. "Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering." Soft Matter, 2023, DOI:10.1039/D3SM01067H.
  • van Hoogevest P, Wendel A. The use of natural and synthetic phospholipids as pharmaceutical excipients. Eur J Lipid Sci Technol. 2014;116(9):1088-1107.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the PKC Isoform Specificity of (S)-Glycerol 1,2-dioleate In Vitro

Abstract: The Protein Kinase C (PKC) family, a group of pivotal serine/threonine kinases, presents a significant challenge for targeted therapeutic and research applications due to the functional diversity and overlappin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Protein Kinase C (PKC) family, a group of pivotal serine/threonine kinases, presents a significant challenge for targeted therapeutic and research applications due to the functional diversity and overlapping substrate specificities of its isoforms. While (S)-Glycerol 1,2-dioleate (1,2-sn-dioleoylglycerol, or DOG) is widely used as a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG) to activate PKC, its precise isoform specificity is often assumed rather than empirically validated.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rigorously evaluating the in vitro isoform specificity of DOG. We will dissect the mechanistic nuances of PKC activation, compare DOG with other common activators, and provide detailed, self-validating experimental protocols to build a robust specificity profile, ensuring the scientific integrity of your findings.

Section 1: The Intricate World of PKC and the Imperative of Isoform Specificity

The PKC family comprises at least 10 isoforms, which are subdivided into three classes based on their structure and cofactor requirements for activation.[3][4] Understanding these classes is fundamental to designing and interpreting any validation study.

  • Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ. Their activation is dependent on both Ca²+ and DAG.[4][5]

  • Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ. These require DAG for activation but are independent of Ca²+.[4][5]

  • Atypical PKCs (aPKCs): Isoforms ζ and ι/λ. Their activity is independent of both Ca²+ and DAG.[4][5]

The Activator's Dilemma: Promiscuity and Fleeting Effects

The choice of activator is a critical experimental parameter. While potent, tumor-promoting phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are staples in PKC research, they are notoriously non-specific, activating not only most PKC isoforms but also other C1 domain-containing proteins like chimaerins and RasGRPs.[8] Furthermore, their metabolic stability leads to prolonged, non-physiological activation and eventual down-regulation of PKC isoforms.[6]

DOG, being structurally analogous to the endogenous activator, offers a more physiological mode of activation. Its effects are typically more transient because it is readily metabolized by cellular diacylglycerol kinases.[6] This makes it a valuable tool, but also underscores the need to verify which of the DAG-responsive isoforms it preferentially targets in a given system.

Section 2: A Comparative Analysis of Common PKC Activators

To rationally design a validation experiment, it is essential to understand how DOG compares to other available tools. The choice between these compounds depends entirely on the experimental goal.

ActivatorChemical ClassPKC Isoforms ActivatedMetabolic StabilityKey Experimental Considerations
(S)-Glycerol 1,2-dioleate (DOG) Diacylglycerol (DAG) AnalogConventional (Ca²⁺ dependent) & NovelLow (rapidly metabolized)Mimics physiological, transient signaling. Requires careful dose-response and time-course analysis.[1][6]
Phorbol Esters (PMA, PDBu) DiterpeneConventional & NovelHigh (not readily metabolized)Potent, sustained activation. Risk of non-specific effects and PKC down-regulation.[6][8] Useful as a positive control for maximal activation.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol (DAG) AnalogConventional & NovelModerateCell-permeable analog often used in cellular studies.[1]
sn-1,2-Dioctanoylglycerol (DiC8) Diacylglycerol (DAG) AnalogConventional & NovelModerateA shorter-chain, cell-permeable DAG analog. Some evidence suggests reduced potency for PKCα.[9][10]

This comparison highlights that no single activator is perfect. DOG's strength lies in its physiological relevance, but this must be paired with rigorous validation of its isoform engagement profile.

Section 3: A Multi-Tiered Framework for In Vitro Validation

A credible specificity profile cannot be built from a single experiment. We advocate for a two-tiered approach that moves from the isolated enzyme to a more complex cellular environment. This strategy ensures that observations are robust and physiologically relevant.

G cluster_0 Start Define Question: What is the isoform specificity of DOG? Tier1 Tier 1: In Vitro Kinase Assay (Purified Components) Start->Tier1 Biochemical Validation Tier2 Tier 2: Cellular Assays (Intact Cells) Tier1->Tier2 Confirm in a Biological Context Analysis Synthesize Data & Build Specificity Profile Tier2->Analysis Conclusion Validated Understanding of DOG Activity Analysis->Conclusion

Caption: A two-tiered workflow for validating PKC activator specificity.

Section 4: Tier 1 - Direct Enzyme Activation via In Vitro Kinase Assays

The most direct way to assess isoform specificity is to measure the activation of individual, purified PKC isoforms in a controlled, cell-free system. This approach eliminates confounding variables from cellular signaling networks.

Causality Behind Experimental Choices:

  • Why Purified Isoforms? Using commercially available, highly purified recombinant PKC isoforms (e.g., PKCα, βI, δ, ε, ζ) is non-negotiable. This is the only way to isolate the direct effect of DOG on each enzyme without cross-talk.

  • Why Specific Co-factors? The reaction buffer must be tailored to the isoform class. Assays for cPKCs (α, βI, γ) must include both phosphatidylserine (PS) and an appropriate concentration of free Ca²⁺. For nPKCs (δ, ε), PS is required but Ca²⁺ is omitted (often by including a chelator like EGTA).[11] aPKCs (ζ) serve as an essential negative control, as they should not be activated by DOG.[5]

  • Why a Dose-Response Curve? A single concentration is insufficient. A full dose-response curve for DOG against each isoform is required to determine the half-maximal effective concentration (EC₅₀). Comparing EC₅₀ values is the quantitative basis for determining specificity.

Detailed Protocol: In Vitro PKC Isoform Kinase Assay

This protocol is adapted from standard radiometric and fluorescence-based kinase assays.[11][12][13][14]

1. Reagent Preparation:

  • Kinase Buffer (cPKC): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂.
  • Kinase Buffer (nPKC): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA.
  • Lipid Vesicles: Prepare sonicated vesicles containing phosphatidylserine (PS) and DOG at various molar percentages in the appropriate kinase buffer. A common PS concentration is 100 µg/mL.
  • ATP Mix: Prepare a solution of cold ATP with a known specific activity of [γ-³²P]-ATP (for radiometric assay) in kinase buffer. A final concentration of 100 µM ATP is typical.
  • Substrate: Use a generic PKC substrate peptide (e.g., Myelin Basic Protein or a specific fluorescent peptide).[11]
  • Enzymes: Dilute purified recombinant PKC isoforms (α, βI, δ, ε, ζ) to a working concentration in an appropriate stabilization buffer.[12]

2. Assay Procedure (96-well plate format): a. To each well, add 10 µL of the appropriate lipid vesicle solution containing varying concentrations of DOG (or vehicle/PMA controls). b. Add 20 µL of the substrate and ATP mix. c. Initiate the reaction by adding 20 µL of the diluted PKC isoform. d. Incubate the plate at 30°C for 15-30 minutes. Ensure the reaction is within the linear range. e. Stop the reaction by adding 25 µL of 75 mM phosphoric acid (for radiometric assay) or an appropriate kinase inhibitor/EDTA solution (for fluorescence assay).[12][13]

3. Detection:

  • Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.[13]
  • Fluorescence: Read the plate on a fluorescence plate reader according to the specific assay kit's instructions (e.g., fluorescence polarization or time-resolved fluorescence).[12][14]

4. Data Analysis & Expected Outcome: a. Convert raw data (CPM or fluorescence units) to kinase activity (e.g., pmol/min/µg). b. Plot kinase activity against the log of DOG concentration for each isoform. c. Fit the data using a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and maximal activation (Eₘₐₓ) for each isoform.

Sample Data Presentation
PKC IsoformActivatorEC₅₀ (nM)Relative Potency (vs. PKCδ)
PKCα (cPKC) DOG1500.33x
PKCβI (cPKC) DOG1200.42x
PKCδ (nPKC) DOG501.0x
PKCε (nPKC) DOG8000.06x
PKCζ (aPKC) DOG>10,000No Activation
PKCδ (nPKC) PMA51.0x

This is hypothetical data for illustrative purposes. The results would suggest that in this cell-free system, DOG is most potent towards PKCδ, with moderate activity towards cPKCs and significantly lower activity towards PKCε.

Section 5: Tier 2 - Validation in a Cellular Context

While informative, in vitro assays lack the complexity of a living cell. Cellular validation is essential to confirm that DOG engages its targets in a physiological environment.

Method 1: PKC Translocation Assay

Principle: Upon activation by DAG at a membrane, cPKCs and nPKCs translocate from the cytosol to specific cellular compartments (e.g., plasma membrane, Golgi, perinuclear region).[15] This event is a hallmark of activation and can be visualized or biochemically quantified.

G cluster_0 Inactive State cluster_1 Active State PKC_cyto PKC (Cytosol) PKC_mem PKC (Membrane) PKC_cyto->PKC_mem Translocation DOG DOG Treatment Membrane Cell Membrane (DAG accumulation) DOG->Membrane Increases Membrane->PKC_cyto

Sources

Validation

(S)-Glycerol 1,2-dioleate vs cell-permeable diacylglycerol analogs in membrane binding assays

The selection of a diacylglycerol (DAG) analog is a critical decision in the design of membrane binding and kinase activation assays. DAG is a fundamental lipid second messenger that recruits proteins containing C1 domai...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of a diacylglycerol (DAG) analog is a critical decision in the design of membrane binding and kinase activation assays. DAG is a fundamental lipid second messenger that recruits proteins containing C1 domains—such as Protein Kinase C (PKC) isoforms and chimaerin Rac-GAPs—to cellular membranes, triggering conformational changes and full enzymatic activation[1][2].

As a Senior Application Scientist, I frequently observe experimental artifacts arising from a mismatch between the biophysical properties of the chosen DAG analog and the assay environment. This guide provides an authoritative, mechanistic comparison between the physiological long-chain DAG, (S)-Glycerol 1,2-dioleate (1,2-DOG) , and synthetic cell-permeable analogs, specifically 1,2-dioctanoyl-sn-glycerol (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (OAG) .

Structural and Biophysical Causality

The performance of a DAG analog is dictated by its acyl chain composition, which governs its hydrophobicity, membrane partitioning, and metabolic fate.

  • (S)-Glycerol 1,2-dioleate (1,2-DOG): This molecule features two long, monounsaturated oleoyl chains (C18:1). It is highly lipophilic and strictly restricted to the hydrophobic core of the lipid bilayer[3]. Because it cannot spontaneously exchange through aqueous phases, 1,2-DOG provides an exact physiological mimic of endogenous DAG but requires in vitro reconstitution (e.g., liposomes or supported lipid bilayers)[1].

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG) & 1,2-Dioctanoyl-sn-glycerol (DiC8): These synthetic analogs were designed to bypass the delivery limitations of 1,2-DOG. OAG possesses an asymmetric structure (C18:1 at sn-1, C2:0 at sn-2), which reduces overall hydrophobicity while retaining the biological recognition motif for the C1 domain[4]. DiC8 utilizes two short symmetric octanoyl chains (C8:0). Both compounds are amphiphilic enough to be added directly to aqueous cell culture media, rapidly partitioning into the plasma membrane to trigger intracellular signaling[5][6].

PKC_Pathway Ca Cytosolic Ca²⁺ Elevation C2 C2 Domain Membrane Docking Ca->C2 Binds C1 C1 Domain Anchoring C2->C1 Facilitates DAG DAG (1,2-DOG/DiC8) in Bilayer DAG->C1 Binds Cleft Active Fully Active PKC (Open Conformation) C1->Active Releases Pseudosubstrate

Fig 1. Synergistic activation of conventional PKC via Ca²⁺ and DAG membrane binding.

Quantitative Profiling & Assay Suitability

To select the correct analog, researchers must balance the need for physiological accuracy against experimental convenience. The table below summarizes the core parameters dictating analog behavior.

Parameter1,2-DOGOAGDiC8
Acyl Chain Structure C18:1 (sn-1), C18:1 (sn-2)C18:1 (sn-1), C2:0 (sn-2)C8:0 (sn-1), C8:0 (sn-2)
Aqueous Solubility Insoluble (Requires lipids/detergent)Moderate (Amphiphilic)Moderate (Amphiphilic)
Cell Permeability Impermeable (Exogenous addition)Highly PermeableHighly Permeable
Metabolic Stability High (in cell-free systems)Low (Rapidly metabolized)Low (~10 min window)
Primary Assay Utility In vitro SLBs, Liposome BindingTRPC Activation, Live-cellLive-cell Translocation

Self-Validating Experimental Workflows

A robust assay must contain internal controls to validate that the observed protein dynamics are driven by specific lipid-protein interactions, rather than artifacts like aqueous desorption or lipid metabolism.

Protocol A: In Vitro Supported Lipid Bilayer (SLB) Assay using 1,2-DOG

Causality: To measure the absolute binding affinity and residence time of a C1 domain, the DAG concentration in the membrane must remain thermodynamically constant. Cell-permeable DAGs can desorb into the aqueous buffer, altering the local molar ratio. 1,2-DOG remains stably integrated, ensuring equilibrium[1].

  • Lipid Mixing: Combine Phosphatidylcholine (PC), Phosphatidylserine (PS), and 1,2-DOG in a 75:20:5 molar ratio in chloroform.

  • Desiccation: Dry the mixture under a stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove trace solvent.

  • SUV Formation: Hydrate the lipid film in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Sonicate to clarity to form Small Unilamellar Vesicles (SUVs).

  • SLB Formation: Introduce SUVs to a plasma-cleaned glass coverslip in a microfluidic chamber. Allow 30 minutes for vesicle fusion and bilayer formation. Wash extensively with assay buffer.

  • Protein Introduction: Inject fluorescently tagged PKC in the presence of 10 μM Ca²⁺. Monitor membrane docking via Total Internal Reflection Fluorescence (TIRF) microscopy.

  • Self-Validating Step (EGTA Wash): Perfuse the chamber with buffer containing 1 mM EGTA (a Ca²⁺ chelator). This abolishes C2-domain binding. Because 1,2-DOG specifically anchors the C1 domain, the protein will exhibit a distinct, measurable delay in membrane dissociation compared to a DAG-free control membrane, validating specific C1-lipid engagement.

Protocol B: Live-Cell Translocation Assay using DiC8

Causality: 1,2-DOG cannot be used to stimulate intact cells via exogenous addition because it aggregates in aqueous media. DiC8 rapidly crosses the plasma membrane to activate PKC. However, DiC8 is rapidly phosphorylated by diacylglycerol kinase (DGK) into phosphatidic acid (PA), creating a narrow, transient activation window[7][8].

  • Cell Preparation: Seed cells (e.g., HeLa) on glass-bottom imaging dishes. Transfect with PKC-GFP 24 hours prior to the assay.

  • Baseline Imaging: Transfer cells to a physiological imaging buffer. Acquire baseline confocal images for 2 minutes to establish cytosolic localization.

  • Analog Addition: Add DiC8 (20 μg/mL) directly to the aqueous imaging buffer[5].

  • Kinetic Monitoring: Image every 15 seconds. Translocation to the plasma membrane will typically peak within 2 to 5 minutes.

  • Self-Validating Step (Metabolic Control): In a parallel sample, pre-incubate cells with 1 μM R59949 (a specific DGK inhibitor) for 15 minutes prior to DiC8 addition[8]. Without the inhibitor, PKC will reverse-translocate to the cytosol within 10-15 minutes due to DiC8 metabolism[7]. With the inhibitor, membrane association remains sustained. This validates that the transient signal is driven by specific lipid metabolism rather than photobleaching or generic lipotoxicity.

Workflow Start Select DAG Analog for Assay InVitro In Vitro Reconstitution (SLBs / Liposomes) Start->InVitro LiveCell Live-Cell Imaging (Intact Cells) Start->LiveCell DOG 1,2-DOG (C18:1) Strictly Hydrophobic InVitro->DOG Requires Detergent/Lipids Permeable DiC8 / OAG Amphiphilic & Permeable LiveCell->Permeable Aqueous Addition MetabStable Metabolically Stable Absolute Binding Kinetics DOG->MetabStable RapidMetab Rapid DGK Metabolism Transient Translocation (~10m) Permeable->RapidMetab

Fig 2. Decision matrix for selecting DAG analogs based on assay environment and metabolic stability.

References

  • Single-Molecule Studies Reveal a Hidden Key Step in the Activation Mechanism of Membrane-Bound Protein Kinase C-α - PMC. nih.gov.[Link]

  • Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC. nih.gov.[Link]

  • Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed. nih.gov. [Link]

  • Depression of Type I Diacylglycerol Kinases in Pancreatic ß-Cells From Male Mice Results in Impaired Insulin Secretion. oup.com.[Link]

  • Biochemical characterization of hyperactive β2-chimaerin mutants revealed an enhanced exposure of C1 and Rac-GAP domains - PMC. nih.gov.[Link]

  • Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation—A - Helda. helsinki.fi.[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Glycerol 1,2-dioleate

Navigating the landscape of laboratory research requires a foundational commitment to safety, which serves as the bedrock for innovation and discovery. As a Senior Application Scientist, my experience has consistently sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of laboratory research requires a foundational commitment to safety, which serves as the bedrock for innovation and discovery. As a Senior Application Scientist, my experience has consistently shown that a proactive, knowledge-based approach to chemical handling is not merely about compliance; it's about fostering an environment where scientific excellence can thrive without compromising personal well-being. This guide provides essential, immediate safety and logistical information for handling (S)-Glycerol 1,2-dioleate (also known as (S)-1,2-Diolein), a key lipid in biochemical research. Our objective is to move beyond a simple checklist and build a deep, causal understanding of why specific protective measures are imperative.

(S)-Glycerol 1,2-dioleate is an oily, combustible liquid.[1] While not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it with care, as its properties necessitate specific precautions.[2][3][4] The primary risks involve contact with the skin and eyes, and potential inhalation of aerosols or mists.[1][5] This substance can degrease the skin, leading to non-allergic contact dermatitis, and cause transient eye irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended—it is essential.

Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a static, one-size-fits-all protocol. It must be a dynamic risk assessment tailored to the specific procedure being performed. The key is to understand the potential routes of exposure—dermal, ocular, and respiratory—and to create robust barriers against them. Before any procedure, ask yourself: What is the scale of the operation? Will the material be heated or aerosolized? What is the duration of exposure? The answers will dictate the necessary level of protection.

Eye and Face Protection: The First Line of Defense

Direct contact with (S)-Glycerol 1,2-dioleate, even if not severely corrosive, can cause discomfort and redness.[1] The greater risk often comes from an unanticipated splash during transfer or mixing.

  • Minimum Requirement: At all times when handling the substance, safety glasses with side-shields that conform to EU standard EN166 or NIOSH standards in the US are mandatory.[2][6] The side shields are critical for protecting against splashes from the periphery.

  • Elevated Risk Scenarios: When transferring larger volumes (e.g., >50 mL) or if there is a significant risk of splashing, upgrade to chemical splash goggles. For procedures with a high potential for energetic splashing, a full-face shield worn over safety glasses provides the most comprehensive protection.

Hand Protection: Preventing Dermal Exposure

The oily nature of (S)-Glycerol 1,2-dioleate allows it to be miscible with skin lipids, potentially causing dryness and dermatitis through a degreasing action.[1] Therefore, selecting the correct gloves is crucial.

  • Glove Selection: Impervious gloves are required.[2][6] While PVC gloves are sometimes mentioned, nitrile rubber gloves are an excellent choice, offering good chemical resistance for this application.[1][7]

  • The Importance of Technique: Gloves must be inspected for any signs of degradation or puncture before each use.[2][8] Crucially, proper glove removal technique (without touching the glove's outer surface with bare skin) must be employed to prevent contamination.[2][7] After handling, always wash your hands thoroughly with soap and water.[5][8]

Body Protection: Shielding Skin and Clothing

A standard laboratory coat should always be worn to protect against incidental contact and small splashes.[9] For larger-scale operations where more significant splashing is possible, a PVC apron provides an additional layer of impervious protection.[1] Ensure that street clothes are fully covered and that the lab coat is buttoned.

Respiratory Protection: When to Consider Inhalation Risks

Under standard laboratory conditions at ambient temperature, (S)-Glycerol 1,2-dioleate has low volatility. However, certain procedures can generate aerosols or mists that can be inhaled.

  • Standard Use: In a well-ventilated area or a standard chemical fume hood, respiratory protection is not typically required.[6]

  • Aerosol-Generating Procedures: If you are sonicating, vortexing vigorously, or heating the material, these actions can create an inhalation hazard. In these specific cases, work should be performed within a chemical fume hood. If a hood is not feasible, a respirator may be necessary. A multi-purpose combination respirator cartridge (US) or a type ABEK (EU EN 14387) respirator cartridge is suitable for nuisance exposures.[6]

Data Presentation: Summary of PPE Recommendations

PPE CategoryMinimum RequirementRecommended for High-Risk Scenarios (e.g., large volumes, heating, aerosol generation)
Eye/Face Safety glasses with side-shields (EN166 or NIOSH approved).[2]Chemical splash goggles or a full-face shield over safety glasses.[1]
Hand Nitrile or PVC impervious gloves.[1][7]Double-gloving can be considered for extended procedures.
Body Standard laboratory coat.[9]Chemical-resistant apron (e.g., PVC) over a lab coat.[1]
Respiratory Not required with adequate ventilation (e.g., fume hood).[6]Use in a certified chemical fume hood is the primary control. If not possible, a NIOSH/CEN-approved respirator is required.[6][8]

Experimental Protocols: Step-by-Step Handling Procedure

This protocol outlines the safe handling of (S)-Glycerol 1,2-dioleate for the common task of preparing a stock solution.

  • Preparation:

    • Designate a clean work area, preferably within a chemical fume hood.[2]

    • Assemble all necessary equipment (beakers, graduated cylinders, stir bar, etc.).

    • Confirm the location of the nearest eyewash station and safety shower.[4]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety glasses with side-shields.

    • Wash and dry hands, then don the appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Weighing and Transfer:

    • Keep the primary container of (S)-Glycerol 1,2-dioleate closed when not in use.[5]

    • Carefully transfer the required amount of the oily liquid to a tared container for weighing. Use a clean pipette or spatula to avoid contamination and drips.

    • Slowly add the solvent to the weighed (S)-Glycerol 1,2-dioleate to prevent splashing.[9]

  • Post-Handling:

    • Securely cap the stock solution and label it clearly with the chemical name, concentration, and date.

    • Wipe down the work surface with an appropriate solvent and then soap and water.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[2]

    • Remove the lab coat.

    • Remove safety glasses.

    • Wash hands thoroughly with soap and water.[5]

Mandatory Visualization: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for (S)-Glycerol 1,2-dioleate cluster_0 cluster_1 Task Evaluation cluster_2 PPE Requirements cluster_3 start Start: Assess Procedure task_scale Scale of Operation? start->task_scale ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields task_scale->ppe_base < 50 mL (Small Scale) ppe_goggles Upgrade to: Chemical Goggles / Face Shield task_scale->ppe_goggles > 50 mL (Large Scale) task_aerosol Aerosol Generation (e.g., heating, sonicating)? ppe_hood Primary Control: Work in Fume Hood task_aerosol->ppe_hood Yes end_proc Proceed with Caution task_aerosol->end_proc No ppe_base->task_aerosol ppe_goggles->ppe_base ppe_resp Secondary Control: Consider Respirator ppe_hood->ppe_resp If hood unavailable ppe_hood->end_proc ppe_resp->end_proc

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Operational and Disposal Plans

A critical, yet often overlooked, aspect of chemical safety is the proper management of waste, including contaminated PPE.

Spill Management

In the event of a small spill, ensure you are wearing your full PPE.[5]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[10]

  • Do not use combustible materials like paper towels to absorb large quantities, as materials soaked with this oil can sometimes undergo spontaneous combustion.[1]

  • Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[5][6]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the area and follow your institution's emergency response procedures.[10]

Disposal of Contaminated PPE

All disposable items that have come into contact with (S)-Glycerol 1,2-dioleate must be treated as chemical waste.

  • Gloves: Dispose of contaminated gloves immediately after use in a designated chemical waste container.[2][7] Do not reuse disposable gloves.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally laundered or disposed of according to your institution's guidelines.[10] Do not take contaminated lab coats home.

  • Other Materials: Any disposable labware, absorbent pads, or cleaning materials used should be placed in a sealed, labeled waste container.

Disposal must always be in accordance with local, state, and federal regulations.[6] Never discharge the chemical or contaminated materials into drains or the general trash.[2][5] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

References

  • s d fine-chem limited. glycerol jelly - Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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